molecular formula C11H16ClO3PS2 B1585276 Danifos CAS No. 7173-84-4

Danifos

Número de catálogo: B1585276
Número CAS: 7173-84-4
Peso molecular: 326.8 g/mol
Clave InChI: ZSAZGCBSZUURAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Danifos is a chemical compound with the molecular formula C11H16ClO3PS2 and the PubChem CID 23559 . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers handling this compound should consult relevant safety data sheets and adhere to their institution's safety protocols. Due to the limited public information available on this specific compound, further details regarding its specific applications, mechanism of action, and research value are not provided here.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS2/c1-3-14-16(13,15-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAZGCBSZUURAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221953
Record name Danifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7173-84-4
Record name Danifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danifos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the mechanism of action of danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Danofloxacin (B54342)

Introduction

Danofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It is employed in the treatment and control of respiratory diseases in cattle and swine, primarily caused by susceptible strains of bacteria such as Mannheimia haemolytica and Pasteurella multocida.[2][3] As a member of the fluoroquinolone class, its potent bactericidal activity stems from a highly specific interaction with essential bacterial enzymes, leading to a rapid cessation of critical cellular processes and ultimately, cell death. This guide provides a detailed examination of the molecular mechanisms underpinning danofloxacin's antibacterial action, supported by quantitative data and standardized experimental methodologies.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for danofloxacin, and fluoroquinolones in general, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[4]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork and for compacting the bacterial chromosome.[4][5]

  • Topoisomerase IV: This enzyme's primary role is in the decatenation, or separation, of newly replicated daughter chromosomes following a round of DNA replication. It is also involved in relaxing positive supercoils.[4]

Danofloxacin exerts its bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA. The drug effectively traps the enzyme in a state where it has cleaved the DNA strands but is prevented from re-ligating them. This results in the formation of a stable ternary complex (danofloxacin-enzyme-DNA) that stalls the replication fork and leads to the accumulation of double-stranded DNA breaks.[2] These breaks trigger the cell's SOS response and ultimately lead to rapid bacterial death.[1][2]

While both enzymes are targets, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive organisms, topoisomerase IV is preferentially inhibited.[5]

Danofloxacin_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzymes Enzyme Action cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome ReplicationFork Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling Decatenation Separation of Daughter Chromosomes DNAGyrase DNA Gyrase Supercoiling->DNAGyrase relieved by TopoIV Topoisomerase IV Decatenation->TopoIV mediated by Danofloxacin Danofloxacin DNAGyrase->Danofloxacin TopoIV->Danofloxacin GyraseComplex Stabilized Gyrase-DNA Cleavage Complex Danofloxacin->GyraseComplex traps TopoIVComplex Stabilized Topo IV-DNA Cleavage Complex Danofloxacin->TopoIVComplex traps DSBs Double-Strand DNA Breaks GyraseComplex->DSBs TopoIVComplex->DSBs CellDeath Bactericidal Effect (Cell Death) DSBs->CellDeath triggers

Caption: Mechanism of Danofloxacin action on bacterial DNA replication.

Quantitative Data: In Vitro Antibacterial Activity

The potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested bacterial isolates, respectively. Lower MIC values indicate greater antibacterial potency.

BacteriumAntimicrobialMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mannheimia haemolyticaDanofloxacin0.0630.25[6]
Mannheimia haemolyticaDanofloxacin0.064≥4[7][8]
Pasteurella multocidaDanofloxacin0.0160.5[7][8]
Glaesserella parasuisDanofloxacin28[7][9]
Escherichia coliDanofloxacin0.5Not Reported[10]
Staphylococcus aureusDanofloxacin0.25Not Reported[11]
Streptococcus sp.Danofloxacin0.5Not Reported[11]
Acinetobacter sp.Danofloxacin0.25Not Reported[11]

Note: Direct comparison of MIC values across different studies should be approached with caution due to potential variations in testing methodologies and isolate populations.

Experimental Protocols and Methodologies

The characterization of danofloxacin's mechanism of action relies on specific in vitro assays that measure its effect on the activity of purified DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of danofloxacin to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. When separated by agarose (B213101) gel electrophoresis, the supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.[12][13]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 30 µL final volume) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[13]

  • Inhibitor Addition: Add varying concentrations of danofloxacin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-drug control.

  • Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA (0.25–0.5 µg) and a calibrated amount of purified DNA gyrase to initiate the reaction.[13]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., 1% SDS) and a loading dye (e.g., bromophenol blue).[14]

  • Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel containing ethidium (B1194527) bromide. Visualize the DNA bands under UV illumination.[15]

Interpretation: In the absence of an inhibitor, most of the relaxed plasmid will be converted to the fast-migrating supercoiled form. Increasing concentrations of danofloxacin will result in a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band.

Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer (Tris, KCl, MgCl2, ATP, etc.) B Add Relaxed Plasmid DNA (Substrate) A->B C Add Danofloxacin (Test Inhibitor) B->C D Add DNA Gyrase (Enzyme) C->D E Incubate at 37°C D->E F Terminate Reaction (Add Stop/Loading Buffer) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA under UV (Compare Supercoiled vs. Relaxed) G->H

Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay

This assay evaluates the inhibition of topoisomerase IV's ability to separate catenated DNA networks.

Principle: Topoisomerase II enzymes, including topoisomerase IV, can resolve catenated DNA networks (like kinetoplast DNA, kDNA) into individual minicircles. In an agarose gel, the large kDNA network remains in the loading well, while the released minicircles can migrate into the gel. An inhibitor prevents this decatenation.[14][16]

Methodology:

  • Reaction Setup: Assemble reaction mixtures containing assay buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add serial dilutions of danofloxacin to the reactions.

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate at 37°C for approximately 30 minutes.

  • Termination and Analysis: Stop the reaction with a stop buffer/loading dye and analyze the products on a 1% agarose gel.

Interpretation: The control lane (no inhibitor) will show free minicircles that have migrated into the gel. Effective inhibition by danofloxacin will result in the DNA remaining as a high-molecular-weight network in the gel loading well.

DNA Cleavage Assay

This assay is crucial for confirming the mechanism of action, as it directly detects the formation of the stabilized cleavage complex.

Principle: Fluoroquinolones trap the enzyme after it has nicked the DNA but before re-ligation. Adding a strong denaturant (SDS) and a protease (Proteinase K) removes the enzyme covalently bound to the DNA, revealing DNA breaks. This converts supercoiled plasmid DNA (Form I) into nicked, open-circular (Form II) or linear (Form III) DNA, which are separable by gel electrophoresis.[15][17]

Methodology:

  • Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase or topoisomerase IV in the appropriate assay buffer.[15]

  • Inhibitor Addition: Add danofloxacin at various concentrations and incubate for 30-60 minutes at 37°C to allow the formation of the cleavage complex.

  • Complex Trapping: Add 0.2% SDS and 0.1 mg/mL Proteinase K to each reaction and incubate for a further 30-60 minutes at 37°C to digest the enzyme.[15]

  • Analysis: Add loading dye and analyze the samples on a 1% agarose gel.

Interpretation: A positive result for a cleavage-complex stabilizing agent like danofloxacin is a dose-dependent increase in the amount of linear (Form III) and/or nicked (Form II) plasmid DNA, with a concurrent decrease in the supercoiled (Form I) substrate.

Conclusion

The mechanism of action of danofloxacin is a well-defined process centered on the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing a transient DNA cleavage complex, danofloxacin induces lethal double-stranded breaks in the bacterial chromosome, leading to a potent and rapid bactericidal effect. The quantitative assessment of its activity through MIC determination and the detailed elucidation of its molecular interactions via specific enzyme inhibition and cleavage assays provide a comprehensive understanding of its efficacy as an antibacterial agent for researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin (B54342) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of danofloxacin and its mesylate salt. Detailed information on its identification, chemical descriptors, and key properties are presented in structured tables for ease of reference. Furthermore, this guide outlines the fundamental mechanism of action of danofloxacin and provides illustrative diagrams to elucidate its interaction with bacterial DNA gyrase. Experimental methodologies for the determination of key physicochemical parameters are also detailed to support further research and development.

Chemical Structure and Identification

Danofloxacin is chemically known as 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid.[1][2][3] It is a third-generation fluoroquinolone characterized by a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, and a diazabicyclo[2.2.1]heptane moiety at the C-7 position of the quinolone core. This specific substitution pattern is crucial for its potent antibacterial activity.

Danofloxacin is often used in its mesylate salt form, danofloxacin mesylate, to improve its solubility and stability.[4] The empirical formula for danofloxacin is C19H20FN3O3, and its molecular weight is approximately 357.38 g/mol .[1][5] The mesylate salt has the molecular formula C19H20FN3O3 · CH3SO3H and a molecular weight of 453.49 g/mol .[6][7]

A visual representation of the chemical structures of Danofloxacin and its mesylate salt are provided below.

Danofloxacin Structure:

DNA_Gyrase_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Danofloxacin DNA Bacterial DNA Replication DNA Replication Fork DNA->Replication Supercoiling Positive Supercoiling Ahead of Fork Replication->Supercoiling causes DNAGyrase DNA Gyrase Supercoiling->DNAGyrase is relieved by RelaxedDNA Relaxed DNA (Negative Supercoiling) DNAGyrase->RelaxedDNA introduces negative supercoils DNAGyrase_Inhibited DNA Gyrase ReplicationContinues Replication Continues RelaxedDNA->ReplicationContinues Danofloxacin Danofloxacin Complex DNA-Gyrase-Danofloxacin Complex Danofloxacin->Complex binds to DSB Double-Strand Breaks Complex->DSB prevents re-ligation, causing CellDeath Bacterial Cell Death DSB->CellDeath leads to DNAGyrase_Inhibited->Complex DNA_Inhibited Bacterial DNA DNA_Inhibited->DNAGyrase_Inhibited

References

An In-depth Technical Guide to the Synthesis of Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of danofloxacin (B54342), a fluoroquinolone antibiotic used in veterinary medicine. The synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the danofloxacin base, followed by conversion to its mesylate salt for improved stability and bioavailability. This document details the synthetic pathway, key intermediates, and experimental protocols.

Danofloxacin Synthesis Pathway

The synthesis of danofloxacin can be conceptually divided into three main stages:

  • Synthesis of the Bicyclic Amine Intermediate: Preparation of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane.

  • Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

  • Coupling and Salt Formation: Reaction of the two intermediates to form danofloxacin, followed by the formation of danofloxacin mesylate.

The overall synthetic scheme is a convergence of these three stages, culminating in the final active pharmaceutical ingredient.

Key Intermediates

The successful synthesis of danofloxacin hinges on the efficient preparation of its key building blocks.

  • (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane: This chiral bicyclic diamine is a crucial component that imparts specific stereochemistry to the final danofloxacin molecule, which is essential for its biological activity.

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: This is the core fluoroquinolone scaffold responsible for the antibacterial activity of the drug.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of danofloxacin and its intermediates.

Stage 1: Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

This intermediate is synthesized from the readily available chiral starting material, trans-4-hydroxy-L-proline, through a multi-step process.

Step 1a: N-Tosylation of trans-4-hydroxy-L-proline

  • Reaction: An aqueous solution of trans-4-hydroxy-L-proline is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium carbonate to selectively tosylate the nitrogen atom.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield
trans-4-hydroxy-L-proline1.0WaterRoom Temp.Not SpecifiedHigh
p-toluenesulfonyl chloride1.1WaterRoom Temp.Not SpecifiedHigh
Sodium CarbonateBaseWaterRoom Temp.Not SpecifiedHigh

Step 1b: Reduction to Diol

  • Reaction: The N-tosylated intermediate is reduced to the corresponding diol using a reducing agent like diborane, which can be generated in situ.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield
N-tosyl-trans-4-hydroxy-L-proline1.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
DiboraneExcessNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Step 1c: Formation of Tritosylate and Cyclization

  • Reaction: The diol is treated with excess TsCl in pyridine (B92270) to form a tritosylate, which then undergoes cyclization upon reaction with methylamine (B109427) in a sealed vessel to form the bicyclic intermediate.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield
Diol Intermediate1.0Pyridine0°C to RTNot SpecifiedGood
p-toluenesulfonyl chlorideExcessPyridine0°C to RTNot SpecifiedGood
MethylamineExcessSealed VesselNot SpecifiedNot SpecifiedGood

Step 1d: Deprotection

  • Reaction: The final step to obtain the desired bicyclic amine is the removal of the tosyl protecting group, which can be achieved by treatment with a strong acid such as 30% anhydrous hydrogen bromide in acetic acid.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield
N-tosyl bicyclic intermediate1.0Acetic AcidNot SpecifiedNot SpecifiedExcellent
Anhydrous HBr (30%)ExcessAcetic AcidNot SpecifiedNot SpecifiedExcellent
Stage 2: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

This quinolone core is typically synthesized from its corresponding ethyl ester.

Step 2a: Hydrolysis of Ethyl Ester

  • Reaction: The ethyl ester of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is hydrolyzed to the carboxylic acid by refluxing in acidic conditions.

  • Experimental Details: A suspension of 4.1 g (13.3 mmol) of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 150 ml of 6N hydrochloric acid is refluxed for six hours. After cooling to room temperature, the solid product is collected by filtration, washed with water and ether, and then dried.[1]

  • Quantitative Data:

Reactant/ReagentAmountSolventTemperatureReaction TimeYield
Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate4.1 g6N HClReflux6 hours3.2 g
6N Hydrochloric Acid150 ml-Reflux6 hours-
Stage 3: Coupling and Salt Formation

Step 3a: Synthesis of Danofloxacin Base

  • Reaction: The danofloxacin base is synthesized via a nucleophilic aromatic substitution reaction between (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

  • Experimental Details: The reaction is carried out in pyridine using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventBaseTemperatureReaction TimeYield
(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane1.0PyridineDBUNot SpecifiedNot SpecifiedNot Specified
1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid1.0PyridineDBUNot SpecifiedNot SpecifiedNot Specified

Step 3b: Formation of Danofloxacin Mesylate

  • Reaction: The danofloxacin base is converted to its more stable and bioavailable mesylate salt by treatment with methanesulfonic acid.

  • Experimental Details: The danofloxacin base is dissolved in water and reacted with one equivalent of methanesulfonic acid. The solution is then refluxed to complete the salt formation, followed by gradual cooling to crystallize the product.

  • Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield
Danofloxacin Base1.0Water/EthanolRefluxNot SpecifiedHigh
Methanesulfonic Acid1.0Water/EthanolRefluxNot SpecifiedHigh

Visualizations

The following diagrams illustrate the synthesis pathway of danofloxacin.

Danofloxacin_Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Bicyclic Amine Intermediate cluster_stage2 Stage 2: Synthesis of Quinolone Core cluster_stage3 Stage 3: Coupling and Salt Formation trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-tosyl-proline N-tosyl-proline trans-4-hydroxy-L-proline->N-tosyl-proline Tosylation Diol Diol N-tosyl-proline->Diol Reduction Tritosylate Tritosylate Diol->Tritosylate Tosylation N-tosyl-bicyclic_amine N-tosyl-bicyclic_amine Tritosylate->N-tosyl-bicyclic_amine Cyclization (Methylamine) Bicyclic_Amine (1S,4S)-5-methyl-2,5- diazabicyclo[2.2.1]heptane N-tosyl-bicyclic_amine->Bicyclic_Amine Deprotection Danofloxacin_Base Danofloxacin_Base Bicyclic_Amine->Danofloxacin_Base Coupling (DBU) Quinolone_Ester Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Quinolone_Acid 1-cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Quinolone_Ester->Quinolone_Acid Hydrolysis Quinolone_Acid->Danofloxacin_Base Danofloxacin_Mesylate Danofloxacin Mesylate Danofloxacin_Base->Danofloxacin_Mesylate Salt Formation (Methanesulfonic Acid)

Caption: Overall synthesis pathway of Danofloxacin Mesylate.

Experimental_Workflow start Start prep_intermediates Prepare Intermediates: 1. (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane 2. 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid start->prep_intermediates coupling Couple Intermediates (Nucleophilic Aromatic Substitution) prep_intermediates->coupling isolation_base Isolate Danofloxacin Base coupling->isolation_base salt_formation Form Mesylate Salt isolation_base->salt_formation crystallization Crystallize Danofloxacin Mesylate salt_formation->crystallization purification Purify and Dry Final Product crystallization->purification end End purification->end

Caption: General experimental workflow for Danofloxacin synthesis.

This guide provides a detailed overview of the synthetic pathway and key intermediates involved in the production of danofloxacin. The experimental protocols and quantitative data presented are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions may be possible to improve yields and process efficiency.

References

history and development of danofloxacin as an antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Development of Danofloxacin (B54342)

Executive Summary

Danofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species, it has become a critical tool for treating respiratory diseases in livestock. This document provides a comprehensive overview of the history of danofloxacin, its mechanism of action, key quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols relevant to its study and application.

History and Development

Danofloxacin (initially designated CP-76,136) was developed by Pfizer Inc.'s Central Research Division in the early 1990s as a veterinary-specific therapeutic agent.[1][2] The development focused on creating a compound with potent antibacterial properties and favorable pharmacokinetics in target animal species.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of danofloxacin is a multi-step chemical process.[3] The core structure's development was guided by extensive structure-activity relationship (SAR) studies. Researchers identified that the combination of an N1-cyclopropyl group and a specific C7 side chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl, conferred the optimal balance of antibacterial potency, physicochemical properties, and pharmacodynamic profile.[4] The biologically active form is the (1S)-enantiomer.[3]

The common commercial form, danofloxacin mesylate, is synthesized by treating the danofloxacin base with methanesulfonic acid, which creates a more stable and bioavailable salt.[2][3]

Diagram 1: Simplified Danofloxacin Synthesis Pathway

A high-level overview of the key chemical reaction steps in the synthesis of danofloxacin mesylate.

G cluster_synthesis Danofloxacin Synthesis Intermediate (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Condensation Condensation Reaction Intermediate->Condensation Reagent Cyclopropanecarboxylic Acid Derivative Reagent->Condensation Base Danofloxacin Base Condensation->Base Salification Salification Base->Salification Acid Methanesulfonic Acid Acid->Salification Final Danofloxacin Mesylate Salification->Final

Caption: Simplified workflow for the synthesis of Danofloxacin Mesylate.

Mechanism of Action

Danofloxacin exerts its rapid, concentration-dependent bactericidal effect by inhibiting essential bacterial enzymes involved in DNA maintenance and replication.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

The primary targets of danofloxacin are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

By binding to and stabilizing the enzyme-DNA complex, danofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks. This disruption of DNA integrity triggers a cascade of events, including the SOS response, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death.[3]

Diagram 2: Danofloxacin's Molecular Mechanism of Action

Illustration of how danofloxacin disrupts bacterial DNA replication and cell division by targeting key enzymes.

G cluster_pathway Bacterial DNA Replication & Cell Division Danofloxacin Danofloxacin Danofloxacin->Inhibition1 Danofloxacin->Inhibition2 DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiling DNA Supercoiling & Uncoiling DNA_Gyrase->Supercoiling Enables Topo_IV Topoisomerase IV Decatenation Chromosome Decatenation Topo_IV->Decatenation Enables Replication DNA Replication Supercoiling->Replication Replication->Decatenation Cell_Division Cell Division Decatenation->Cell_Division Inhibition1->DNA_Gyrase Breaks Double-Strand DNA Breaks Inhibition1->Breaks Causes Inhibition2->Topo_IV Inhibition2->Breaks Causes Death Bacterial Cell Death Breaks->Death

Caption: Danofloxacin inhibits DNA gyrase and topoisomerase IV, leading to cell death.

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

Danofloxacin demonstrates potent in vitro activity against a wide range of veterinary pathogens. MIC values, representing the lowest concentration of the drug that prevents visible bacterial growth, are summarized below.

Table 1: MIC Values of Danofloxacin Against Key Veterinary Pathogens

Bacterial Species MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) MIC Range (μg/mL) Reference(s)
Mannheimia haemolytica 0.064 ≥4 0.015 - 0.5 [6][7]
Pasteurella multocida 0.016 0.5 0.015 - 0.06 [6][7]
Escherichia coli (Gushi chickens) 0.5 N/A ≤0.125 - ≥64 [8]
Actinobacillus pleuropneumoniae N/A 0.0625 N/A [6]
Mycoplasma hyopneumoniae N/A N/A 0.015 - 0.06 [9]
Mycoplasma bovis N/A N/A 0.03 - 0.125 [9]

| Mycoplasma gallisepticum | N/A | N/A | 0.015 - 0.125 |[9] |

Note: MIC₅₀ and MIC₉₀ are the concentrations inhibiting 50% and 90% of isolates, respectively. N/A indicates data not available in the cited sources.

The Clinical and Laboratory Standards Institute (CLSI) has established interpretive criteria for danofloxacin against M. haemolytica and P. multocida: Susceptible (≤0.25 µg/mL), Intermediate (0.5 µg/mL), and Resistant (≥1 µg/mL).[10]

Pharmacokinetic Parameters

Danofloxacin exhibits favorable pharmacokinetic properties in target species, characterized by rapid absorption and excellent tissue penetration, particularly into the lungs.

Table 2: Selected Pharmacokinetic Parameters of Danofloxacin in Livestock

Species (Condition) Dose & Route Cₘₐₓ (μg/mL) Tₘₐₓ (h) t₁/₂ (h) Bioavailability (F%) Reference
Calves 1.25 mg/kg IM/SC 0.39 - 0.48 0.8 - 1.3 3.9 - 4.4 ~94-101% [2]
Calves (Premature) 8 mg/kg IV 10.14 N/A 17.47 N/A [11]
Calves (Premature) 8 mg/kg IM 2.51 1.0 28.41 124% [11]
Lactating Cows 1.25 mg/kg IM 0.28 1.0 2.26 >100% [5]

| Broiler Chickens | 5 mg/kg (in water) | 0.21 (plasma) | ~12 (steady state) | 5 - 6 | N/A |[2] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

Key Experimental Protocols

Protocol for MIC Determination (Microbroth Dilution)

This protocol is based on the CLSI guidelines for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8]

  • Bacterial Preparation: Isolate strains of the target bacterium (e.g., E. coli) are incubated overnight in Luria-Bertani (LB) broth at 37°C. A small volume (e.g., 3 μL) is then transferred to Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking (170 rpm) for approximately 4 hours to reach the logarithmic growth phase.

  • Inoculum Standardization: The bacterial suspension is diluted in MHB to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.

  • Plate Preparation: A 96-well microtiter plate is used. Danofloxacin stock solution is serially diluted two-fold across the plate using MHB to achieve a range of concentrations (e.g., starting from 64 μg/mL).

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted danofloxacin.

  • Controls: A positive control well (bacterial suspension in MHB without drug) and a negative control well (MHB only) are included for each strain.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of danofloxacin at which no visible bacterial growth is observed.

Diagram 3: Experimental Workflow for MIC Determination

A step-by-step visual guide to the microbroth dilution method for assessing antibiotic susceptibility.

G cluster_mic Microbroth Dilution Workflow Start Start Culture 1. Overnight Bacterial Culture Start->Culture Standardize 3. Standardize Inoculum (1x10^6 CFU/mL) Culture->Standardize Dilute 2. Prepare Serial Drug Dilutions (96-well plate) Inoculate 4. Inoculate Plate with Bacteria Dilute->Inoculate Standardize->Inoculate Incubate 5. Incubate (37°C, 20h) Inoculate->Incubate Read 6. Read Results (Visual Inspection) Incubate->Read End Determine MIC Read->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol for Clinical Trial in Bovine Respiratory Disease (BRD)

This protocol outlines a typical field study to evaluate the efficacy of danofloxacin for treating naturally occurring BRD.[12][13]

  • Animal Selection: Calves (e.g., 6-11 months old) exhibiting clinical signs of BRD (e.g., depression, abnormal respiration, rectal temperature ≥40°C) under commercial feedlot conditions are selected.[13][14]

  • Diagnosis and Sampling: Pre-treatment nasopharyngeal swabs are collected from each animal for bacterial culture and identification of causative pathogens (M. haemolytica, P. multocida, etc.).[12]

  • Randomization and Blinding: Animals are randomly assigned to a treatment group (e.g., danofloxacin) or a control group (e.g., saline or another approved antibiotic). Observers assessing clinical signs are blinded to the treatment assignments.

  • Treatment Administration: Danofloxacin is administered via subcutaneous (SC) injection at a specified dose (e.g., a single dose of 8 mg/kg or two doses of 6 mg/kg 48 hours apart).[13]

  • Clinical Monitoring: Animals are monitored daily for a set period (e.g., 10-14 days). Rectal temperature and clinical attitude scores (evaluating depression, appetite, and respiratory signs) are recorded.

  • Re-treatment Criteria: Pre-defined criteria are established for treatment failure, which may allow for a second dose or rescue therapy. For example, a second injection of danofloxacin might be administered on day 2 if clinical signs do not improve.[12]

  • Efficacy Endpoint: The primary outcome is treatment success, defined as the resolution of clinical signs of BRD by the end of the study period (e.g., Day 12).[13]

  • Data Analysis: Success rates between the treatment and control groups are compared statistically.

Protocol for Pharmacokinetic Analysis in Cattle

This protocol describes the methodology for determining the pharmacokinetic profile of danofloxacin in cattle.[11][15]

  • Animal Model: Healthy or disease-challenged calves are used. For studies requiring tissue samples, animals may be cannulated.

  • Drug Administration: A precise dose of danofloxacin is administered via a specific route (e.g., intravenous bolus, intramuscular injection, or subcutaneous injection).

  • Sample Collection: Blood samples are collected into heparinized tubes at multiple pre-defined time points before and after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). For tissue distribution studies, animals are euthanized at various time points, and samples (e.g., lung, bronchial mucosa) are collected.[15]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (-20°C or lower) until analysis. Tissue samples are homogenized.

  • Analytical Method (HPLC): Danofloxacin concentrations in plasma and tissue homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Extraction: The drug is extracted from the biological matrix.

    • Chromatography: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).

    • Quantification: Peak areas are compared to a standard curve generated from known concentrations of danofloxacin. The limit of quantification is typically around 0.05 µg/mL in plasma.[15]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using noncompartmental methods with specialized software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), elimination half-life (t₁/₂), and bioavailability (F).[11]

References

Danofloxacin Stereoisomerism and Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial agent, is a critical therapeutic tool in veterinary medicine. Its efficacy is intrinsically linked to its unique stereochemistry. This technical guide provides an in-depth exploration of the stereoisomerism of danofloxacin, the profound impact of its chiral centers on biological activity, and the experimental methodologies used to elucidate these properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this important antimicrobial agent.

Introduction to Danofloxacin

Danofloxacin is a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine for the treatment of respiratory and enteric diseases in cattle and poultry.[1] Its broad spectrum of activity encompasses a wide range of Gram-negative and Gram-positive bacteria.[1] The mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.[2]

A key feature of the danofloxacin molecule is the presence of multiple chiral centers, which gives rise to stereoisomerism. This chirality is not a mere structural curiosity but a critical determinant of its pharmacological properties. The biological activity of danofloxacin is highly stereoselective, with one specific stereoisomer being responsible for the majority of the desired therapeutic effect.[3]

Stereoisomerism of Danofloxacin

The chemical structure of danofloxacin, 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, contains two chiral centers within the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl moiety at positions 1 and 4.[3][4] This specific configuration defines the biologically active stereoisomer.

The synthesis of danofloxacin is a stereospecific process designed to produce the desired (1S,4S)-enantiomer. The synthesis starts from a chiral precursor, trans-4-hydroxy-L-proline, which ensures the correct stereochemistry in the final molecule.[5]

Synthesis of the Active (1S,4S)-Danofloxacin Stereoisomer

The stereospecific synthesis of danofloxacin is crucial for its therapeutic efficacy. The following diagram illustrates a typical synthetic workflow for producing the active (1S,4S)-danofloxacin.

G cluster_0 Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane cluster_1 Quinolone Core Synthesis cluster_2 Final Assembly trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline Protection & Modification Protection & Modification trans-4-hydroxy-L-proline->Protection & Modification Multi-step process Cyclization Cyclization Protection & Modification->Cyclization Key Intermediate (1S,4S)-5-methyl-2,5- diazabicyclo[2.2.1]heptane Cyclization->Key Intermediate Condensation Condensation Key Intermediate->Condensation Quinolone Precursor 1-cyclopropyl-6,7-difluoro-1,4-dihydro -4-oxo-3-quinolinecarboxylic acid Quinolone Precursor->Condensation Danofloxacin_Base (1S,4S)-Danofloxacin Condensation->Danofloxacin_Base Salt Formation Salt Formation Danofloxacin_Base->Salt Formation Methanesulfonic acid Final Product Danofloxacin Mesylate Salt Formation->Final Product

Synthetic workflow for (1S,4S)-Danofloxacin.

Stereoselectivity of Biological Activity

The antibacterial activity of fluoroquinolones is known to be highly stereoselective. In the case of danofloxacin, the (1S,4S)-enantiomer is the biologically active form.[3] While specific comparative studies on the antibacterial activity of individual danofloxacin stereoisomers are not extensively published, the principle of stereoselectivity is well-established for other chiral fluoroquinolones like ofloxacin (B1677185). For ofloxacin, the S-(-)-enantiomer (levofloxacin) exhibits antibacterial activity that is 8 to 128 times greater than its R-(+)-enantiomer.[6] This dramatic difference in potency is attributed to the stereospecific interactions with the target enzyme, DNA gyrase.[6][7]

Mechanism of Action: Inhibition of DNA Gyrase

The primary target of danofloxacin in many bacteria is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[2][8] The inhibition of DNA gyrase by fluoroquinolones is a complex process involving the formation of a ternary complex between the drug, the enzyme, and the bacterial DNA.

The stereochemistry of the fluoroquinolone molecule plays a pivotal role in the stability and formation of this ternary complex. The (1S,4S) configuration of danofloxacin allows for optimal binding to the DNA gyrase-DNA complex, leading to a more potent inhibitory effect compared to its other stereoisomers. This interaction is thought to involve specific hydrogen bonds and hydrophobic interactions that are only possible with the correct spatial arrangement of the substituents on the chiral centers.

G cluster_0 Danofloxacin Stereoisomers cluster_1 Interaction with DNA Gyrase-DNA Complex cluster_2 Biological Outcome Active_Isomer (1S,4S)-Danofloxacin Ternary_Complex_Active Stable Ternary Complex Active_Isomer->Ternary_Complex_Active High Affinity Binding Inactive_Isomer Other Stereoisomers Ternary_Complex_Inactive Unstable/No Complex Inactive_Isomer->Ternary_Complex_Inactive Low Affinity Binding DNA_Gyrase_Complex DNA Gyrase-DNA Complex DNA_Gyrase_Complex->Ternary_Complex_Active DNA_Gyrase_Complex->Ternary_Complex_Inactive Inhibition Inhibition of DNA Supercoiling Ternary_Complex_Active->Inhibition No_Inhibition No Significant Inhibition Ternary_Complex_Inactive->No_Inhibition Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect No_Effect No Bactericidal Effect No_Inhibition->No_Effect

Stereoselective inhibition of DNA gyrase by Danofloxacin.

Quantitative Data on Biological Activity

While direct comparative data for all danofloxacin stereoisomers is limited, the following tables summarize the known antibacterial activity of danofloxacin (as the active stereoisomer) against key veterinary pathogens and its pharmacokinetic properties.

Antibacterial Activity of Danofloxacin

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.

BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mannheimia haemolytica0.0630.25[9]
Pasteurella multocida0.0160.5[9]
Glaesserella parasuis28[9]
Aeromonas hydrophila0.51.0[8]
Vibrio spp.0.251.0[8]
Pseudomonas spp.0.51.0[8]
Pharmacokinetic Parameters of Danofloxacin in Cattle

The pharmacokinetic profile of danofloxacin is crucial for determining appropriate dosing regimens to ensure therapeutic efficacy.

ParameterValue (mean ± SD)Route of AdministrationReference
Elimination Half-Life (t½)2.9 hoursIntramuscular[6]
Peak Plasma Concentration (Cmax)Reached by 1 hourIntramuscular[6]
Bioavailability~101%Intramuscular[10]
Volume of Distribution (Vd)---
Lung Tissue to Plasma Concentration Ratio4 to 7-[6]

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of danofloxacin's stereoisomerism and biological activity.

Chiral Separation of Danofloxacin Stereoisomers by HPLC

Objective: To separate and quantify the different stereoisomers of danofloxacin.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chiral column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The exact composition must be optimized for the specific CSP and analyte.

General Procedure:

  • Prepare a standard solution of the danofloxacin stereoisomeric mixture in a suitable solvent.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Elute the stereoisomers isocratically.

  • Detect the separated stereoisomers using a UV detector at the wavelength of maximum absorbance for danofloxacin (around 280 nm).

  • Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to reference standards.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of danofloxacin required to inhibit the visible growth of a specific bacterial strain.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

  • Sterile 96-well microtiter plates.

  • Standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Danofloxacin stock solution of known concentration.

General Procedure (following CLSI/EUCAST guidelines):

  • Prepare serial twofold dilutions of danofloxacin in CAMHB in the wells of a microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of danofloxacin that shows no visible turbidity (growth).

DNA Gyrase Inhibition Assay

Objective: To measure the inhibitory effect of danofloxacin stereoisomers on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent reaction. The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • ATP and necessary buffer components (e.g., Tris-HCl, MgCl₂, KCl, DTT).

  • Danofloxacin stereoisomer solutions at various concentrations.

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe).

General Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the danofloxacin stereoisomer to be tested.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analyze the DNA topology by running the samples on an agarose gel.

  • Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA with increasing concentrations of the inhibitor.

G cluster_0 Assay Setup cluster_1 Analysis cluster_2 Results Interpretation Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation DNA_Gyrase DNA Gyrase DNA_Gyrase->Incubation ATP ATP ATP->Incubation Danofloxacin Danofloxacin Stereoisomer Danofloxacin->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Bands Electrophoresis->Visualization No_Inhibition No Inhibition: Supercoiled DNA (fast band) Visualization->No_Inhibition Inhibition Inhibition: Relaxed DNA (slow band) Visualization->Inhibition

Workflow for DNA Gyrase Inhibition Assay.

Conclusion

The stereochemistry of danofloxacin is a fundamental aspect of its pharmacology, with the (1S,4S)-enantiomer being the key to its potent antibacterial activity. This stereoselectivity arises from the specific interactions between the drug molecule and its target, DNA gyrase. A thorough understanding of the synthesis of the active stereoisomer, its biological activity, and the experimental methods used for its characterization is essential for the continued development and effective use of this important veterinary antibiotic. This guide has provided a comprehensive overview of these critical aspects to support the research and development efforts within the scientific community.

References

In-Depth Technical Guide: Solubility Profile of Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin (B54342) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. It is primarily used in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry. The solubility of an active pharmaceutical ingredient (API) like danofloxacin is a critical physicochemical property that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of danofloxacin in various solvents, details the experimental protocols for its determination, and illustrates its mechanism of action.

Physicochemical Properties of Danofloxacin

Danofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is attributed to the presence of a carboxylic acid group and one or more basic amine groups.[1] As a zwitterionic compound, its solubility is significantly influenced by the pH of the solvent.[1] The predicted pKa values for danofloxacin are approximately 6.43 for the carboxylic acid function and 9.43 for the basic function of the piperazine (B1678402) ring. The mesylate salt of danofloxacin is often used in formulations to enhance its aqueous solubility.[2]

Solubility of Danofloxacin in Various Solvents

The solubility of danofloxacin and its mesylate salt has been determined in a range of aqueous and organic solvents. The available quantitative data is summarized in the tables below.

Solubility of Danofloxacin Base
SolventSolubility (g/L)Temperature (°C)Notes
Water172 - 205Not Specified[3]
Acetic Acid90 - 500Not Specified[3]
Acetone< 0.1Not Specified[3]
DMSO10 - 33Not Specified[3]
Ethanol< 0.1Not Specified[3]
Hexane< 0.1Not Specified[3]
Methanol1 - 10Not Specified[3]
Methylene Chloride< 0.1Not Specified[3]
Tetrahydrofuran< 0.1Not Specified[3]
Trifluoroacetic Acid90 - 500Not Specified[3]
Aqueous BaseSlightly SolubleNot Specified[4]
ChloroformVery Slightly Soluble (Heated)Not Specified[4]
Solubility of Danofloxacin Mesylate
SolventSolubilityTemperature (°C)Notes
Water~ 20 mg/mLNot Specified[5]
Water (at pH 7)65.6 mg/L20[2]
DMSO~ 25 mg/mLNot Specified[5]
Ethanol100 mg/L20[2]
PBS50 mg/mL (with ultrasonication)Not Specified[6]

pH-Dependent Solubility Profile

The solubility of fluoroquinolones like danofloxacin typically exhibits a "U"-shaped pH-solubility profile. As an amphoteric compound, its solubility is lowest near its isoelectric point and increases in both acidic and basic conditions due to the formation of more soluble cationic and anionic species, respectively.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following section details the methodologies for key experiments related to assessing the solubility of danofloxacin.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Detailed Methodology:

  • Preparation: Add an excess amount of danofloxacin powder to a series of vials or flasks containing the desired solvent (e.g., purified water, various pH buffers, organic solvents).

  • Equilibration: Seal the containers and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of danofloxacin in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Calculation: Calculate the solubility of danofloxacin in the respective solvent based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of danofloxacin in solubility studies.

Principle: The sample solution is injected into a liquid chromatograph where it is separated into its components based on their differential partitioning between a stationary phase (column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a standard of known concentration.

Typical HPLC Parameters for Danofloxacin Analysis:

  • Column: Reversed-phase C8 or C18 column.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M phosphate (B84403) buffer, pH 3.5) and an organic modifier (e.g., acetonitrile).[3][7] The ratio is optimized to achieve good separation and peak shape.

  • Detection:

    • UV/Vis Detector: Wavelength set at the maximum absorbance of danofloxacin (e.g., 280 nm).

    • Fluorescence Detector: Excitation at approximately 280 nm and emission at around 440-450 nm for enhanced sensitivity and selectivity.[3][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: A fixed volume, for example, 20 µL.

  • Quantification: Based on a calibration curve generated from standard solutions of danofloxacin of known concentrations.

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.

Caption: Danofloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of danofloxacin.

Shake_Flask_Workflow start Start prep Add excess Danofloxacin to solvent in vials start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge to separate solid and liquid phases equilibrate->separate sample Withdraw clear supernatant separate->sample dilute Dilute supernatant to known concentration sample->dilute analyze Quantify Danofloxacin concentration via HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has summarized the available information on the solubility profile of danofloxacin. The data indicates that danofloxacin's solubility is highly dependent on the solvent and the pH of the medium. While solubility in several organic solvents is limited, its mesylate salt shows good aqueous solubility. A comprehensive understanding of the pH-solubility profile is crucial for the development of stable and effective pharmaceutical formulations. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to conduct further solubility studies. The visualizations of the mechanism of action and experimental workflow serve as clear and concise aids for understanding the core concepts related to danofloxacin. Further research to establish a complete, experimentally verified pH-solubility profile for danofloxacin would be a valuable contribution to the field.

References

danofloxacin mesylate vs danofloxacin base form

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Danofloxacin (B54342) Mesylate vs. Danofloxacin Base Form

Introduction

Danofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[3][4] The therapeutic efficacy of danofloxacin is attributed to its ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[3][5] In pharmaceutical formulations, danofloxacin is often utilized in its mesylate salt form, danofloxacin mesylate, to enhance its physicochemical properties for clinical applications.[6][7] This technical guide provides a comprehensive comparison of danofloxacin mesylate and the danofloxacin base form, focusing on their chemical and physical properties, synthesis, mechanism of action, pharmacokinetics, and clinical applications.

Chemical and Physical Properties

The primary distinction between the two forms lies in their salt structure, which significantly influences their physical properties, particularly solubility. Danofloxacin mesylate is the methanesulfonate (B1217627) salt of the active danofloxacin base.[5][8] This conversion to a salt form is a common strategy in pharmaceutical development to improve the solubility and stability of a drug substance.[6][7]

PropertyDanofloxacin BaseDanofloxacin Mesylate
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid[8](1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid monomethanesulfonate[5][8]
Synonyms Danofloxacine, Danofloxacino[9][10]Advocin®, CP-76,136-27[8]
Molecular Formula C₁₉H₂₀FN₃O₃[8][9]C₁₉H₂₀FN₃O₃ • CH₄O₃S[3][8]
Molecular Weight 357.39 g/mol [8][9]453.49 g/mol [3][8]
Appearance White to off-white crystalline powder[8]White to off-white crystalline powder[7]
Melting Point 263°C[8]328°C[8]
Water Solubility 172-205 g/L[8]; ~4.59 mg/mL[11]65.6 mg/L (at 20°C, pH 7)[7]; ~20 mg/mL
Organic Solvent Solubility Soluble in acetic acid, trifluoroacetic acid, and DMSO; sparingly soluble in methanol; practically insoluble in acetone, ethanol, hexane, methylene (B1212753) chloride, and tetrahydrofuran.[8]Soluble in DMSO and methanol.[3]

Synthesis and Formulation

The commercial production of danofloxacin for veterinary use typically involves the synthesis of the danofloxacin base, which is then converted to the more stable and bioavailable mesylate salt.[6]

The synthesis process begins with the preparation of the key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[6] This intermediate is reacted with cyclopropanecarboxylic acid under controlled heating, leading to a condensation reaction that forms the core quinolone structure of the danofloxacin base.[6] To produce the mesylate salt, the danofloxacin base is dissolved in water and reacted with methanesulfonic acid.[7] The solution is then refluxed to ensure complete salification, followed by a gradual cooling process to crystallize the final danofloxacin mesylate product.[6][7]

The mesylate salt form is preferred for formulations, particularly for injectable solutions, due to its enhanced solubility and stability.[6][7] Commercial formulations, such as Advocin™, are sterile injectable solutions containing danofloxacin mesylate.[5]

G cluster_synthesis Synthesis of Danofloxacin Base cluster_salification Formation of Mesylate Salt A Intermediate: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane C Condensation Reaction (Controlled Heating) A->C B Cyclopropanecarboxylic Acid B->C D Danofloxacin Base C->D E Danofloxacin Base G Reaction and Reflux E->G F Methanesulfonic Acid + Water F->G H Crystallization and Cooling G->H I Danofloxacin Mesylate H->I

Caption: Synthesis pathway from intermediates to danofloxacin mesylate.

Mechanism of Action

The antibacterial activity of danofloxacin, whether in its base or mesylate form, is executed by the danofloxacin molecule. It functions by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13] These enzymes are critical for bacterial DNA replication, transcription, and repair.[12] By inhibiting these topoisomerases, danofloxacin disrupts the spatial arrangement of bacterial DNA, prevents cell division, and ultimately leads to bacterial cell death.[12][13] This mechanism of action is characteristic of the fluoroquinolone class of antibiotics and is effective against a broad spectrum of pathogens.[4]

G cluster_drug Danofloxacin Action cluster_bacterial_cell Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death Inhibition leads to Topoisomerase_IV->DNA_Replication Essential for Topoisomerase_IV->Bacterial_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division

Caption: Mechanism of action of danofloxacin on bacterial DNA replication.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration route for a drug. For danofloxacin, these studies are typically conducted using the danofloxacin mesylate formulation. The data reflects the behavior of the active danofloxacin moiety in the body.

Danofloxacin is rapidly absorbed after intramuscular or subcutaneous administration, demonstrating high bioavailability.[5][14] It exhibits good tissue penetration, distributing widely throughout the body, including into respiratory tissues.[12][14] The drug is metabolized in the liver and primarily excreted through urine and bile.[12][13]

Table of Pharmacokinetic Parameters of Danofloxacin in Various Species (Administered as Mesylate Salt)

ParameterCattleHorsesKoi Carp
Dose and Route 1.25 mg/kg IM/SC[14]5 mg/kg IM[15]10 mg/kg IM[16]
Cmax (Peak Concentration) 0.39 - 0.48 mg/L[14]1.37 ± 0.13 µg/mL[15]8,315.7 ng/mL[16]
Tmax (Time to Peak) 0.8 - 1.3 h[14]Not specified~45 minutes[16]
Elimination Half-life (t½) 3.9 - 4.4 h[14]8.00 ± 0.48 h (IV)[15]15 hours[16]
Bioavailability Bioequivalent (IM vs. SC)[14]100.0 ± 12.5% (IM)[15]Not specified

Experimental Protocols

Pharmacokinetic Study Protocol (General Methodology)

A representative experimental design for a pharmacokinetic study of danofloxacin can be adapted from studies conducted in various animal species.[15][17]

  • Animal Selection and Acclimation: Healthy adult animals (e.g., horses, cattle, or fish) are selected and acclimated to the study environment.[15][16]

  • Dosing: Danofloxacin mesylate is administered, often via intravenous, intramuscular, or oral routes at a specified dose.[15][17]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[1][14] For tissue distribution studies, tissue samples may also be collected.[14][16]

  • Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.[17][18]

  • Analytical Method: The concentration of danofloxacin and its metabolites in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15]

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life, and bioavailability.[15]

G cluster_workflow Pharmacokinetic Study Workflow A Animal Selection & Acclimation B Drug Administration (e.g., IV, IM, Oral) A->B C Serial Blood/Tissue Sample Collection B->C D Sample Processing (e.g., Centrifugation, Storage) C->D E Analytical Quantification (e.g., HPLC, UPLC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G Parameter Determination (Cmax, Tmax, t½, etc.) F->G

Caption: A generalized workflow for a pharmacokinetic study.

Conclusion

The primary difference between danofloxacin mesylate and danofloxacin base is that the mesylate is a salt form designed to improve the drug's physicochemical properties for pharmaceutical formulation. While the active antibacterial agent is the danofloxacin molecule itself, the mesylate form offers enhanced solubility and stability, making it more suitable for clinical use, especially in injectable formulations. The choice to use danofloxacin mesylate in veterinary products is a strategic decision in drug development to ensure optimal delivery and bioavailability of the active danofloxacin base to the site of infection. Therefore, in a clinical context, danofloxacin mesylate is the form of the drug that is administered, while the danofloxacin base is the therapeutically active component.

References

Danofloxacin's Antibacterial Spectrum: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the in-vitro activity, mechanisms of action, and standardized testing protocols for the veterinary fluoroquinolone, danofloxacin (B54342).

Danofloxacin, a synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine for the treatment of bacterial infections, particularly respiratory diseases in cattle and swine.[1] This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its efficacy against a wide range of Gram-negative and Gram-positive pathogens. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its molecular action and laboratory evaluation.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Danofloxacin exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter DNA strands following replication.

By binding to these enzymes, danofloxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

Danofloxacin Mechanism of Action cluster_bacterium Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Danofloxacin->Topo_IV Inhibits Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topo_IV->Replication_Fork Leads to DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of action of danofloxacin.

Antibacterial Spectrum of Danofloxacin

The in-vitro activity of danofloxacin has been evaluated against a broad range of veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values correspond to the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Danofloxacin demonstrates potent activity against a variety of Gram-negative bacteria, which are common causative agents of respiratory and enteric diseases in livestock.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica0.064≥4
Pasteurella multocida0.0160.5
Glaesserella parasuis28
Actinobacillus pleuropneumoniaeNot Reported0.0625
Escherichia coliNot ReportedNot Reported
Mycoplasma bovisNot Reported0.5
Mycoplasma hyopneumoniaeNot ReportedNot Reported

Note: MIC values can vary between studies due to differences in testing methodologies and geographical locations of isolates.[3]

Gram-Positive Bacteria

Danofloxacin also exhibits activity against several Gram-positive pathogens, although its potency can be more variable compared to its effects on Gram-negative organisms.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (from mastitic goat milk)0.250.5
Staphylococcus pseudintermediusNot ReportedNot Reported
Streptococcus suis0.5Not Reported
Streptococcus uberisNot ReportedNot Reported
Enterococcus faecalisNot ReportedNot Reported
Enterococcus faeciumNot ReportedNot Reported

Note: Data for Gram-positive bacteria is less comprehensive in the reviewed literature. Further research is warranted to establish a more complete susceptibility profile.[4][5]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The determination of MIC is a fundamental technique in assessing the susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a standardized and widely used procedure, recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of danofloxacin of a known concentration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[5]

  • Bacterial Isolate: Culture the test bacterium on an appropriate agar (B569324) medium to obtain isolated colonies.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the agar plate.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the danofloxacin stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (containing the different danofloxacin concentrations) with the prepared bacterial inoculum.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of danofloxacin that completely inhibits visible bacterial growth (i.e., the first clear well).

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Danofloxacin Stock Solution E Perform Serial Dilutions of Danofloxacin in Microtiter Plate A->E B Culture Bacterial Isolate D Prepare Bacterial Inoculum (0.5 McFarland Standard) B->D C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E F Inoculate Microtiter Plate with Bacterial Suspension D->F E->F G Incubate Plate (35-37°C for 16-20h) F->G H Visually Inspect Plate for Bacterial Growth G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Figure 2: Workflow for MIC determination by broth microdilution.

Conclusion

Danofloxacin remains a potent antimicrobial agent against a wide array of clinically significant veterinary pathogens, particularly Gram-negative bacteria responsible for respiratory diseases. Its mechanism of action, targeting bacterial DNA replication, provides a robust bactericidal effect. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are essential for the accurate determination of its in-vitro efficacy and for guiding appropriate clinical use. Further research to expand the susceptibility data for Gram-positive pathogens will provide a more complete understanding of danofloxacin's antibacterial spectrum and its role in veterinary therapeutics.

References

Foundational Pharmacokinetics of Danofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial agent developed exclusively for veterinary use.[1] This document summarizes key pharmacokinetic parameters across various species, details the experimental methodologies employed in seminal studies, and visualizes complex processes to facilitate a deeper understanding of danofloxacin's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of danofloxacin has been characterized in a multitude of species, revealing its rapid absorption and extensive distribution. The following tables summarize the key pharmacokinetic parameters of danofloxacin following intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration in various animal models.

Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (%)Reference
IV1.25--3.9 - 4.4--[2]
IM1.250.39 - 0.480.8 - 1.33.9 - 4.4-101[2][3]
SC1.25--3.9 - 4.4-94[2][3]
SC61.271.74.28.887[4]
SC8-----[4]
Table 2: Pharmacokinetic Parameters of Danofloxacin in Swine
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Lung Concentration (µg/g)Reference
IM1.250.4016.81.68[2][5]
Table 3: Pharmacokinetic Parameters of Danofloxacin in Sheep
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½β (h)Vdss (L/kg)Bioavailability (%)Reference
IV1.25--3.352.76-[6]
IM1.250.321.23--95.71[6]
Table 4: Pharmacokinetic Parameters of Danofloxacin in Rabbits

| Route | Dose (mg/kg) | Cmax (mg/L) | t½ (h) | Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | IV | 6 | - | 4.88 | - |[7] | | IM | 6 | 1.87 | 6.70 | 102.34 |[7] | | SC | 6 | 1.79 | 8.20 | 96.44 |[7] |

Table 5: Pharmacokinetic Parameters of Danofloxacin in Poultry (Chickens & Geese)
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
ChickensOral (drinking water)50.21 (plasma)12 (steady-state)5-6-[2]
GeeseIV5--6.61-[8]
GeesePO50.961.70-58[8]
Table 6: Pharmacokinetic Parameters of Danofloxacin in Other Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Koi (Cyprinus carpio) | IM | 10 | 8315.7 | 45 | 15 |[9] | | Buffalo Calves | IV | 1.25 | - | - | 4.24 |[10] |

Experimental Protocols

The foundational understanding of danofloxacin pharmacokinetics is built upon a variety of well-defined experimental protocols. The following sections detail the common methodologies cited in the literature.

Animal Models and Drug Administration
  • Species: Studies have been conducted in various target and laboratory animal species including cattle (calves and adult), swine, sheep, rabbits, chickens, geese, and fish (koi carp, Yellow River carp).[2][3][6][8][9][11]

  • Health Status: Most foundational studies utilized healthy animals to establish baseline pharmacokinetic parameters.[7][12] Some studies have also investigated pharmacokinetics in febrile or infected animals to understand the influence of disease states.[12][13]

  • Administration Routes: Danofloxacin has been administered via intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) routes to assess its bioavailability and pharmacokinetic profile under different delivery scenarios.[2][3][7][8]

  • Dosage: Dosages have varied depending on the species and the objectives of the study, with common doses ranging from 1.25 mg/kg to 10 mg/kg.[3][4][6][9]

Sample Collection and Processing
  • Matrices: Blood (plasma or serum) is the primary matrix for pharmacokinetic analysis.[3][7][10] Tissue samples, particularly from the lungs, have also been collected to determine drug distribution.[2][3][6] Other matrices include milk, urine, feces, and various edible tissues.[2][10][14]

  • Sampling Time Points: Blood samples are typically collected at predetermined time intervals post-drug administration, ranging from a few minutes to several days, to accurately characterize the concentration-time curve.[7][9]

  • Processing: Blood is centrifuged to separate plasma or serum, which is then stored, often at -20°C or lower, until analysis.[15] Tissues are homogenized before extraction.[16]

Bioanalytical Methods

The quantification of danofloxacin and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC):

    • Detection: Fluorescence detection is commonly used, offering high sensitivity.[7][16] An excitation wavelength of 280 nm and an emission wavelength of 440 nm are typical.[16]

    • Column: Reversed-phase columns, such as C8 or C18, are frequently employed for separation.[16][17]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used for elution.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for ionizing danofloxacin.[17][18]

    • Analysis: Selected reaction monitoring (SRM) is used for its high selectivity and sensitivity in quantifying the parent drug and its metabolites.[17] This method provides confirmation of the analyte's identity.[18]

  • Microbiological Assay: This method has also been used to determine the concentration of biologically active danofloxacin in samples like serum and milk.[1][10]

Visualizing Key Processes

To better illustrate the workflows and pathways involved in danofloxacin pharmacokinetic studies, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase AnimalSelection Animal Selection (Species, Health Status) Dosing Drug Administration (Route, Dose) AnimalSelection->Dosing Sampling Sample Collection (Blood, Tissues) Dosing->Sampling Processing Sample Processing (Centrifugation, Homogenization) Sampling->Processing Analysis Bioanalytical Method (HPLC, LC-MS/MS) Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Compartmental/Non-compartmental) Quantification->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, t½, AUC) PK_Modeling->Parameter_Calc Report Reporting & Interpretation Parameter_Calc->Report metabolic_pathway Danofloxacin Danofloxacin Metabolite N-desmethyldanofloxacin Danofloxacin->Metabolite N-desmethylation Excretion_Parent Excretion (Urine/Feces) Danofloxacin->Excretion_Parent Unchanged Excretion_Metabolite Excretion (Urine) Metabolite->Excretion_Metabolite adme_process Absorption Absorption Distribution Distribution Absorption->Distribution Systemic Circulation Metabolism Metabolism Distribution->Metabolism Tissues (e.g., Liver) Excretion Excretion Distribution->Excretion Kidneys, Bile Metabolism->Excretion

References

An In-depth Technical Guide to the Exploratory Research of Danofloxacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of exploratory research on the metabolites of danofloxacin (B54342), a fluoroquinolone antibiotic used in veterinary medicine. The document details the metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols utilized in key studies.

Metabolic Pathways of Danofloxacin

Danofloxacin undergoes metabolic transformation in various animal species, including cattle, swine, poultry, and horses. The metabolism is generally consistent across these species and follows pathways predictable for other quinolone antibiotics.[1][2] The primary metabolic transformations identified are N-demethylation and, to a lesser extent, glucuronide conjugation and N-oxidation.

The major metabolite of danofloxacin is desmethyldanofloxacin (also known as N-desmethyldanofloxacin), formed through the removal of a methyl group from the piperazine (B1678402) ring.[1][2][3][4] This metabolite is found in various tissues and excreta and is a key analyte in residue depletion studies.

In addition to desmethyldanofloxacin, a glucuronide conjugate of danofloxacin has been identified in small amounts in the urine of dogs, rats, and swine, suggesting that glucuronidation is a minor metabolic pathway.[2] Furthermore, microbial biotransformation of danofloxacin can lead to the formation of danofloxacin N-oxide .[5]

The following diagram illustrates the primary metabolic pathway of danofloxacin.

Danofloxacin_Metabolism Danofloxacin Danofloxacin Desmethyldanofloxacin Desmethyldanofloxacin (Major Metabolite) Danofloxacin->Desmethyldanofloxacin N-Demethylation Glucuronide_Conjugate Danofloxacin Glucuronide (Minor Metabolite) Danofloxacin->Glucuronide_Conjugate Glucuronidation N_Oxide Danofloxacin N-Oxide (Microbial Metabolite) Danofloxacin->N_Oxide N-Oxidation (Microbial) Extraction_Workflow cluster_0 Tissue Sample Preparation cluster_1 Extraction cluster_2 Analysis Homogenize Homogenize Tissue Sample Add_Solvent Add Extraction Solvent (e.g., Methanol-Perchloric-Phosphoric Acid) Homogenize->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by HPLC or LC-MS/MS Collect_Supernatant->Analyze LCMSMS_Workflow cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis Injection Inject Sample Extract HPLC HPLC Separation Injection->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Select Parent Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Daughter Ions CID->MS2 Quantification Quantification & Confirmation MS2->Quantification

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive guidelines are designed for researchers, scientists, and drug development professionals investigating the in vitro efficacy of danofloxacin (B54342), a fluoroquinolone antibiotic. This document provides detailed experimental protocols for key assays, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate workflows and mechanisms of action.

Introduction

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[1] It is primarily utilized in veterinary medicine to treat respiratory diseases in cattle and swine. The bactericidal action of danofloxacin results from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] Understanding the in vitro characteristics of danofloxacin is crucial for predicting its clinical efficacy and for the development of effective dosing regimens.

Data Presentation

The following tables summarize the in vitro activity of danofloxacin against various veterinary pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Danofloxacin Against Various Bacterial Isolates

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli (pigeons)380.5--[4]
Escherichia coli (Gushi chickens)420.5--[5]
Mycoplasma spp.68--0.008 - 0.5[1]
Glaesserella parasuis-280.008 - 64[6]
Actinobacillus pleuropneumoniae---0.016[3]

Table 2: Time-Kill Kinetics and Post-Antibiotic Effect (PAE) of Danofloxacin

Bacterial SpeciesDanofloxacin ConcentrationTime Point (hours)Log10 CFU/mL ReductionPAE (hours)Reference
Staphylococcus aureus1-4 x MIC0.5 - 24Concentration-dependent killing-[7]
Streptococcus sp.1-4 x MIC0.5 - 24Concentration-dependent killing-[7]
Corynebacterium sp.1-4 x MIC0.5 - 24Concentration-dependent killing-[7]
Acinetobacter sp.1-4 x MIC0.5 - 24Concentration-dependent killing-[7]
Pasteurella multocida1x MIC--~2[4]
Pasteurella multocida4x MIC--~3[4]
Haemophilus parasuis1x MIC--~3.5[4]
Haemophilus parasuis4x MIC--~6.5[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of danofloxacin, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • Danofloxacin stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (bacterial inoculum in MHB without antibiotic)

  • Negative control (MHB only)

  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of danofloxacin in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL and a final volume of 200 µL.

  • Add 100 µL of the bacterial suspension to a well containing 100 µL of MHB to serve as the positive control.

  • The negative control well should contain 200 µL of MHB only.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of danofloxacin that completely inhibits visible growth.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Danofloxacin Stock D Serial Dilution of Danofloxacin A->D B Prepare Bacterial Inoculum (5x10^5 CFU/mL) E Inoculate Wells B->E C Prepare 96-Well Plate C->D D->E F Incubate Plate (35-37°C, 16-20h) E->F G Visually Inspect for Growth F->G H Determine MIC G->H Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Inoculate Tubes with Varying Danofloxacin Concentrations A->B C Incubate at 35-37°C B->C D Sample at Time Points (0, 0.5, 1, 2, 4, 6, 24h) C->D E Perform Serial Dilutions D->E F Plate on TSA E->F G Incubate TSA Plates (18-24h) F->G H Count Colonies (CFU/mL) G->H I Plot Log10 CFU/mL vs. Time H->I Danofloxacin_Mechanism cluster_drug Danofloxacin Action cluster_bacterium Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Danofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Application Notes and Protocols for Administering Danofloxacin in Veterinary Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of danofloxacin (B54342) in veterinary clinical trials, with a focus on its use in treating respiratory diseases in cattle and swine. The detailed protocols are designed to guide researchers in conducting robust and well-controlled studies to evaluate the efficacy and safety of danofloxacin.

Introduction to Danofloxacin

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against a variety of bacterial pathogens.[1][2] It is particularly effective against microorganisms responsible for respiratory tract infections in livestock.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication and repair. Danofloxacin exhibits concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of bacteria.[3]

Pharmacokinetics of Danofloxacin

Understanding the pharmacokinetic profile of danofloxacin is essential for designing effective dosing regimens in clinical trials. Key pharmacokinetic parameters for danofloxacin in cattle and swine are summarized below.

Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle
ParameterValueSpecies/Study ConditionReference
Bioavailability (SC) ~94-101%Calves[4]
Time to Peak Plasma Concentration (Tmax) ~1 hourCalves (IM/SC)[3]
Elimination Half-Life (t1/2) 2.9 - 4.4 hoursCalves[1][3]
Volume of Distribution (Vd) 3.1 - 3.5 L/kgCalves with respiratory disease[5][6]
Clearance (CL/F) 262.9 - 516.3 ml/hr/kgCalves with respiratory disease (age-dependent)[5][6]
Lung Tissue to Plasma Ratio ~4 to 7Calves[3]
Table 2: Pharmacokinetic Parameters of Danofloxacin in Swine
ParameterValueSpecies/Study ConditionReference
Bioavailability (IM) ~95.2%Piglets[7]
Time to Peak Plasma Concentration (Tmax) ~1 hourPigs[1][2]
Elimination Half-Life (t1/2) ~7 hoursPigs[1][2]
Lung Tissue to Plasma Ratio ~3:1Pigs[8]

Efficacy and Dosing Regimens

Clinical trials have established the efficacy of danofloxacin for the treatment of bovine respiratory disease (BRD) and swine respiratory disease (SRD).

Table 3: Recommended Dosages of Danofloxacin for Clinical Trials
SpeciesDiseaseDosageRoute of AdministrationFrequencyReference
Cattle Bovine Respiratory Disease (BRD)6 mg/kgSubcutaneous (SC)Repeated once after 48 hours[9]
Bovine Respiratory Disease (BRD)8 mg/kgSubcutaneous (SC)Single dose[9]
Bovine Respiratory Disease (BRD)1.25 mg/kgIntramuscular (IM) or Subcutaneous (SC)Daily for 3-5 days[1]
Swine Swine Respiratory Disease (SRD)1.25 mg/kgIntramuscular (IM)Daily for 3 days[8]
Colibacillosis1.25 mg/kgIntramuscular (IM)Daily for 3 days[10]
Table 4: Minimum Inhibitory Concentrations (MIC) of Danofloxacin against Key Veterinary Pathogens
PathogenMIC90 (µg/mL)Host SpeciesReference
Mannheimia haemolytica0.125Cattle[4]
Pasteurella multocida0.125Cattle[4]
Histophilus somni0.125Cattle[4]
Actinobacillus pleuropneumoniae0.05 - 0.4Swine[11]
Escherichia coli0.25Swine[12]

Experimental Protocols for a Veterinary Clinical Trial

The following protocols are designed for a randomized, controlled clinical trial to evaluate the efficacy of danofloxacin for the treatment of naturally occurring BRD in beef cattle. These protocols are based on the principles of Good Clinical Practice (GCP) as outlined in VICH GL9.[4][13][14]

Study Design and Objectives

This study will be a multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • Primary Objective: To evaluate the clinical efficacy of a single subcutaneous dose of danofloxacin (8 mg/kg) for the treatment of BRD in feedlot cattle.

  • Secondary Objectives:

    • To assess the effect of danofloxacin on rectal temperature.

    • To evaluate the microbiological cure rate following danofloxacin treatment.

    • To monitor the safety of danofloxacin under field conditions.

G cluster_enrollment Phase 1: Enrollment cluster_treatment Phase 2: Treatment Allocation cluster_monitoring Phase 3: Post-Treatment Monitoring cluster_analysis Phase 4: Data Analysis A Cattle with clinical signs of BRD B Inclusion/Exclusion Criteria Assessment A->B C Informed Owner Consent B->C D Baseline Clinical Assessment & Sampling C->D E Randomization D->E F Danofloxacin Group (8 mg/kg SC) E->F G Placebo Group (Saline SC) E->G H Daily Clinical Scoring (Days 1-14) F->H I Rectal Temperature Measurement (Days 1-5) F->I J Follow-up Sampling (e.g., Day 7) F->J K Adverse Event Monitoring F->K G->H G->I G->J G->K L Statistical Analysis of Clinical Scores H->L M Comparison of Rectal Temperatures I->M N Microbiological Outcome Assessment J->N O Safety Evaluation K->O

Workflow for a Randomized Controlled Clinical Trial of Danofloxacin in Cattle with BRD.
Animal Selection and Enrollment

  • Inclusion Criteria:

    • Beef cattle of either sex, weighing between 150 and 300 kg.

    • Clinical signs of BRD, including depression, abnormal respiration, and a rectal temperature ≥ 40.0°C.

    • Informed consent from the owner.

  • Exclusion Criteria:

    • Previous antimicrobial treatment within the last 14 days.

    • Known hypersensitivity to fluoroquinolones.

    • Concurrent diseases that may interfere with the study outcome.

    • Pregnant or lactating animals.

Randomization and Blinding

Animals will be randomly assigned to either the danofloxacin treatment group or the placebo control group. A randomization schedule will be generated using a validated computer program. Both the animal caregivers and the clinical assessors will be blinded to the treatment allocation.

Treatment Administration
  • Danofloxacin Group: A single subcutaneous injection of danofloxacin at a dose of 8 mg/kg body weight.[9]

  • Placebo Group: A single subcutaneous injection of sterile saline solution at a volume equivalent to the danofloxacin dose.

The injection will be administered in the neck region, and the injection site will be monitored for any local reactions.

Clinical Assessments

Clinical assessments will be performed at baseline (Day 0) and daily from Day 1 to Day 14. A standardized clinical scoring system will be used to evaluate the severity of BRD.

Clinical SignScore 0Score 1Score 2Score 3
Depression NormalMild depressionModerate depressionSevere depression, recumbent
Appetite NormalSlightly reducedMarkedly reducedAnorexic
Respiratory Character NormalMild dyspneaModerate dyspnea, occasional coughSevere dyspnea, frequent cough
Nasal Discharge NoneSerousMucopurulentProfuse purulent

Rectal temperature will be recorded daily from Day 1 to Day 5.

Sample Collection and Laboratory Analysis
  • Nasal Swabs: Deep nasopharyngeal swabs will be collected at baseline and on Day 7 for bacterial culture and susceptibility testing.

  • Blood Samples: Blood samples will be collected at baseline and at specified time points post-treatment for pharmacokinetic analysis (optional, depending on study objectives).

Statistical Analysis

The primary efficacy endpoint will be the clinical success rate on Day 14, defined as a significant reduction in the total clinical score. Data will be analyzed using appropriate statistical methods, such as the Chi-square test or Fisher's exact test for categorical data and analysis of variance (ANOVA) or a mixed-effects model for continuous data. A p-value of <0.05 will be considered statistically significant.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action of danofloxacin and the logical flow of a clinical trial.

G cluster_mechanism Mechanism of Action cluster_trial_logic Clinical Trial Logic A Danofloxacin Administration B Inhibition of Bacterial DNA Gyrase A->B C Disruption of DNA Replication & Repair B->C D Bacterial Cell Death C->D H Outcome Assessment: Clinical & Microbiological D->H Therapeutic Effect E Hypothesis: Danofloxacin is effective for BRD F Design: Randomized Controlled Trial E->F G Intervention: Danofloxacin vs. Placebo F->G G->H I Conclusion: Efficacy & Safety Profile H->I

Danofloxacin's Mechanism and Clinical Trial Rationale.

Conclusion

These application notes and protocols provide a framework for conducting high-quality veterinary clinical trials to evaluate the administration of danofloxacin. Adherence to these guidelines will help ensure the generation of reliable and scientifically valid data, which is crucial for the responsible development and use of antimicrobial agents in veterinary medicine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Danofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of danofloxacin (B54342) in plasma samples using High-Performance Liquid Chromatography (HPLC) with either UV or fluorescence detection. The described methods are sensitive, accurate, and precise, making them suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development. The protocol covers sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing the development of bacterial resistance. This document outlines two established HPLC-based methods for the determination of danofloxacin in plasma.

Experimental Protocols

Two primary methods for sample preparation and analysis are presented: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation with UV Detection

This method is rapid and straightforward, suitable for a large number of samples.

Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724).[1]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]

  • Centrifuge the mixture at 10,000 x g for 10 minutes.[1]

  • Transfer 100 µL of the clear supernatant to a new tube.[1]

  • Add 100 µL of purified water and vortex for 5 seconds.[1]

  • Transfer the final mixture to an autosampler vial for HPLC analysis.[1]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-VIS detector.[1]

  • Column: InertSustain C18 (4.6 x 250 mm; 5 µm) or equivalent.[1]

  • Column Temperature: 40 °C.[1]

  • Mobile Phase: Isocratic elution with 18% acetonitrile and 82% aqueous solution (containing 0.4% triethylamine (B128534) and 0.4% orthophosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 280 nm.[1][2][3]

Method 2: Liquid-Liquid Extraction with Fluorescence Detection

This method offers higher sensitivity, which is ideal for studies requiring low limits of detection.

Sample Preparation:

  • In a suitable tube, combine 0.2 mL of plasma with 0.8 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).[4]

  • If an internal standard is used (e.g., 0.1 mL of 50 µg/mL marbofloxacin), it should be added at this stage.

  • Add an appropriate volume of trichloromethane for extraction.

  • Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a fluorescence detector.[4][5]

  • Column: Reversed-phase column.[4][5]

  • Mobile Phase: Acetonitrile and an aqueous solution (e.g., 20:80 v/v).[4][5]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Varies depending on the instrument and sensitivity requirements.

  • Fluorescence Detection: Excitation at 338 nm and emission at 425 nm.[4][5]

Data Presentation

The performance of these HPLC methods for danofloxacin quantification in plasma is summarized in the tables below.

Table 1: Chromatographic and Detection Parameters

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Column InertSustain C18 (4.6 x 250 mm, 5 µm)[1]Reversed-phase column[4][5]
Mobile Phase 18% Acetonitrile, 82% (0.4% Triethylamine + 0.4% Orthophosphoric Acid)[1]Acetonitrile:Aqueous Solution (20:80, v/v)[4][5]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 280 nm[1][2][3]Fluorescence (Ex: 338 nm, Em: 425 nm)[4][5]
Retention Time Approximately 10.64 min[2][3][6]Approximately 2.80 min[4][5]

Table 2: Method Validation Parameters

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Linearity Range 0.04 - 40 µg/mL[1]1 - 1500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.9987[1]0.999[4][5]
Limit of Detection (LOD) 0.02 µg/mL[2][3]1 ng/mL[4][5]
Limit of Quantification (LOQ) 0.05 µg/mL[2][3]5 ng/mL[4][5]
Mean Recovery > 87%[1][6]80%[4][5]
Intra-day Precision (CV%) < 2.84%[6]2.4%[4][5]
Inter-day Precision (CV%) 1.94% - 2.37%[2][3]4.0%[4][5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC quantification of danofloxacin in plasma.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_solvent Add Acetonitrile (Protein Precipitation) plasma->add_solvent Method 1 add_buffer_extract Add Buffer & Extract (Liquid-Liquid Extraction) plasma->add_buffer_extract Method 2 vortex Vortex add_solvent->vortex add_buffer_extract->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent centrifuge->evaporate Method 2 injection Inject into HPLC supernatant->injection Method 1 reconstitute Reconstitute evaporate->reconstitute reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Workflow for Danofloxacin Quantification in Plasma by HPLC.

Conclusion

The HPLC methods described provide reliable and reproducible quantification of danofloxacin in plasma. The choice between the protein precipitation method with UV detection and the liquid-liquid extraction method with fluorescence detection will depend on the specific requirements of the study, particularly the desired sensitivity and sample throughput. Proper method validation should be performed in the laboratory to ensure the accuracy and precision of the results.

References

Application Note: Quantitative Analysis of Danofloxacin in Animal Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of danofloxacin (B54342), a synthetic fluoroquinolone antibiotic used in veterinary medicine, in animal tissue samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for residue analysis, pharmacokinetic studies, and regulatory monitoring. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are outlined to facilitate method adoption.

Introduction

Danofloxacin is a broad-spectrum fluoroquinolone antimicrobial agent specifically developed for veterinary use. It is effective against a variety of bacterial pathogens responsible for respiratory and enteric diseases in cattle and poultry. Monitoring its residue levels in edible tissues is crucial to ensure food safety and adhere to regulatory Maximum Residue Limits (MRLs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1][2] This document provides a comprehensive protocol for the extraction and quantification of danofloxacin in animal tissues.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is adapted for the extraction of fluoroquinolones from animal tissue matrices such as liver, muscle, and kidney.

Materials:

  • Homogenized animal tissue (e.g., liver, muscle)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing Primary Secondary Amine (PSA) and C18 sorbents

  • Centrifuge capable of reaching >8000 x g

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.

  • Centrifuge the tube at 8000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg PSA and 150 mg C18.

  • Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering matrix components like fatty acids and pigments.

  • Centrifuge the d-SPE tube at 8000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

Parameter Value
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Program | 0.0 min: 5% B1.0 min: 5% B8.0 min: 95% B10.0 min: 95% B10.1 min: 5% B12.0 min: 5% B |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 500°C
Gas Flow Optimized for the specific instrument

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Danofloxacin: Collision-induced dissociation of the danofloxacin protonated molecule ([M+H]⁺) results in the formation of characteristic product ions.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (CE)*
Danofloxacin358.2255.0340.1User-optimized

Note: Collision energy (CE) is a critical parameter that requires optimization for the specific mass spectrometer being used to achieve maximum sensitivity. The values should be determined by infusing a standard solution of danofloxacin and varying the CE to find the optimal fragmentation.

Data Presentation

The performance of the method should be validated by assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data gathered from various studies on danofloxacin analysis in different matrices.

Table 1: Summary of Quantitative Performance Data

ParameterMatrixValueReference
Limit of Detection (LOD) Foods1 ng/gSimultaneous determination of quinolones in foods by LC/MS/MS
Limit of Quantification (LOQ) Plasma5 ng/mLDevelopment of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection[3]
Recovery Fortified Tissues>60%Simultaneous determination of quinolones in foods by LC/MS/MS
Recovery Plasma~80%Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection[3]
Linearity (r²) Plasma0.999Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction SaltingOut 3. Phase Separation (MgSO4, NaCl) Extraction->SaltingOut dSPE 4. Dispersive SPE Cleanup (PSA, C18) SaltingOut->dSPE EvapRecon 5. Evaporation & Reconstitution dSPE->EvapRecon LC_Separation LC Separation (C18 Column) EvapRecon->LC_Separation Inject ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MRM_Detection MRM Detection (Q1/Q3) ESI_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationships cluster_extraction Extraction & Cleanup cluster_detection Detection Danofloxacin Danofloxacin in Tissue Protein_Precipitation Protein Precipitation (Acetonitrile) Danofloxacin->Protein_Precipitation Lipid_Removal Lipid Removal (C18) Protein_Precipitation->Lipid_Removal Interference_Removal Interference Removal (PSA) Protein_Precipitation->Interference_Removal Precursor_Ion Precursor Ion Selection (m/z 358.2) Lipid_Removal->Precursor_Ion Interference_Removal->Precursor_Ion Fragmentation Collision-Induced Dissociation Precursor_Ion->Fragmentation Product_Ions Product Ion Monitoring (m/z 255.0, 340.1) Fragmentation->Product_Ions

Caption: Key relationships in the analytical method for danofloxacin.

References

Application Notes and Protocols: Danofloxacin Dosage Calculation for Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage calculation for danofloxacin (B54342) in the treatment of Bovine Respiratory Disease (BRD). The document outlines the approved dosages, key pharmacodynamic and pharmacokinetic data, and detailed experimental protocols relevant to the study of danofloxacin in cattle.

Danofloxacin Dosage Regimen for Bovine Respiratory Disease

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent effective against the primary bacterial pathogens associated with BRD, including Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1][2] The approved dosage regimens for beef cattle are as follows:

Table 1: Approved Danofloxacin Dosages for Bovine Respiratory Disease [3][4][5]

Dosage RegimenDoseRoute of AdministrationFrequency
Single-Dose Therapy8 mg/kg of body weightSubcutaneous (SC) injectionOnce
Multi-Day Therapy6 mg/kg of body weightSubcutaneous (SC) injectionRepeated once after 48 hours

Note: The injectable solution typically contains 180 mg of danofloxacin as the mesylate salt per mL.[4][5]

Pharmacodynamic Data: Minimum Inhibitory Concentrations (MIC)

The efficacy of an antimicrobial is determined by its ability to inhibit the growth of the target pathogens. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: Danofloxacin MIC Values against Key BRD Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mannheimia haemolytica0.06 - 0.250.250.015 - 0.5
Pasteurella multocida0.03 - 0.120.12 - 0.250.015 - 0.25
Histophilus somni0.060.25≤0.03 - 0.25

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[6][7]

Pharmacokinetic Data

Pharmacokinetics describes the movement of a drug into, through, and out of the body. Understanding the pharmacokinetic profile of danofloxacin in cattle is crucial for establishing effective dosage regimens. Following subcutaneous administration, danofloxacin is rapidly absorbed and exhibits linear pharmacokinetics at doses between 1.25 to 10 mg/kg.[5]

Table 3: Pharmacokinetic Parameters of Danofloxacin in Cattle (6 mg/kg SC Dose)

ParameterValueUnit
Cmax (Maximum plasma concentration)~0.23 - 0.48µg/mL
Tmax (Time to reach Cmax)~0.8 - 1.3hours
AUC (Area under the curve)~1.79µg·h/mL
(Elimination half-life)~3 - 6hours

Values are approximate and can vary based on the specific study and animal factors.[4][8][9]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[10][11]

Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to danofloxacin.

Materials:

  • Bacterial isolates (M. haemolytica, P. multocida, H. somni)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Danofloxacin analytical standard

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Danofloxacin Stock Solution: Dissolve danofloxacin standard in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the danofloxacin stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL).

  • Inoculum Preparation: Culture the bacterial isolates on appropriate agar (B569324) plates. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the danofloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Reading Results: The MIC is determined as the lowest concentration of danofloxacin at which there is no visible growth of the bacteria.

Protocol for a Pharmacokinetic Study in Cattle

This protocol outlines a typical design for a pharmacokinetic study of danofloxacin in cattle.

Objective: To determine the pharmacokinetic profile of danofloxacin in cattle following subcutaneous administration.

Animals: A cohort of healthy beef calves of a specific age and weight range.

Procedure:

  • Acclimation: Acclimate the animals to the study conditions for a period of at least one week.

  • Catheterization: Place an indwelling jugular vein catheter for serial blood sample collection.

  • Drug Administration: Administer a single subcutaneous dose of danofloxacin (e.g., 6 or 8 mg/kg) into the lateral neck region.

  • Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-administration).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Danofloxacin Quantification (HPLC Method):

    • Sample Preparation: Perform a liquid-liquid or solid-phase extraction of danofloxacin from the plasma samples.[12]

    • HPLC Analysis: Analyze the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[12]

      • Column: C18 reversed-phase column.

      • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

      • Detection: Fluorescence detector with excitation and emission wavelengths specific for danofloxacin (e.g., Ex: 280 nm, Em: 440 nm).

    • Data Analysis: Calculate the plasma concentration of danofloxacin at each time point using a standard curve.

  • Pharmacokinetic Modeling: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ from the plasma concentration-time data.

Visualizations

Signaling Pathway: Mechanism of Action of Danofloxacin

Danofloxacin_Mechanism cluster_bacterium Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes DNA_Replication DNA Replication Replication_Fork->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of danofloxacin in bacteria.

Experimental Workflow: Dosage Determination

Dosage_Determination_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Cattle) cluster_analysis Data Analysis and Modeling MIC_Determination MIC Determination (Broth Microdilution) PK_PD_Modeling PK/PD Modeling and Simulation (AUC:MIC, Cmax:MIC) MIC_Determination->PK_PD_Modeling PK_Study Pharmacokinetic (PK) Study PK_Study->PK_PD_Modeling Dose_Titration Dose Titration Studies Clinical_Trials Clinical Efficacy Trials Dose_Titration->Clinical_Trials Dosage_Regimen Optimal Dosage Regimen Clinical_Trials->Dosage_Regimen PK_PD_Modeling->Dose_Titration

Caption: Experimental workflow for danofloxacin dosage determination.

Logical Relationship: Dosage Calculation

Dosage_Calculation_Logic Animal_Weight Animal Body Weight (kg) Total_Dose Total Dose (mg) Animal_Weight->Total_Dose multiplied by Prescribed_Dose Prescribed Dose (mg/kg) Prescribed_Dose->Total_Dose multiplied by Injection_Volume Injection Volume (mL) Total_Dose->Injection_Volume divided by Drug_Concentration Drug Concentration (mg/mL) Drug_Concentration->Injection_Volume divided by

Caption: Logical relationship for calculating injection volume.

References

Application of Danofloxacin for the Treatment of Mycoplasma Infections in Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial, demonstrates significant efficacy in the treatment of respiratory diseases in poultry caused by Mycoplasma species, particularly Mycoplasma gallisepticum (MG).[1][2] M. gallisepticum is a primary pathogen responsible for Chronic Respiratory Disease (CRD) in chickens and sinusitis in turkeys, leading to substantial economic losses in the poultry industry.[1] Danofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] This document provides detailed application notes and experimental protocols for the use of danofloxacin in treating poultry mycoplasmosis, intended for research and drug development purposes.

Application Notes

Spectrum of Activity:

Danofloxacin exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[3] It is particularly effective against M. gallisepticum, including field isolates that may show resistance to other antibiotics like tylosin (B1662201).[5]

Dosage and Administration:

The recommended dosage of danofloxacin for the treatment of mycoplasmosis in chickens is typically 5 mg/kg body weight, administered for 3 consecutive days.[4][6] Administration is often through the drinking water.[5][7] However, optimal dosage can be influenced by the specific Mycoplasma strain and its susceptibility. One study suggested that a dosage of 5.5 mg/kg once daily for 3 days may be therapeutically effective for M. gallisepticum infection in chickens.[2] For chicks younger than one week, a higher dosage of 50 mg/kg for 3 days has also been mentioned for treating mycoplasmosis.[6]

Pharmacokinetics and Tissue Distribution:

Danofloxacin is rapidly absorbed after oral administration and distributes widely in the body.[8][9] Notably, concentrations in lung tissue are often higher than in plasma, which is advantageous for treating respiratory infections.[1][2] The pharmacokinetic parameters of danofloxacin can vary depending on the poultry species and health status of the birds.[1][10]

Efficacy and Clinical Outcomes:

Clinical studies have demonstrated the high efficacy of danofloxacin in controlling mycoplasmosis in poultry.[5][7] Treatment with danofloxacin has been shown to significantly reduce mortality, maintain weight gain, and decrease the prevalence of air-sac lesions compared to untreated or even tylosin-treated groups.[5][7] Furthermore, it effectively reduces the reisolation of M. gallisepticum and seroconversion rates in infected birds.[7] The efficacy of danofloxacin is well-correlated with the ratio of the area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration (AUC24/MIC).[1][2]

Resistance:

The development of resistance to danofloxacin in Mycoplasma is a concern. Resistance is primarily associated with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[1][2][3] Monitoring the Minimum Inhibitory Concentration (MIC) of danofloxacin against field isolates of Mycoplasma is crucial for ensuring its continued efficacy.

Data Presentation

Table 1: In Vitro Susceptibility of Mycoplasma gallisepticum to Danofloxacin

ParameterValue (µg/mL)Reference
MIC Range0.008 - 8[11]
MIC₅₀1[11]
MIC₉₀2[11]
MIC (Strain S6)0.15[12]
MIC₉₉ (Strain S6)0.1[12]
Mutant Prevention Concentration (MPC)2.4[12]

Table 2: Pharmacokinetic Parameters of Danofloxacin in Chickens (5 mg/kg Body Weight Dose)

ParameterOral AdministrationIntravenous AdministrationReference
Cmax (µg/mL) 0.53 ± 0.19-[10]
Tmax (h) 4-[10]
t½ (h) 11.24 ± 3.9010.17 ± 3.72[10]
AUC₀₋∞ (h·µg/mL) 4.72 ± 1.8611.76 ± 3.25[10]
Bioavailability (F) 40.12 ± 15.83%-[10]
Cmax (µg/mL) in infected chickens 1.14 (lung)-[1]
Tmax (h) in infected chickens 2.33-[1]
t½ (h) in infected chickens 11.28-[1]

Table 3: Efficacy of Danofloxacin in Experimental Mycoplasma gallisepticum Infection in Chicks

ParameterUnmedicated ControlDanofloxacin (50 ppm)Tylosin (500 ppm)Reference
Mortality Significantly higherSignificantly lowerSignificantly lower[7]
Weight Gain Significantly lowerSignificantly higherSignificantly higher[7]
M. gallisepticum Isolation (%) 96640[7]
Positive Serological Tests (%) 100029[7]
Air Sac Lesions High prevalenceSignificantly lowerLower than control, higher than danofloxacin[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the micro-broth dilution method.[11]

Materials:

  • Mycoplasma gallisepticum isolates

  • Modified Frey's medium (FM-4) or other suitable mycoplasma broth

  • Danofloxacin standard powder

  • 96-well microtiter plates

  • Sterile diluents

  • Incubator (37°C, 5% CO₂)

  • Escherichia coli ATCC 25922 (for quality control)

Procedure:

  • Prepare Danofloxacin Stock Solution: Dissolve danofloxacin powder in a suitable solvent to create a high-concentration stock solution. Further dilute with sterile broth to prepare a series of working solutions.

  • Prepare Inoculum: Culture M. gallisepticum in FM-4 broth until it reaches the logarithmic growth phase. Dilute the culture to a final concentration of approximately 10⁵ color changing units (CCU)/mL.

  • Microtiter Plate Preparation: Add 100 µL of the appropriate danofloxacin working solution to each well of a 96-well plate to achieve a two-fold serial dilution.

  • Inoculation: Add 100 µL of the prepared M. gallisepticum inoculum to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum without danofloxacin.

    • Sterility Control: Wells containing broth only.

  • Incubation: Seal the plates and incubate at 37°C in a 5% CO₂ humidified incubator for 5-7 days.

  • Reading Results: The MIC is the lowest concentration of danofloxacin that completely inhibits the visible growth of M. gallisepticum (indicated by no color change of the medium).

In Vivo Efficacy Study in an Avian Mycoplasmosis Model

This protocol describes an experimental infection model to evaluate the efficacy of danofloxacin.[1]

Materials:

  • Specific-pathogen-free (SPF) chickens (e.g., day-old chicks)

  • Virulent strain of Mycoplasma gallisepticum

  • Danofloxacin

  • Vehicle for drug administration (e.g., drinking water)

  • Appropriate housing and care facilities for the birds

Procedure:

  • Animal Acclimatization: Acclimatize the chicks to the experimental conditions for a few days before the start of the experiment.

  • Infection: Inoculate the chickens with a standardized dose of a virulent M. gallisepticum strain. A common method is intratracheal injection of a culture containing approximately 10⁹ CFU/mL.[1]

  • Treatment Groups: Divide the infected birds into the following groups:

    • Group 1: Infected, unmedicated control.

    • Group 2: Infected, treated with danofloxacin at the desired dose (e.g., 5 mg/kg body weight) via drinking water for 3 consecutive days, starting 24 hours post-infection.

    • Group 3 (Optional): Infected, treated with a comparator antibiotic (e.g., tylosin).

  • Monitoring: Observe the birds daily for clinical signs of disease (e.g., respiratory distress, depression), mortality, and body weight gain for a period of 21 days post-infection.

  • Necropsy and Lesion Scoring: At the end of the observation period, euthanize the birds and perform necropsies. Score the severity of air sac lesions.

  • Mycoplasma Reisolation: Aseptically collect samples from the trachea, air sacs, and lungs to attempt reisolation of M. gallisepticum on appropriate agar (B569324) plates.

  • Serology: Collect blood samples to determine the serological response to M. gallisepticum infection using methods like serum plate agglutination or ELISA.

Pharmacokinetic Study in Chickens

This protocol outlines the procedure for determining the pharmacokinetic profile of danofloxacin in chickens.[10]

Materials:

  • Healthy chickens

  • Danofloxacin for oral or intravenous administration

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system for drug analysis

Procedure:

  • Animal Dosing:

    • Oral Administration: Administer a single dose of danofloxacin (e.g., 5 mg/kg body weight) directly into the crop using a gavage needle.

    • Intravenous Administration: Administer a single dose of danofloxacin into a wing vein.

  • Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) after drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Drug Analysis:

    • Develop and validate an HPLC method for the quantification of danofloxacin in chicken plasma.

    • Extract danofloxacin from the plasma samples.

    • Analyze the extracted samples using the HPLC system.

  • Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, t½, and AUC.[1]

Visualizations

Danofloxacin_Mechanism_of_Action cluster_mycoplasma Mycoplasma Cell DNA_Gyrase DNA Gyrase (gyrA, gyrB) Relaxed_DNA Relaxed DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Topoisomerase_IV Topoisomerase IV (parC, parE) Replicated_DNA Replicated DNA Topoisomerase_IV->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Relaxed_DNA Unwinding Relaxed_DNA->Replicated_DNA Replication Danofloxacin Danofloxacin Danofloxacin->DNA_Gyrase Inhibits Danofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of danofloxacin in Mycoplasma.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Danofloxacin Serial Dilutions C Inoculate 96-well Plate with Drug and Mycoplasma A->C B Culture and Dilute Mycoplasma Inoculum B->C D Incubate at 37°C with 5% CO2 C->D E Observe for Growth Inhibition (Color Change) D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

In_Vivo_Efficacy_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_evaluation Evaluation A Acclimatize SPF Chicks B Infect with M. gallisepticum A->B C Group Allocation (Control, Danofloxacin, etc.) B->C D Administer Treatment (e.g., via Drinking Water) C->D E Daily Monitoring (Clinical Signs, Mortality, Weight) D->E F Necropsy and Lesion Scoring E->F G Mycoplasma Reisolation E->G H Serological Analysis E->H

Caption: Workflow for in vivo efficacy study.

References

Application Notes and Protocols for the Use of Danofloxacin in Swine Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin (B54342), a synthetic fluoroquinolone antibiotic, demonstrates broad-spectrum antibacterial activity and is utilized in veterinary medicine for the treatment of respiratory diseases in swine and cattle.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] This document provides detailed application notes, protocols, and supporting data on the use of danofloxacin for managing respiratory infections in swine, targeting key pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Glaesserella parasuis.[4][5]

Data Presentation

Antimicrobial Susceptibility

The in vitro efficacy of danofloxacin has been evaluated against a range of bacterial pathogens implicated in swine respiratory disease. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Danofloxacin against Swine Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniaeNot Specified-2-
Pasteurella multocida9310.0160.5-
Glaesserella parasuis347280.008 - 64
Streptococcus suis20--0.33 ± 0.082 (average)
Bordetella bronchiseptica8--0.21 ± 0.044 (average)

Data sourced from multiple studies.[5][6][7][8][9][10]

Pharmacokinetics in Swine

Understanding the pharmacokinetic profile of danofloxacin in swine is crucial for optimizing dosage regimens. Following intramuscular administration, danofloxacin is rapidly absorbed and demonstrates significant distribution to lung tissue.

Table 2: Pharmacokinetic Parameters of Danofloxacin in Swine

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (F%)
Intramuscular (IM)1.25-~16.8-
Intramuscular (IM)2.51.191.044.1895.2
Intravenous (IV)2.5--3.76-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data compiled from studies in piglets.[4][11]

Experimental Protocols

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of danofloxacin against bacterial isolates from swine with respiratory disease.

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Bacterial Isolate Preparation: Isolate and identify the target bacteria (e.g., P. multocida, A. pleuropneumoniae) from clinical samples obtained from swine with respiratory infections. Culture the isolates on appropriate agar (B569324) plates to obtain pure colonies.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. This typically involves suspending several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Danofloxacin Dilution Series: Prepare a series of twofold dilutions of danofloxacin in a suitable cation-adjusted Mueller-Hinton broth. The concentration range should be selected to encompass the expected MIC values for the target pathogens.

  • Inoculation: Inoculate each well of a microtiter plate containing the danofloxacin dilutions with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of danofloxacin that completely inhibits visible growth of the bacteria. This can be determined by visual inspection of the microtiter plates.

In Vivo Efficacy Trial in Swine

Objective: To evaluate the clinical efficacy of danofloxacin in treating naturally occurring or experimentally induced swine respiratory disease.

Methodology: A randomized, controlled clinical trial is conducted to compare the treatment outcomes in danofloxacin-treated pigs versus a control group.

Protocol:

  • Animal Selection: Select a cohort of pigs exhibiting clinical signs of respiratory disease (e.g., coughing, dyspnea, fever). The specific pathogens causing the disease should be confirmed through diagnostic testing.

  • Randomization: Randomly assign the selected pigs to either a treatment group (receiving danofloxacin) or a control group (receiving a placebo or no treatment).

  • Treatment Administration: Administer danofloxacin to the treatment group at the recommended dosage (e.g., 1.25 mg/kg body weight) via intramuscular injection for a specified duration (e.g., 3-5 days).[1] The control group receives a sham injection.

  • Clinical Monitoring: Monitor all pigs daily for clinical signs of respiratory disease. Record parameters such as rectal temperature, respiratory rate, and a clinical score based on the severity of signs.

  • Data Collection: Collect relevant data, including mortality rates, morbidity rates, and any adverse events observed in each group.

  • Pathogen Isolation: At the end of the study period, or in the event of mortality, collect lung tissue samples for bacterial culture to confirm the presence and susceptibility of the target pathogens.

  • Statistical Analysis: Analyze the collected data to determine if there is a statistically significant difference in treatment outcomes between the danofloxacin-treated group and the control group. A satisfactory response to treatment has been observed in 87% of diseased pigs in studies of naturally occurring acute Pasteurella pneumonia.[4][12]

Visualizations

Danofloxacin Mechanism of Action

Danofloxacin_Mechanism cluster_bacterium Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Danofloxacin's mechanism of action against bacterial cells.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Identify Swine with Respiratory Disease selection Animal Selection and Diagnostic Confirmation start->selection randomization Randomization selection->randomization treatment_group Treatment Group: Administer Danofloxacin randomization->treatment_group control_group Control Group: Administer Placebo randomization->control_group monitoring Daily Clinical Monitoring (Temperature, Respiration, Clinical Score) treatment_group->monitoring control_group->monitoring data_collection Data Collection (Morbidity, Mortality) monitoring->data_collection end_point End of Study or Necropsy data_collection->end_point analysis Statistical Analysis and Comparison of Outcomes end_point->analysis

Caption: Workflow for an in vivo efficacy study of danofloxacin.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Logic

PKPD_Logic pk_data Pharmacokinetic Data (Cmax, AUC) pkpd_integration PK/PD Integration (e.g., AUC/MIC ratio) pk_data->pkpd_integration pd_data Pharmacodynamic Data (MIC) pd_data->pkpd_integration dose_optimization Dosage Regimen Optimization pkpd_integration->dose_optimization clinical_outcome Prediction of Clinical Outcome dose_optimization->clinical_outcome

Caption: Logical flow of a PK/PD analysis for danofloxacin.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to danofloxacin (B54342), a fluoroquinolone antibiotic used in veterinary medicine. The following methods are aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) and interpretive criteria for danofloxacin against key veterinary pathogens.

Table 1: Danofloxacin MIC Breakpoints for Bovine Respiratory Disease Pathogens.[1][2]

PathogenSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Mannheimia haemolytica≤0.250.5≥1
Pasteurella multocida≤0.250.5≥1

Table 2: Danofloxacin Disk Diffusion Zone Diameter Interpretive Criteria for Bovine Respiratory Disease Pathogens.[1]

PathogenSusceptible (mm)Intermediate (mm)Resistant (mm)
Mannheimia haemolytica≥2218-21≤17
Pasteurella multocida≥2218-21≤17

Table 3: Danofloxacin MIC50 and MIC90 Values for Various Veterinary Pathogens.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)Reference
Mannheimia haemolytica0.064≥4[3][4]
Pasteurella multocida0.0160.5[3][4]
Glaesserella parasuis28[3][5]
Escherichia coli0.5Not Reported[6]
Mycoplasma gallisepticum12[7]
Mycoplasma bovisNot Reported0.5[8]

Note: MIC values can vary between studies due to different methodologies and isolate populations. Direct comparison should be made with caution.[3]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.[3] The protocol is based on CLSI guidelines.[6][9]

a. Materials:

  • Danofloxacin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[3]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

b. Protocol:

  • Antimicrobial Preparation: Prepare a stock solution of danofloxacin. Serially dilute the stock solution in CAMHB to achieve a range of final concentrations in the microtiter plate wells.[3]

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar (B569324) medium. Prepare a suspension of the bacteria in saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted danofloxacin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.[3]

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of danofloxacin that completely inhibits visible growth.[3] Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.[3]

c. Quality Control: Concurrently test reference strains with known MIC values to ensure the accuracy and reproducibility of the results.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Danofloxacin Stock & Serial Dilutions D Inoculate Microtiter Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) B->D C Prepare Quality Control Strains C->D E Incubate at 35-37°C for 16-20h D->E F Read MIC (Lowest concentration with no visible growth) E->F G Interpret Results (S, I, R) based on Breakpoints F->G

Broth Microdilution Workflow for MIC Determination.
Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[10][11]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Danofloxacin disks (5 µg)

  • Bacterial isolates for testing

  • Quality control (QC) strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[11]

  • Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension.[11] Remove excess fluid by pressing the swab against the inside of the tube.[11] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[11]

  • Disk Application: Aseptically apply the danofloxacin disk to the surface of the inoculated agar plate.[10][11] Ensure complete contact between the disk and the agar.[10] Do not move a disk once it has been placed.[10]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

  • Reading and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no growth) around the disk to the nearest millimeter. Interpret the results based on established zone diameter interpretive criteria.[1]

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Danofloxacin Disk B->C D Incubate at 35°C for 16-18h C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S, I, R) E->F

Agar Disk Diffusion Workflow.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Materials:

  • Results from a completed broth microdilution MIC test

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette and tips

  • Incubator (35-37°C)

b. Protocol:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth.

  • Plating: Using a calibrated loop or pipette, transfer a small aliquot (typically 10-100 µL) from each of these clear wells onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation: The MBC is the lowest concentration of danofloxacin that results in a ≥99.9% reduction in the initial inoculum count.

MBC_Determination_Workflow cluster_initial Prerequisite cluster_exp Experiment cluster_analysis Analysis A Completed Broth Microdilution MIC Test B Select Wells with No Visible Growth A->B C Subculture Aliquots onto Agar Plates B->C D Incubate at 35-37°C for 18-24h C->D E Count Colonies and Determine Viable Cell Count D->E F Calculate MBC (≥99.9% killing) E->F

Minimum Bactericidal Concentration (MBC) Determination.

References

Application Notes and Protocols for Danofloxacin Administration in Drinking Water for Chickens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin (B54342) is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against a variety of pathogens affecting poultry.[1] It is particularly effective for the treatment of respiratory diseases in chickens, including those caused by Escherichia coli and Mycoplasma gallisepticum.[1][2] Administered via drinking water, danofloxacin offers a practical method for treating entire flocks. These application notes provide detailed protocols and critical data for the effective and safe use of danofloxacin in a research and drug development context. Danofloxacin is not intended for use in hens laying eggs for human consumption.[1]

Physicochemical Properties

PropertyValue
Chemical Name(1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid methanesulphonate
SynonymsDanofloxacin mesylate, Advocin®, CP-76,136-27
Molecular FormulaC19H20FN3O3 · CH4O3S
Molecular Weight453.49 g/mol
AppearanceWhite to off-white crystalline powder
Water Solubility172-205 g/L

Source:[1]

Data Presentation

Recommended Dosages for Chickens
IndicationDosageDuration
E. coli Respiratory Disease5 mg/kg body weight per day3 days
Chronic Complicated Respiratory Disease (CCRD)5 mg/kg body weight per day3 days
Mycoplasmosis (chicks < 1 week of age)50 mg/kg body weight per day (equivalent to 50 ppm in drinking water)3 days

Source:[1][2]

Pharmacokinetic Parameters of Danofloxacin in Chickens (Oral Administration)

The following table summarizes key pharmacokinetic parameters of danofloxacin in chickens following oral administration at a dose of 5 mg/kg body weight.

ParameterValue (Mean ± SD)Species/BreedReference
Cmax (Peak Plasma Concentration)0.53 ± 0.19 µg/mLGushi Chickens[3]
1.1 µg/mLBroiler Chickens[4]
Tmax (Time to Peak Concentration)4 hGushi Chickens[3]
1 hBroiler Chickens[4]
t1/2λz (Elimination Half-life)11.24 ± 3.90 hGushi Chickens[3]
8.15 ± 3.37 hNon-laying Hens[5]
7.64 h (plasma)Broiler Chickens[4]
AUC0-∞ (Area Under the Curve)4.72 ± 1.86 h·µg/mLGushi Chickens[3]
F (Bioavailability)40.12 ± 15.83%Gushi Chickens[3]
100.99 ± 23.10%Non-laying Hens[5]

Steady-state concentrations of 0.21 mg/L in plasma and 0.43 mg/kg in lung tissue were achieved within 12 hours of treatment initiation in 18-day-old broilers receiving 5 mg/kg BW for 3 days.[1][6]

Residue Depletion in Edible Tissues

Residue depletion studies are crucial for determining appropriate withdrawal periods. The highest concentrations of danofloxacin residues are consistently found in the liver.[1][6]

Total Residues (µg/kg) in Broiler Tissues After 5 Days of Treatment (5 mg/kg BW/day)

Time After WithdrawalMuscleLiverKidneyFat/Skin
6 hours60022601380430
12 hours----
24 hours----
48 hours----
14 days54301910

Source:[1]

Danofloxacin and Desmethyldanofloxacin Residues (µg/kg) in Broiler Tissues After 3 Days of Treatment (5 mg/kg BW/day)

Time After WithdrawalMuscleLiverSkin/Fat
6 hours---
12 hours---
18 hours---
24 hours---
36 hours---

Note: Specific values for each time point were not provided in the source, but it was noted that residues depleted rapidly.[6]

Maximum Residue Limits (MRLs)

Regulatory agencies have established MRLs for danofloxacin in chicken tissues to ensure food safety.

TissueMRL (µg/kg)Reference
Muscle200[1][6]
Liver400[1][6]
Kidney400[1][6]
Fat/Skin100[1][6]
Efficacy Data

Experimental Mycoplasma gallisepticum Infection in Day-Old Chicks

Treatment GroupMortality RateReisolation of M. gallisepticum (21 days post-infection)Positive Serology (21 days post-infection)
Unmedicated ControlSignificantly higher than treated groups96%100%
Danofloxacin (50 ppm for 3 days)Significantly lower than control6%0%
Tylosin (500 ppm for 3 days)Significantly lower than control40%29%

Source:[2] Danofloxacin treatment also resulted in significantly lower air sac lesion scores compared to both unmedicated and tylosin-treated groups.[2]

Experimental E. coli Infection (Colisepticemia) in Chicks

Treatment GroupMortality Rate
Infected, Nonmedicated Control-
Enrofloxacin (B1671348) (continuous)6.7%
Enrofloxacin (pulsed)11.0%
Danofloxacin (continuous)16.8%
Danofloxacin (pulsed)19.2%

Source:[7] In this comparative study, enrofloxacin was found to be more efficacious than danofloxacin for treating colisepticemia.[7]

Experimental Protocols

Protocol 1: Preparation and Administration of Danofloxacin-Medicated Drinking Water

Objective: To prepare and administer a precise dose of danofloxacin to chickens via drinking water.

Materials:

  • Danofloxacin mesylate soluble powder

  • Calibrated weighing scale

  • Clean water container (e.g., bell drinker, nipple line header tank)

  • Stirring rod or mixer

  • Personal Protective Equipment (PPE): gloves, safety glasses, and dust mask

Procedure:

  • Calculate Daily Water Consumption: Determine the average daily water consumption of the flock. This can be estimated based on the age, weight, and ambient temperature, or measured directly over a 24-hour period.

  • Calculate Total Drug Requirement:

    • Total Body Weight (kg) = Number of birds × Average Body Weight (kg)

    • Total Daily Dose (mg) = Total Body Weight (kg) × Dosage (mg/kg)

  • Prepare Medicated Stock Solution (if applicable): For large flocks, a concentrated stock solution is often prepared and then diluted by a proportioner.

    • Weigh the required amount of danofloxacin powder.

    • In a separate container, add the powder to a known volume of clean water and stir until fully dissolved.

  • Prepare Final Medicated Water:

    • For direct mixing: Add the weighed danofloxacin powder directly to the total volume of drinking water estimated for a 24-hour period and mix thoroughly.

    • Using a proportioner: Add the stock solution to the proportioner's container. The proportioner will automatically mix the stock solution with the main water supply at the set ratio.

  • Administration:

    • Withhold plain drinking water for a short period (e.g., 1-2 hours) before introducing the medicated water to encourage rapid consumption.

    • Provide the medicated water as the sole source of drinking water for the entire treatment duration (typically 24 hours per day for 3-5 days).

    • Prepare fresh medicated water daily.

Protocol 2: Pharmacokinetic Study of Danofloxacin in Chickens

Objective: To determine the pharmacokinetic profile of danofloxacin in chicken plasma after oral administration.

Materials:

  • Healthy chickens of a specific age and breed (e.g., 3-week-old broilers)

  • Danofloxacin oral solution

  • Gavage tubes

  • Heparinized blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Pharmacokinetic analysis software (e.g., Phoenix, WinNonLin)

Procedure:

  • Acclimation: Acclimate birds to their housing for at least one week prior to the study, providing ad libitum access to antimicrobial-free feed and water.[3][8]

  • Dosing:

    • Fast the birds for a few hours before dosing.

    • Administer a single dose of danofloxacin (e.g., 5 mg/kg BW) directly into the crop via oral gavage to ensure accurate dosing.[3]

  • Sample Collection:

    • Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration).[3]

    • Collect approximately 1 mL of blood into heparinized tubes at each time point.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[8]

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Extract danofloxacin from the plasma samples using a validated liquid-liquid or solid-phase extraction method.

    • Quantify the concentration of danofloxacin in the extracts using a validated HPLC method with fluorescence detection.[3][9]

  • Data Analysis:

    • Plot the plasma concentration-time data for each bird.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2λz, AUC, etc.).[3][5]

Visualizations

Experimental_Workflow_Danofloxacin_Administration cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Treatment calc_bw Calculate Total Flock Body Weight calc_dose Calculate Total Daily Danofloxacin Dose calc_bw->calc_dose Input prep_water Prepare Medicated Drinking Water calc_dose->prep_water Input withhold Withhold Plain Water (1-2 hours) provide Provide Medicated Water as Sole Source withhold->provide Encourages Thirst monitor Monitor Water Consumption provide->monitor observe Observe Birds for Clinical Improvement monitor->provide Replenish as needed withdraw Adhere to Withdrawal Period Before Slaughter observe->withdraw After 3-5 day treatment course Pharmacokinetic_Profile cluster_intake Intake & Absorption cluster_distribution Distribution & Metabolism cluster_elimination Elimination oral Oral Administration (Drinking Water/Gavage) gut Absorption from GI Tract oral->gut plasma Danofloxacin in Plasma gut->plasma Bioavailability (F) tissues Distribution to Edible Tissues (Lung, Liver, Muscle) plasma->tissues Vd liver Metabolism in Liver (to Desmethyldanofloxacin) plasma->liver Metabolic Clearance excretion Excretion via Excreta plasma->excretion Elimination (t1/2) tissues->plasma liver->plasma Metabolite Decision_Protocol_Danofloxacin_Use start Clinical Signs of Respiratory Disease? diagnosis Confirm Diagnosis (e.g., E. coli, Mycoplasma) start->diagnosis Yes susceptibility Perform Antimicrobial Susceptibility Testing? diagnosis->susceptibility mic Is Pathogen Susceptible to Danofloxacin? susceptibility->mic Yes treatment Initiate Danofloxacin Treatment Protocol susceptibility->treatment No (Empirical) mic->treatment Yes alt_tx Select Alternative Antimicrobial mic->alt_tx No end Monitor & Conclude treatment->end alt_tx->end

References

Application Notes and Protocols for Subcutaneous Administration of Danofloxacin in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous injection protocol for danofloxacin (B54342) in cattle, intended for research and developmental purposes. The information is synthesized from publicly available data and is not a substitute for veterinary medical advice.

Introduction

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against key bovine respiratory disease (BRD) pathogens, including Mannheimia haemolytica and Pasteurella multocida.[1][2][3][4] It is formulated as a sterile injectable solution for subcutaneous use in beef cattle.[1][2] This document outlines the established protocols for its subcutaneous administration, including dosage, pharmacokinetic profiles, and experimental procedures.

Dosage and Administration

Accurate dosing is critical for efficacy and safety. The subcutaneous administration of danofloxacin in cattle can follow either a single-dose or a multi-day therapy regimen.[1][2][5]

Table 1: Danofloxacin Subcutaneous Dosing Regimens in Cattle

Therapy TypeDosageFrequencyIndication
Single-Dose Therapy8 mg/kg of body weightOne-time injectionTreatment and control of BRD in cattle at high risk.[1][2]
Multi-Day Therapy6 mg/kg of body weightTwo injections, 48 hours apartTreatment of BRD.[1][2][3][6]

Administration Protocol:

  • The administered dose volume should not exceed 15 mL per injection site.[1][2]

  • The injection should be administered subcutaneously in the neck region.[2][5]

Pharmacokinetics

Danofloxacin is rapidly absorbed and highly bioavailable following subcutaneous injection in cattle.[1][2][5] It exhibits linear pharmacokinetics at doses between 1.25 to 10 mg/kg.[1][2] The drug distributes extensively throughout the body, with lung concentrations markedly exceeding those in plasma.[1][5] The apparent terminal elimination half-life ranges from 3 to 6 hours.[1][2][5]

Table 2: Pharmacokinetic Parameters of Danofloxacin in Cattle after Subcutaneous Administration

ParameterValueConditions
Cmax (Maximum Plasma Concentration)
0.23 ± 0.05 µg/mLFollowing a single 1.25 mg/kg SC dose.[7][8]
Tmax (Time to Cmax) 0.8 - 1.3 hoursFollowing a single 1.25 mg/kg SC dose.[9]
Bioavailability (F%) HighFollowing subcutaneous injection in the neck.[1][2][5]
Elimination Half-Life (T½) 3 - 6 hours[1][2][5]
3.9 - 4.4 hoursFollowing a single 1.25 mg/kg SC dose.[9]

Experimental Protocols

In Vivo Efficacy Study Protocol

This protocol outlines a typical experimental design for evaluating the efficacy of danofloxacin administered subcutaneously for the treatment of BRD in cattle.

Objective: To determine the efficacy of a specific danofloxacin subcutaneous injection protocol in treating naturally occurring BRD in cattle.

Materials:

  • Danofloxacin sterile injectable solution (180 mg/mL)[1][2]

  • Sterile syringes and needles

  • Animal weighing scales

  • Clinical assessment tools (e.g., stethoscope, thermometer)

  • Data recording sheets

Procedure:

  • Animal Selection: Select beef cattle exhibiting clinical signs of BRD (e.g., fever, respiratory distress, depression).

  • Randomization: Randomly assign cattle to either a treatment group (receiving danofloxacin) or a control group (receiving a placebo, e.g., sterile saline).

  • Pre-treatment Assessment: Record baseline clinical scores, including rectal temperature, respiratory rate, and depression score for each animal.

  • Dosing and Administration:

    • Accurately weigh each animal to determine the correct dose volume.

    • Administer danofloxacin subcutaneously according to the selected regimen (e.g., 8 mg/kg single dose or 6 mg/kg repeated at 48 hours).[1][2][3]

    • Ensure the injection volume does not exceed 15 mL per site.[1][2]

  • Post-treatment Monitoring:

    • Conduct daily clinical assessments for a pre-determined period (e.g., 10-14 days).

    • Record any adverse reactions.

  • Data Analysis:

    • Compare the clinical success rates between the treatment and control groups.

    • Statistically analyze changes in clinical scores over time.

Pharmacokinetic Study Protocol

This protocol describes a general procedure for determining the pharmacokinetic profile of danofloxacin in cattle following subcutaneous administration.

Objective: To characterize the plasma concentration-time profile of danofloxacin after a single subcutaneous injection in cattle.

Materials:

  • Danofloxacin sterile injectable solution

  • Catheters for blood collection

  • Heparinized blood collection tubes

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., HPLC)

Procedure:

  • Animal Preparation: Place an indwelling catheter in the jugular vein of each study animal for serial blood sampling.

  • Dosing: Administer a single subcutaneous dose of danofloxacin at a specified concentration (e.g., 6 mg/kg).[1]

  • Blood Sampling:

    • Collect blood samples at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration).

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at an appropriate temperature (e.g., -20°C or lower) until analysis.

  • Sample Analysis:

    • Determine the concentration of danofloxacin in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Administration Animal_Selection Animal Selection & Acclimation Weighing Accurate Weighing Animal_Selection->Weighing Dose_Calculation Dose Calculation Weighing->Dose_Calculation SC_Injection Subcutaneous Injection (Max 15 mL/site) Dose_Calculation->SC_Injection Clinical_Monitoring Clinical Monitoring SC_Injection->Clinical_Monitoring PK_Sampling Pharmacokinetic Sampling SC_Injection->PK_Sampling Data_Collection Data Collection Clinical_Monitoring->Data_Collection PK_Sampling->Data_Collection

Caption: Experimental workflow for subcutaneous danofloxacin administration in cattle.

pharmacokinetic_profile cluster_absorption Absorption Phase cluster_distribution Distribution & Elimination SC_Admin SC Administration Rapid_Absorption Rapid Absorption SC_Admin->Rapid_Absorption Plasma Plasma Rapid_Absorption->Plasma Lungs Lungs (High Concentration) Plasma->Lungs Elimination Rapid Elimination (T1/2: 3-6 hrs) Plasma->Elimination

Caption: Pharmacokinetic pathway of danofloxacin after subcutaneous injection.

References

Application Notes and Protocols for Tissue Residue Analysis of Danofloxacin in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tissue residue analysis of danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial agent used in veterinary medicine for treating respiratory and enteric diseases in livestock. The following sections detail established maximum residue limits (MRLs), tissue depletion data, and standardized protocols for the quantitative determination of danofloxacin and its primary metabolite, desmethyldanofloxacin, in various edible tissues.

Introduction

Danofloxacin is a broad-spectrum antimicrobial effective against a range of pathogenic bacteria.[1] Its use in food-producing animals necessitates rigorous monitoring of tissue residues to ensure consumer safety and adherence to regulatory standards. The primary metabolite of concern is desmethyldanofloxacin, which can be present in edible tissues.[1] This document outlines the key considerations and methodologies for conducting tissue residue depletion studies and routine monitoring of danofloxacin in livestock.

Regulatory Framework: Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for danofloxacin in various edible tissues of livestock to protect public health. These limits represent the maximum concentration of a veterinary drug residue that is legally permitted in a food product.

Table 1: Maximum Residue Limits (MRLs) for Danofloxacin in Livestock Tissues (µg/kg)

SpeciesTissueMRL (µg/kg)Regulatory Body/Region
CattleMuscle70 - 200Health Canada, JECFA/WHO
Liver70 - 400Health Canada, JECFA/WHO
Kidney400Health Canada, JECFA/WHO
Fat100JECFA/WHO
Swine (Pigs)Muscle100JECFA/WHO
Liver50JECFA/WHO
Kidney200JECFA/WHO
Fat100JECFA/WHO
ChickensMuscle200JECFA/WHO
Liver400JECFA/WHO
Kidney400JECFA/WHO
Fat/Skin100JECFA/WHO
Sheep & GoatsMuscle, Liver, Kidney, FatExtrapolated from bovine MRLsEMA
All Food Producing Species (except bovine, ovine, caprine, poultry)Muscle, Liver, Kidney, FatExtrapolated from porcine MRLsEMA

Data sourced from Health Canada, Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the European Medicines Agency (EMA).[2][3][4][5][6]

Tissue Residue Depletion Data

Understanding the depletion kinetics of danofloxacin and its metabolites from edible tissues is crucial for determining appropriate withdrawal periods. The withdrawal time is the interval from the last administration of a drug to the time when the residue levels in the tissues fall below the established MRLs.[7]

Cattle

A study involving cattle treated with intramuscular (IM) injections of danofloxacin at a dose of 1.25 mg/kg body weight for five consecutive days showed the following residue depletion profile.[8]

Table 2: Mean Concentrations (µg/kg) of Danofloxacin and Desmethyldanofloxacin in Cattle Tissues Following IM Administration

Withdrawal Time (hours)Muscle (Danofloxacin)Liver (Danofloxacin)Kidney (Danofloxacin)Fat (Danofloxacin)
12277602--
36<1012386<10
60<104528<10
84<1021<10<10
120<1012<10<10

Desmethyldanofloxacin levels were below the limit of assay sensitivity (10 µg/kg) in all tissues at 5 days (120 hours) withdrawal.[8] In calves, danofloxacin has been shown to concentrate in lung tissue at levels 4 to 7 times higher than in plasma.[9]

Swine (Pigs)

In swine administered ³H-danofloxacin via IM injection at 1.25 mg/kg for 5 successive days, the liver consistently showed the highest residue concentrations.[8] By 48 hours post-dosing, the desmethyl metabolite constituted the majority of the drug-related residues.[1]

Table 3: Total Residue Concentrations (µg/kg) in Swine Tissues Following IM Administration of ³H-Danofloxacin

Withdrawal Time (hours)MuscleLiverKidneyFat
1229012701230190
2412054048080
484018015020
168<1010<10<10
Chickens

Broiler chickens receiving ³H-danofloxacin in their drinking water at a dose equivalent to 5 mg/kg body weight for 5 days demonstrated rapid depletion of residues.[8][10]

Table 4: Total Residue Concentrations (µg/kg) in Chicken Tissues Following Oral Administration of ³H-Danofloxacin

Withdrawal Time (hours)MuscleLiverKidneyFat/Skin
660612310100
123032015050
24101305020
48<105620<10

Unchanged danofloxacin was the major residue in all tissues. The N-demethyl metabolite was primarily found in the liver and excreta.[10]

Sheep

Following a single intramuscular administration of 1.25 mg/kg body weight in sheep, danofloxacin distributed to various tissues with the highest concentrations observed in lymph nodes and intestinal contents at 2 and 4 hours respectively.[11]

Experimental Protocols

The following protocols are generalized methodologies for the analysis of danofloxacin residues in livestock tissues, primarily based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely used and validated technique.[8][12][13] For confirmatory analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[14]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Tissue_Collection Tissue Collection (Muscle, Liver, Kidney, Fat) Homogenization Homogenization Tissue_Collection->Homogenization Extraction Extraction (e.g., Acid Hydrolysis, Solvent Partition) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC_Analysis HPLC with Fluorescence Detection Cleanup->HPLC_Analysis LCMS_Confirmation LC-MS/MS Confirmation (Optional) HPLC_Analysis->LCMS_Confirmation Quantification Quantification (Comparison with Standards) HPLC_Analysis->Quantification Reporting Reporting of Residue Levels Quantification->Reporting G cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) LC_Separation HPLC Separation of Analytes Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Ion Precursor Ion Selection (Protonated Danofloxacin) Ionization->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Daughter_Ions Detection of Daughter Ions CID->Daughter_Ions

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Danofloxacin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving danofloxacin (B54342) resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to danofloxacin?

A1: Bacteria primarily develop resistance to danofloxacin and other fluoroquinolones through two main mechanisms:

  • Target Site Mutations: The most common mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4] These mutations reduce the binding affinity of danofloxacin to its targets, rendering the drug less effective.[3][5] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target in most Gram-positive bacteria.[3]

  • Overexpression of Efflux Pumps: Bacteria can actively pump danofloxacin out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets.[5][6] The overexpression of efflux pumps, such as the AcrAB-TolC system in Pasteurella multocida, is a known mechanism of resistance.[6][7] Regulatory genes like marA, soxS, and ramA can control the expression of these pumps.[6][7]

Q2: My MIC (Minimum Inhibitory Concentration) values for danofloxacin are consistently higher than expected for susceptible strains. What could be the cause?

A2: Several factors can lead to unexpectedly high MIC values. Consider the following troubleshooting steps:

  • Inoculum Density: Ensure the bacterial inoculum is standardized correctly, typically to a 0.5 McFarland standard.[2][8] An inoculum that is too dense can lead to falsely elevated MICs.

  • Media Composition: The pH and cation concentration of the Mueller-Hinton Agar (MHA) or broth can influence the activity of fluoroquinolones.[8] Ensure the media is within the recommended quality control ranges.

  • Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, the MIC reading.[8]

  • Quality Control: Always run a quality control strain with a known danofloxacin MIC range (e.g., Escherichia coli ATCC 25922) to validate your experimental setup.[9]

  • Drug Potency: Verify the potency of your danofloxacin stock solution. Improper storage or preparation can lead to degradation of the compound.

Q3: How can I determine if efflux pump activity is contributing to the observed danofloxacin resistance in my bacterial isolates?

A3: You can perform a simple experiment using an efflux pump inhibitor (EPI). The principle is to determine the MIC of danofloxacin in the presence and absence of an EPI. A significant reduction (typically four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.[10][11] Common EPIs include carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and reserpine, although their activity can vary between bacterial species.[1][10] Phenylalanine-arginine β-naphthylamide (PAβN) is another well-known inhibitor.[11][12]

Q4: I have identified mutations in the gyrA gene of my resistant isolates. Does this confirm the mechanism of resistance?

A4: While mutations in gyrA are a strong indicator of target-based resistance, it's essential to consider the following:

  • Specific Mutation: Not all mutations within the QRDR confer the same level of resistance. Some mutations have a more significant impact on fluoroquinolone binding than others.[4]

  • Multiple Mechanisms: High-level resistance often results from the accumulation of multiple resistance mechanisms, such as a gyrA mutation combined with a parC mutation or the overexpression of an efflux pump.[5][13]

  • Cross-Resistance: Mutations in gyrA typically confer cross-resistance to other fluoroquinolones.[2] Testing the susceptibility of your isolates to other drugs in this class can provide additional evidence.

Troubleshooting Guides

Guide 1: Inconsistent Antimicrobial Susceptibility Testing (AST) Results

If you are experiencing variability in your danofloxacin susceptibility testing results, follow this guide to identify and resolve the issue.

Potential Issue Troubleshooting Step Expected Outcome
Inoculum Preparation Verify the turbidity of your bacterial suspension using a McFarland standard (typically 0.5).[2][8]A standardized inoculum ensures reproducible results.
Media Quality Check the pH of your Mueller-Hinton agar/broth.[8] Use a new batch of media if necessary.The pH should be within the range specified by CLSI guidelines to ensure optimal drug activity.
Disk/Reagent Quality Ensure danofloxacin disks or stock solutions are stored correctly and are not expired.Proper storage maintains the potency of the antimicrobial agent.
Incubation Confirm that the incubator is maintaining the correct temperature and atmosphere for the specific bacterium being tested.[8]Consistent incubation conditions are crucial for standardized bacterial growth.
Reading and Interpretation Use proper lighting to read zone diameters or MIC endpoints. Refer to the latest CLSI breakpoints for interpretation.[14][15][16]Accurate reading and up-to-date interpretive criteria are essential for correct categorization of isolates as susceptible, intermediate, or resistant.

Quantitative Data Summary

Table 1: Danofloxacin MIC Breakpoints for Selected Veterinary Pathogens
Bacterial Species Susceptible Intermediate Resistant Reference
Mannheimia haemolytica≤0.25 µg/mL0.5 µg/mL≥1 µg/mL[14][15]
Pasteurella multocida≤0.25 µg/mL0.5 µg/mL≥1 µg/mL[14][15]
Glaesserella parasuis--ECV: 8 µg/mL[17]
Escherichia coli (swine)--ECV: ≤8 µg/mL[18]

ECV: Epidemiological Cutoff Value

Table 2: Danofloxacin MIC50 and MIC90 Values for Selected Veterinary Pathogens
Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) Reference
Mannheimia haemolytica0.064≥4[19][20]
Pasteurella multocida0.0160.5[19]
Glaesserella parasuis28[17]
Mycoplasma gallisepticum12[9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of danofloxacin using the broth microdilution method, following general CLSI guidelines.[2][18]

  • Prepare Danofloxacin Stock Solution: Prepare a stock solution of danofloxacin in a suitable solvent and sterilize by filtration.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of danofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[2]

  • Prepare Bacterial Inoculum: Suspend isolated bacterial colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard.[2] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[2]

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.[2]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is the lowest concentration of danofloxacin at which there is no visible growth (turbidity) in the well.[2]

Protocol 2: Efflux Pump Inhibition Assay

This protocol is designed to assess the contribution of efflux pumps to danofloxacin resistance.

  • Prepare two sets of microtiter plates with serial dilutions of danofloxacin as described in the Broth Microdilution MIC Assay protocol.

  • Add Efflux Pump Inhibitor (EPI): To one set of plates, add a sub-inhibitory concentration of an EPI (e.g., CCCP, reserpine, or PAβN) to each well. The concentration of the EPI should be predetermined to not inhibit bacterial growth on its own.

  • Inoculate and Incubate: Inoculate both sets of plates with the standardized bacterial inoculum and incubate as described above.

  • Determine MICs: Read the MIC of danofloxacin for both the plates with and without the EPI.

  • Interpretation: A four-fold or greater reduction in the danofloxacin MIC in the presence of the EPI is indicative of efflux pump activity contributing to resistance.

Visualizations

TroubleshootingWorkflow start Start: Unexpectedly High Danofloxacin Resistance (High MIC / Large Zone of Inhibition) check_qc 1. Verify QC Strain Results start->check_qc qc_fail QC Fails: Troubleshoot AST Protocol (Media, Inoculum, Incubation) check_qc->qc_fail Fail qc_pass QC Passes check_qc->qc_pass Pass investigate_mechanism 2. Investigate Resistance Mechanism qc_pass->investigate_mechanism efflux_assay Perform Efflux Pump Inhibition Assay investigate_mechanism->efflux_assay sequence_qrdr Sequence QRDRs (gyrA, parC) investigate_mechanism->sequence_qrdr efflux_positive MIC Reduction ≥ 4-fold? efflux_assay->efflux_positive mutation_found QRDR Mutation(s) Found? sequence_qrdr->mutation_found efflux_confirmed Efflux is a likely mechanism. Consider gene expression analysis (qRT-PCR) of efflux pump genes. efflux_positive->efflux_confirmed Yes efflux_negative Efflux is not the primary mechanism. efflux_positive->efflux_negative No mutation_confirmed Target-site mutation is a likely mechanism. mutation_found->mutation_confirmed Yes no_mutation No known resistance mutations found. Consider other mechanisms (e.g., novel mutations, plasmid-mediated resistance). mutation_found->no_mutation No

Caption: Workflow for troubleshooting danofloxacin resistance.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_target Target Site danofloxacin_in Danofloxacin (Extracellular) gyrase DNA Gyrase (gyrA/gyrB) danofloxacin_in->gyrase Inhibits topoisomerase Topoisomerase IV (parC/parE) danofloxacin_in->topoisomerase Inhibits efflux_pump Efflux Pump (e.g., AcrAB-TolC) danofloxacin_in->efflux_pump Substrate for danofloxacin_out Danofloxacin (Expelled) efflux_pump->danofloxacin_out Expels mutation Target Site Mutation (QRDR) mutation->gyrase Alters Target mutation->topoisomerase Alters Target overexpression Efflux Pump Overexpression overexpression->efflux_pump Increases Amount

Caption: Primary mechanisms of danofloxacin resistance in bacteria.

EffluxRegulation cluster_regulators Global Regulators stress Environmental Stress (e.g., Antibiotics, Oxidative Stress) marA marA stress->marA Induces soxS soxS stress->soxS Induces ramA ramA stress->ramA Induces acrAB acrAB operon marA->acrAB Activates Transcription soxS->acrAB Activates Transcription ramA->acrAB Activates Transcription efflux_complex AcrAB-TolC Efflux Pump Complex acrAB->efflux_complex Codes for AcrA, AcrB tolC tolC gene tolC->efflux_complex Codes for TolC resistance resistance efflux_complex->resistance Leads to Danofloxacin Resistance

Caption: Regulation of the AcrAB-TolC efflux pump expression.

References

Technical Support Center: Optimizing Danofloxacin Dosage to Prevent Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing danofloxacin (B54342) dosage regimens to prevent the emergence of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal dosage of danofloxacin to prevent resistance in my bacterial strain?

A1: The optimal dosage regimen for danofloxacin is one that maximizes bacterial killing while minimizing the selection of resistant mutants. This is achieved by maintaining drug concentrations above the Mutant Prevention Concentration (MPC) for a sufficient duration.[1] The key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). For fluoroquinolones like danofloxacin, an AUC24h/MIC ratio of 100-125 and a Cmax/MIC ratio of 8-10 are generally considered effective for bactericidal activity and reducing the risk of resistance for Gram-negative bacteria.[2]

Q2: What is the Mutant Prevention Concentration (MPC) and why is it important?

A2: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants in a large bacterial population (typically ≥10^9 CFU/mL).[3] It represents the upper boundary of the mutant selection window (MSW), a concentration range between the MIC and the MPC where resistant mutants are selectively amplified.[1][4] Dosing strategies that ensure drug concentrations exceed the MPC are crucial for preventing the emergence of resistance.[1]

Q3: My experiment shows an increase in the Minimum Inhibitory Concentration (MIC) of my bacterial isolates after danofloxacin exposure. What could be the cause?

A3: An increase in MIC indicates the development of resistance. This can occur if the danofloxacin concentration falls within the mutant selection window (MSW), allowing for the selective amplification of resistant subpopulations.[4][5] Common mechanisms for fluoroquinolone resistance include mutations in the quinolone resistance-determining region (QRDR) of genes like gyrA and parC, which encode for DNA gyrase and topoisomerase IV, respectively.[4][6] Overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, is another significant mechanism.[4][7][8]

Q4: I am observing inconsistent results in my Minimum Inhibitory Concentration (MIC) assays. What are some common troubleshooting steps?

A4: Inconsistent MIC results can arise from several factors. Ensure the following:

  • Standardized Inoculum: Prepare the bacterial inoculum to the correct density (e.g., using a McFarland standard) as specified in standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).

  • Quality Control: Use reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922) to validate each batch of assays.[9]

  • Media and Incubation: Use the appropriate culture medium and ensure consistent incubation conditions (temperature, time, and atmosphere), as these can influence bacterial growth and antibiotic activity.[10]

  • Reagent Quality: Verify the potency and correct preparation of your danofloxacin stock solutions.

Troubleshooting Guides

Issue 1: Difficulty in Determining the Mutant Prevention Concentration (MPC)

Symptoms:

  • Inconsistent MPC values across replicate experiments.

  • Bacterial growth observed at all tested concentrations.

Possible Causes and Solutions:

Possible CauseSolution
Inoculum size is too low. The MPC determination requires a high inoculum density (≥10^9 CFU/mL) to ensure the presence of first-step resistant mutants.[1] Concentrate your bacterial culture by centrifugation before plating.[3]
Inappropriate drug concentration range. The tested concentrations may be too low. The MPC can be several-fold higher than the MIC. Expand the range of danofloxacin concentrations on your agar (B569324) plates.
Incubation time is too short or too long. The duration of incubation can significantly affect the MPC. Follow a standardized incubation time as per established protocols.
Issue 2: Sub-optimal In Vivo Efficacy Despite Favorable In Vitro MIC

Symptoms:

  • Danofloxacin shows potent activity in vitro (low MIC).

  • Poor bacterial clearance or clinical outcomes in animal models.

Possible Causes and Solutions:

Possible CauseSolution
Poor drug penetration to the site of infection. Danofloxacin exhibits good distribution to tissues like the lungs.[11][12] However, it's crucial to measure drug concentrations in the relevant biological fluid or tissue (e.g., bronchial secretions, inflammatory exudate) to ensure they exceed the MIC.[11][12][13]
Sub-optimal PK/PD parameters. A low MIC is not the sole predictor of success. The dosage regimen must achieve critical PK/PD targets. For danofloxacin, aim for an AUC24h/MIC ratio of >100-125 and a Cmax/MIC ratio of >8-10 for Gram-negative pathogens.[2] You may need to adjust the dose or dosing interval.
Presence of a resistant subpopulation. Even if the dominant population is susceptible, a small subpopulation of resistant bacteria can be selected for during treatment if drug concentrations fall within the MSW. Consider determining the MPC to assess this risk.

Data Presentation

Table 1: Danofloxacin Pharmacokinetic/Pharmacodynamic Parameters and Interpretive Criteria

ParameterDescriptionTarget Value/BreakpointReference
MIC Minimum Inhibitory ConcentrationSusceptible: ≤0.25 µg/mL; Intermediate: 0.5 µg/mL; Resistant: ≥1 µg/mL (for M. haemolytica and P. multocida)[14]
MPC Mutant Prevention ConcentrationVaries by bacterial species. For E. coli ATCC 8739, the MPC of danofloxacin was found to be 2.3-fold higher than that of pradofloxacin.
AUC24h/MIC Ratio of the 24-hour Area Under the Curve to the MIC>100-125 for bactericidal effect against Gram-negative bacteria.[2]
Cmax/MIC Ratio of the maximum plasma concentration to the MIC>8-10 for bactericidal effect against Gram-negative bacteria.[2][12]

Table 2: Comparative Mutant Prevention Concentrations (MPCs) of Veterinary Fluoroquinolones

FluoroquinoloneMPC relative to Pradofloxacin for E. coli ATCC 8739MPC relative to Pradofloxacin for S. aureus ATCC 6538Reference
Marbofloxacin1.2-fold higher6-fold higher
Enrofloxacin1.4-fold higher6-fold higher
Danofloxacin 2.3-fold higher 19-fold higher
Sarafloxacin2.4-fold higher15-fold higher
Orbifloxacin5-fold higher15-fold higher
Difloxacin7-fold higher31-fold higher

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Danofloxacin Stock Solution: Prepare a stock solution of danofloxacin in a suitable solvent. Further dilute the stock solution to create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to the wells of a 96-well microtiter plate, each containing the serially diluted danofloxacin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of danofloxacin that completely inhibits visible bacterial growth.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)
  • High-Density Inoculum Preparation: Grow a large volume of the bacterial culture overnight. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of broth to achieve a density of ≥10^10 CFU/mL.[3]

  • Plating: Spread a large volume (e.g., 100 µL) of the high-density inoculum onto a series of agar plates containing twofold dilutions of danofloxacin.

  • Incubation: Incubate the plates for 24-48 hours at 35-37°C.

  • Interpretation: The MPC is the lowest drug concentration on the agar plates that prevents the growth of any bacterial colonies.[10]

Visualizations

Resistance_Mechanism cluster_drug Danofloxacin Action cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Danofloxacin Danofloxacin GyrA DNA Gyrase (GyrA) Danofloxacin->GyrA Inhibits ParC Topoisomerase IV (ParC) Danofloxacin->ParC Inhibits DNA_Replication DNA Replication GyrA->DNA_Replication Enables ParC->DNA_Replication Enables Efflux_Pump Efflux Pump Efflux_Pump->Danofloxacin Expels Drug GyrA_Mutation gyrA Mutation GyrA_Mutation->GyrA Alters Target ParC_Mutation parC Mutation ParC_Mutation->ParC Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / PK-PD Modeling MIC Determine MIC PK_PD_Analysis PK/PD Analysis (AUC/MIC, Cmax/MIC) MIC->PK_PD_Analysis MPC Determine MPC Dose_Optimization Dosage Regimen Optimization MPC->Dose_Optimization Time_Kill Time-Kill Assays Time_Kill->PK_PD_Analysis PK_Study Pharmacokinetic Study (Animal Model) PK_Study->PK_PD_Analysis PK_PD_Analysis->Dose_Optimization Mutant_Selection_Window cluster_conc Drug Concentration Gradient Below_MIC < MIC (Growth of All Bacteria) MSW MIC < Conc < MPC (Mutant Selection Window) Below_MIC->MSW Above_MPC > MPC (Growth Inhibition) MSW->Above_MPC

References

Technical Support Center: Overcoming Danofloxacin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with danofloxacin (B54342).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of danofloxacin and its mesylate salt in common laboratory solvents?

A1: Danofloxacin, a fluoroquinolone antibiotic, is available as a free base and a mesylate salt. The mesylate salt is generally more stable and bioavailable.[1] The solubility of danofloxacin (mesylate) in commonly used solvents is summarized in the table below.

Q2: Why am I having trouble dissolving danofloxacin in water at a neutral pH?

A2: Danofloxacin is an amphoteric compound, meaning it has both acidic and basic functional groups.[2] Like other quinolones, it generally has poor water solubility at a neutral pH range of 6 to 8.[3] Its solubility is significantly influenced by the pH of the solution.

Q3: What is the recommended method for preparing a stock solution of danofloxacin?

A3: For a stock solution, it is recommended to dissolve danofloxacin (mesylate) in an organic solvent like DMSO, where it is readily soluble.[4] A stock solution in DMSO can be prepared at a concentration of approximately 25 mg/mL.[4] It is advisable to purge the solvent with an inert gas before dissolving the compound.[4] For aqueous solutions, it is recommended not to store them for more than one day.[4]

Q4: Can I improve the aqueous solubility of danofloxacin?

A4: Yes, several methods can be employed to improve the aqueous solubility of danofloxacin. These include pH adjustment and the use of co-solvents.[5][6] For instance, danofloxacin is soluble in acetic acid and aqueous bases.[7]

Q5: Are there established protocols for in vivo formulations of danofloxacin?

A5: Yes, for in vivo experiments, co-solvent systems are often used to achieve the desired concentration and stability. Examples of such formulations include combinations of DMSO, PEG300, Tween-80, and saline, or using cyclodextrins like SBE-β-CD.[8]

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution of danofloxacin into an aqueous buffer.

  • Cause: This is a common issue when a drug that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is lower. This is especially true for danofloxacin at neutral pH.

  • Solution 1: Adjust the pH of the aqueous buffer. Danofloxacin's solubility increases in acidic or basic conditions.[7][9] Try preparing your final solution in a buffer with a pH outside the 6-8 range, if your experimental conditions permit.

  • Solution 2: Use a co-solvent system. Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a certain percentage of a water-miscible organic solvent (e.g., ethanol) or other solubilizing agents like PEGylating agents or cyclodextrins.[8]

  • Solution 3: Use sonication. Sonication can help to dissolve small amounts of precipitate and create a more uniform dispersion.[10] However, be cautious as this might create a supersaturated solution that could precipitate later.

  • Solution 4: Prepare a liposomal formulation. For advanced applications, encapsulating danofloxacin in liposomes can significantly enhance its stability and solubility in aqueous environments.[11]

Issue: Danofloxacin solution appears cloudy or hazy.

  • Cause: This could be due to incomplete dissolution, the presence of impurities, or the beginning of precipitation.

  • Solution 1: Ensure you are using fresh, high-quality solvents. For instance, moisture-absorbing DMSO can reduce the solubility of danofloxacin mesylate.[12]

  • Solution 2: Filter the solution. Use a 0.22 µm filter to remove any undissolved particles or impurities. This is particularly important for solutions intended for cell culture or in vivo use.[8]

  • Solution 3: Gently warm the solution. In some cases, gentle warming can aid in the dissolution process. However, be mindful of the compound's stability at higher temperatures.

Data Presentation

Table 1: Solubility of Danofloxacin in Various Solvents

Compound FormSolventSolubilityReference
Danofloxacin (base)WaterSlightly soluble[7]
Danofloxacin (base)Acetic AcidSoluble[7]
Danofloxacin (base)DMSO1 mg/mL[10]
Danofloxacin (base)Ethanol<0.1 g/L[9]
Danofloxacin (mesylate)Water~20 mg/mL, 91 mg/mL, 100 mg/mL (ultrasonic)[4][8][12]
Danofloxacin (mesylate)DMSO~25 mg/mL, 20 mg/mL (ultrasonic)[4][8]
Danofloxacin (mesylate)EthanolInsoluble[12]

Note: Solubility values can vary between different sources and batches. It is always recommended to perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Danofloxacin Mesylate Stock Solution in DMSO

  • Materials:

    • Danofloxacin mesylate (MW: 453.48 g/mol )

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Inert gas (e.g., nitrogen or argon)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.53 mg of danofloxacin mesylate.

    • Place the weighed compound into a sterile vial.

    • Purge the vial and the DMSO with an inert gas to remove oxygen, which can degrade the compound.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the mixture until the danofloxacin mesylate is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM Danofloxacin mesylate stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM danofloxacin mesylate stock solution.

    • In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM stock solution to the cell culture medium.

    • Gently mix by inverting the tube or by brief vortexing.

    • The final concentration of the working solution will be 10 µM with 0.1% DMSO. Note: It is crucial to ensure the final DMSO concentration is not toxic to the cells used in the experiment.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh Weigh Danofloxacin Mesylate dissolve Dissolve in Anhydrous DMSO with Sonication weigh->dissolve 4.53 mg in 1 mL store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute 1:1000 dilution mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Experimental workflow for preparing danofloxacin solutions.

signaling_pathway Danofloxacin Danofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Required for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition leads to replication block DNA_Supercoiling->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of Danofloxacin.

References

Technical Support Center: Mitigating Side Effects of Danofloxacin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with danofloxacin (B54342).

I. Troubleshooting Guide: Quinolone-Induced Arthropathy

Quinolone-induced arthropathy, characterized by damage to articular cartilage, is a primary concern, especially in juvenile animals.

FAQs

Q1: What are the typical signs of danofloxacin-induced arthropathy in animal models?

A1: Clinical signs can include lameness, reluctance to bear weight, joint swelling, and pain upon palpation of the joints. Gross pathological examination may reveal blistering, erosions, and fissures on the articular cartilage surface. Histologically, chondrocyte necrosis, loss of proteoglycans, and cleft formation within the cartilage matrix are common findings.[1][2][3]

Q2: Which animal models are most susceptible to danofloxacin-induced arthropathy?

A2: Juvenile animals are particularly susceptible.[4] Young rats and dogs are commonly used models to study this side effect.[1]

Q3: What is the underlying mechanism of danofloxacin-induced arthropathy?

A3: The proposed mechanism involves the chelation of magnesium ions by danofloxacin. This disrupts the function of integrins, which are cell adhesion molecules crucial for the interaction between chondrocytes and the extracellular matrix. This disruption triggers a signaling cascade leading to increased oxidative stress, chondrocyte apoptosis (programmed cell death), and subsequent cartilage damage.

Q4: Are there any strategies to mitigate danofloxacin-induced arthropathy?

A4: Yes, co-administration of antioxidants and magnesium has shown promise in mitigating this side effect. Supplementation with magnesium and vitamin E, both individually and in combination, has been demonstrated to reduce the incidence of fluoroquinolone-induced cartilage lesions in rats.[5][6][7]

Mitigation Strategy: Magnesium and Vitamin E Supplementation

Experimental Protocol

This protocol is a synthesis of methodologies described in studies investigating the mitigation of fluoroquinolone-induced arthropathy.

1. Animal Model:

  • Species: Wistar rats (juvenile, approximately 24 days old).
  • Housing: Controlled environment with standard diet and water ad libitum.

2. Experimental Groups:

  • Group A: Control (Danofloxacin only)
  • Group B: Danofloxacin + Vitamin E supplementation
  • Group C: Danofloxacin + Magnesium supplementation
  • Group D: Danofloxacin + Vitamin E + Magnesium supplementation

3. Dosing and Administration:

  • Danofloxacin: Administer a dose known to induce arthropathy in the chosen model (e.g., 600 mg/kg, subcutaneous injection).
  • Vitamin E: Administer orally via gavage (e.g., 200 mg/kg) for a period before and during danofloxacin administration (e.g., 10 days).[8]
  • Magnesium: Provide in drinking water or as an oral supplement (e.g., 0.3-0.5 mg/kg of body weight for general maintenance in dogs, with dose adjustments for rats).[9]

4. Outcome Assessment:

  • Histopathology: At the end of the study period, euthanize animals and collect knee joints. Perform histological processing and staining (e.g., Hematoxylin and Eosin, Safranin O-Fast Green) to assess cartilage integrity.
  • Lesion Scoring: Use a semi-quantitative scoring system to evaluate the severity of cartilage lesions, including chondrocyte necrosis, matrix degradation, and fissure formation.

Data on Mitigation Efficacy

Mitigation StrategyAnimal ModelReduction in Cartilage LesionsReference
Vitamin E SupplementationJuvenile Rats41%[5][6][7]
Magnesium SupplementationJuvenile Rats65%[5][6][7]
Combined Vitamin E + MagnesiumJuvenile Rats82%[5][6][7]

Signaling Pathway of Danofloxacin-Induced Arthropathy

Danofloxacin_Arthropathy_Pathway Danofloxacin Danofloxacin Mg_Chelation Magnesium Chelation Danofloxacin->Mg_Chelation binds to Mg2+ Integrin_Dysfunction Integrin Dysfunction Mg_Chelation->Integrin_Dysfunction impairs function ECM_Interaction_Disruption Disrupted Chondrocyte-ECM Interaction Integrin_Dysfunction->ECM_Interaction_Disruption Oxidative_Stress Increased Oxidative Stress (ROS Production) ECM_Interaction_Disruption->Oxidative_Stress Chondrocyte_Apoptosis Chondrocyte Apoptosis ECM_Interaction_Disruption->Chondrocyte_Apoptosis Oxidative_Stress->Chondrocyte_Apoptosis induces Cartilage_Damage Cartilage Damage (Lesions, Erosions) Chondrocyte_Apoptosis->Cartilage_Damage

Danofloxacin-induced arthropathy signaling pathway.

Experimental Workflow for Arthropathy Mitigation Study

Arthropathy_Mitigation_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomize into Experimental Groups acclimatization->grouping supplementation Initiate Supplementation (Mg and/or Vit E) grouping->supplementation danofloxacin_admin Administer Danofloxacin supplementation->danofloxacin_admin after pre-treatment period monitoring Clinical Observation (Lameness, Swelling) danofloxacin_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia at study endpoint histopathology Histopathological Analysis euthanasia->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end End data_analysis->end

Workflow for arthropathy mitigation experiment.

II. Troubleshooting Guide: Gut Microbiota Disruption

Danofloxacin administration can alter the composition and diversity of the gut microbiota, potentially leading to dysbiosis and an increased risk of antimicrobial resistance.

FAQs

Q1: What are the observed effects of danofloxacin on the gut microbiota in animals?

A1: Studies in calves have shown that danofloxacin can significantly alter the gut microbiota, leading to changes in both alpha and beta diversity.[10][11] This includes shifts in the relative abundance of various bacterial taxa and can lead to an enrichment of antimicrobial resistance genes.[10][11]

Q2: What are the potential clinical consequences of this gut microbiota disruption?

A2: Disruption of the gut microbiota can lead to gastrointestinal disturbances, such as diarrhea. It can also create an environment that selects for and promotes the spread of antibiotic-resistant bacteria.

Q3: How can the negative effects of danofloxacin on gut microbiota be mitigated?

A3: The use of probiotics, particularly strains of Lactobacillus and Bifidobacterium, has been investigated as a strategy to counteract the disruptive effects of antibiotics on the gut microbiota in calves.[12][13]

Mitigation Strategy: Probiotic Supplementation

Experimental Protocol

This protocol provides a general framework for investigating the efficacy of probiotics in mitigating danofloxacin-induced gut dysbiosis.

1. Animal Model:

  • Species: Pre-weaned dairy calves.
  • Housing: Individual pens to prevent cross-contamination.

2. Experimental Groups:

  • Group 1: Control (No treatment)
  • Group 2: Danofloxacin only
  • Group 3: Danofloxacin + Probiotic A (Lactobacillus reuteri)
  • Group 4: Danofloxacin + Probiotic B (Bifidobacterium species)

3. Dosing and Administration:

  • Danofloxacin: Administer a single subcutaneous dose as per standard veterinary practice (e.g., 8 mg/kg).
  • Probiotics: Administer orally once daily for a specified period (e.g., 10-14 days), starting before or concurrently with danofloxacin administration. A typical dose for Lactobacillus reuteri in calves is 6–8 × 10⁹ CFU per day.[14][15]

4. Outcome Assessment:

  • Fecal Microbiota Analysis: Collect fecal samples at baseline, during, and after treatment. Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.[16][17][18][19]
  • Clinical Monitoring: Record fecal scores daily to assess the incidence and severity of diarrhea.
  • Antimicrobial Resistance Gene Profiling: Utilize metagenomic sequencing to identify and quantify antimicrobial resistance genes in fecal samples.

Data on Probiotic Efficacy

Probiotic Strain(s)Animal ModelObserved EffectsReference
Lactobacillus reuteriNewborn CalvesReduced incidence of diarrhea.[14][15]
Lactobacillus and BifidobacteriumNewborn CalvesIncreased weight gain, improved feed conversion, and reduced incidence of diarrhea.[12][13]
Enterococcus faecalis, Clostridium butyricum, Bacillus mesentericusCalves with moderate diarrheaShortened duration of diarrhea symptoms and normalized fecal consistency.[20]
Compound Probiotics (Yeast and Lactic Acid Bacteria)Newborn CalvesReduced diarrhea rate and modulated gut microbiota.[21]

Experimental Workflow for Gut Microbiota Mitigation Study

Microbiota_Mitigation_Workflow start Start baseline_sampling Baseline Fecal Sample Collection start->baseline_sampling grouping Randomize into Treatment Groups baseline_sampling->grouping probiotic_admin Initiate Probiotic Administration grouping->probiotic_admin danofloxacin_admin Administer Danofloxacin probiotic_admin->danofloxacin_admin concurrently or pre-treatment daily_monitoring Daily Clinical Monitoring (Fecal Scoring) danofloxacin_admin->daily_monitoring fecal_sampling Serial Fecal Sample Collection daily_monitoring->fecal_sampling at specified time points sequencing 16S rRNA Gene Sequencing fecal_sampling->sequencing data_analysis Microbiota & Clinical Data Analysis sequencing->data_analysis end End data_analysis->end

Workflow for gut microbiota mitigation experiment.

References

Danofloxacin Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of danofloxacin (B54342) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of danofloxacin in aqueous solutions?

A1: The main factors influencing danofloxacin stability are exposure to light, pH, temperature, and the presence of certain metal ions. Danofloxacin is particularly susceptible to photodegradation.[1][2]

Q2: How stable is danofloxacin in acidic and basic conditions?

A2: Danofloxacin exhibits high stability in both acidic and basic environments. Studies have shown no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH.[1][3][4]

Q3: What is the recommended method for storing danofloxacin stock solutions?

A3: For optimal stability, aqueous stock solutions of danofloxacin should be stored protected from light.[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is not recommended to store aqueous solutions for more than one day under general conditions.[5]

Q4: Is danofloxacin sensitive to light?

A4: Yes, danofloxacin is photoreactive and degrades upon exposure to light, especially UVA radiation.[1] The photodegradation process follows first-order kinetics.[1][6][7] Therefore, it is crucial to protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1]

Q5: Can freeze-thaw cycles affect the stability of danofloxacin in my samples?

A5: Danofloxacin is reasonably stable through a limited number of freeze-thaw cycles. However, for best results, it is advisable to aliquot samples to minimize the number of cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous solution - Exceeded solubility limit.- Formation of complexes with metal ions.- pH of the solution is at the isoelectric point.- Ensure the concentration is within the solubility limit (approx. 172-205 g/L in water).[3][4]- Consider the addition of chelating agents if metal ion contamination is suspected.- Adjust the pH of the solution to be outside the isoelectric point range.
Unexpected peaks in HPLC chromatogram - Degradation of danofloxacin due to light exposure.- Presence of impurities in the sample or solvent.- Interaction with components of the solution.- Confirm that the solution was protected from light during all stages of the experiment.[1]- Run a blank of the solvent to check for impurities.- Analyze the degradation products using LC-MS/MS to identify them.[7]
Loss of potency in microbiological assays - Degradation of danofloxacin.- The degradation products may have altered or no biological activity.[2]- Use a stability-indicating analytical method like HPLC-DAD to quantify the intact drug, as microbiological assays are not suitable for stability studies where degradation products may be active.[2][8]- Prepare fresh solutions for microbiological assays.
Variability in experimental results - Inconsistent storage conditions (temperature, light exposure).- pH shifts in the aqueous solution.- Standardize storage and handling procedures, ensuring consistent temperature and protection from light.- Buffer the aqueous solution to maintain a stable pH.

Quantitative Data Summary

Table 1: Danofloxacin Photodegradation Kinetics in Aqueous Solution
ParameterValueConditionsReference
Reaction Order First-OrderAqueous Solution[6][7]
Rate Constant (k) 2.71 x 10⁻² h⁻¹Danofloxacin Standard Solution[6]
Half-life (t₀.₅) 25.57 hDanofloxacin Standard Solution[6]
Time to 10% degradation (t₀.₁) 3.89 hDanofloxacin Standard Solution[6]
Table 2: Storage Stability of Danofloxacin
FormStorage TemperatureDurationStabilityReference
Powder-20°CUp to 3 yearsStable[1]
Powder4°CUp to 2 yearsStable[1]
Stock Solution-80°CUp to 6 monthsStable[1]
Stock Solution-20°CUp to 1 monthStable[1]
In Raw Milk4°CUp to 24 hoursHigh Stability[1]
In Raw Milk4°CAfter 48 hoursDegradation may begin[1]

Experimental Protocols

Protocol 1: Stability Testing of Danofloxacin by HPLC-DAD

This protocol outlines a stability-indicating method for the quantification of danofloxacin in the presence of its degradation products.

1. Materials and Equipment:

  • Danofloxacin reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate (B84403) buffer (0.025 M, pH 5.00)

  • HPLC system with a Diode-Array Detector (DAD)

  • C18 analytical column (e.g., Gemini-NX C18, 150 mm x 4.60 mm, 3 µm particle size)[9]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

2. Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 0.025 M phosphate buffer (pH 5.00), acetonitrile, and methanol in a ratio of 95:10:30 (v/v/v).[9] Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of danofloxacin (e.g., 1 mg/mL) in the mobile phase. From the stock solution, prepare a series of calibration standards in the range of 0.20–0.80 mg/mL.[9]

  • Sample Preparation for Stability Study:

    • Prepare an aqueous solution of danofloxacin at a known concentration.

    • Expose the solution to the stress condition being investigated (e.g., light, heat, acid, base).

    • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the calibration range, and transfer it to an amber vial.

  • HPLC Analysis:

    • Set the flow rate to 1.2 mL/min and the column temperature to 25°C.[9]

    • Set the UV detection wavelength to 280 nm.[9]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Quantify the concentration of danofloxacin in the samples by comparing the peak area to the calibration curve.

    • Calculate the percentage of danofloxacin remaining at each time point to determine the degradation rate.

Visualizations

Danofloxacin_Stability_Factors cluster_factors Influencing Factors cluster_improvement Improvement Strategies Danofloxacin Danofloxacin in Aqueous Solution Stable Stable Danofloxacin->Stable Degradation Degradation Danofloxacin->Degradation Light Light Exposure (UVA) Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH (Acidic/Basic) pH->Stable Generally Stable MetalIons Metal Ions (e.g., Mg²⁺) Complexation Complexation with Metal Ions Antioxidants Antioxidants Antioxidants->Danofloxacin Formulation Novel Formulations (e.g., Lipogels) Formulation->Danofloxacin Complexation->Danofloxacin Protection Light Protection Protection->Danofloxacin

Caption: Factors influencing danofloxacin stability and improvement strategies.

Stability_Testing_Workflow start Start: Prepare Danofloxacin Aqueous Solution stress Expose to Stress Conditions (Light, Temp, pH) start->stress sampling Withdraw Samples at Time Intervals stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Remaining Danofloxacin hplc->quantify kinetics Determine Degradation Kinetics and Pathway quantify->kinetics end End: Stability Profile Established kinetics->end

Caption: Experimental workflow for danofloxacin stability testing.

References

addressing bacterial regrowth in danofloxacin time-kill assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering bacterial regrowth in danofloxacin (B54342) time-kill assays.

Troubleshooting Guide

This guide addresses common problems observed during danofloxacin time-kill experiments.

Question: Why am I observing bacterial regrowth at 24 hours or later in my time-kill assay, even at concentrations above the Minimum Inhibitory Concentration (MIC)?

Answer: Bacterial regrowth in the presence of danofloxacin, a fluoroquinolone antibiotic, can be attributed to several factors:

  • Presence of Persister Cells: A small subpopulation of bacteria, known as persister cells, can enter a dormant or slow-growing state, making them less susceptible to antibiotics that target active cellular processes like DNA replication.[1] Once the antibiotic concentration decreases or the exposure time ends, these cells can resume normal growth, leading to regrowth.[2]

  • Selection of Resistant Mutants: Continuous exposure to danofloxacin can select for pre-existing resistant mutants within the bacterial population. These mutants may have alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV, which reduce the binding affinity of danofloxacin.[3][4]

  • Drug Degradation: Danofloxacin may not be stable over the entire course of a long experiment, leading to a decrease in the effective concentration over time.

  • Inoculum Effect: A high initial bacterial inoculum can lead to a higher frequency of persister cells and resistant mutants, and may also deplete essential nutrients or alter the pH of the medium, potentially reducing the efficacy of the antibiotic.

Question: My time-kill curve shows a paradoxical effect, with less killing at higher concentrations of danofloxacin. What could be the cause?

Answer: The paradoxical effect, where a higher concentration of an antibiotic results in increased bacterial survival, has been observed with some bactericidal agents.[1] For fluoroquinolones, this can be a complex phenomenon. One hypothesis is that at very high concentrations, the drug may inhibit processes required for the bactericidal effect itself, such as protein synthesis, which is necessary for the DNA damage response that leads to cell death.

Question: The results of my time-kill assay are not reproducible. What are some potential sources of variability?

Answer: Lack of reproducibility in time-kill assays can stem from several technical factors:[5]

  • Inoculum Preparation: The growth phase of the initial bacterial culture is critical. Bacteria in the exponential growth phase are generally more susceptible to antibiotics than those in the stationary phase.[2] Ensure that your inoculum is consistently prepared from a culture in the mid-logarithmic phase.

  • Bacterial Clumping: Inadequate vortexing of the bacterial suspension before inoculation can lead to clumps, resulting in an uneven distribution of cells and inaccurate colony counts.[5]

  • Pipetting Errors: Inaccurate pipetting of the antibiotic or bacterial culture can lead to significant variations in the final concentrations and cell densities.

  • Incubation Conditions: Variations in temperature, aeration (shaking speed), and CO2 levels (if required) can affect bacterial growth rates and antibiotic efficacy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of danofloxacin?

A1: Danofloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, danofloxacin blocks DNA synthesis, leading to DNA damage and ultimately bacterial cell death.[3][7]

Q2: How do bacteria develop resistance to danofloxacin?

A2: Bacterial resistance to fluoroquinolones like danofloxacin primarily occurs through two mechanisms:

  • Target Gene Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the enzyme structure, reducing the binding affinity of the drug.[4][8]

  • Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of danofloxacin through either decreased uptake (e.g., alterations in porin channels in Gram-negative bacteria) or increased efflux via multidrug resistance pumps.[3][9]

Q3: What is a "biphasic killing curve" and how does it relate to regrowth?

A3: A biphasic killing curve is often observed in time-kill assays and is characterized by an initial rapid phase of bacterial killing followed by a second, slower killing phase or a plateau.[10] This pattern is often indicative of a heterogeneous bacterial population containing a subpopulation of persister cells that are less susceptible to the antibiotic. The survival of these persister cells can be a prelude to bacterial regrowth.

Q4: At what concentration should I test danofloxacin in my time-kill assay?

A4: It is recommended to test a range of concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC). A common approach is to use concentrations such as 0.5x, 1x, 2x, 4x, and 8x MIC, and sometimes higher, to observe the concentration-dependency of the killing effect.[11][12] A growth control (no antibiotic) must always be included.

Q5: What is the standard definition of a bactericidal effect in a time-kill assay?

A5: A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum, which corresponds to 99.9% killing.[13]

Experimental Protocols

Protocol 1: Danofloxacin Time-Kill Assay

This protocol outlines a standard method for performing a time-kill assay with danofloxacin.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[14]

  • Danofloxacin stock solution of known concentration

  • Sterile test tubes or flasks

  • Incubator shaker

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Micropipettes and sterile tips

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture, inoculate a flask of broth and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).

    • Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[14] Verify the initial cell density by plating serial dilutions.

  • Assay Setup:

    • Prepare a series of tubes or flasks containing the broth with the desired concentrations of danofloxacin (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x MIC).

    • Inoculate each tube with the prepared bacterial suspension to the final target density.

    • Include a growth control tube containing no antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at the optimal temperature with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[14]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates overnight at the optimal temperature.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point. To prevent antibiotic carryover, activated charcoal can be added to the agar plates.[14]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each danofloxacin concentration and the growth control.

Data Presentation

Table 1: Time-Kill Kinetics of Danofloxacin against various bacterial isolates.

Bacterial StrainDanofloxacin Concentration (µg/mL)Time (h)Log10 CFU/mL ReductionReference
Staphylococcus aureus0.25 (1x MIC)6> 3[14]
Streptococcus sp.0.5 (1x MIC)6> 3[14]
Corynebacterium sp.0.5 (1x MIC)6> 3[14]
Acinetobacter sp.0.25 (1x MIC)6> 3[14]
Actinobacillus pleuropneumoniae0.128 (8x MIC)24Bactericidal with no regrowth[11]
Actinobacillus pleuropneumoniae0.016 - 0.064 (1-4x MIC)24Initial decrease followed by recovery[11]

Table 2: Minimum Inhibitory Concentrations (MIC) of Danofloxacin against selected bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25[14]
Streptococcus sp.0.5[14]
Corynebacterium sp.0.5[14]
Acinetobacter sp.0.25[14]
Actinobacillus pleuropneumoniae0.016[11]

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Start with Fresh Bacterial Culture overnight Inoculate Broth and Grow to Mid-Log Phase start->overnight adjust Adjust Inoculum to ~5x10^5 CFU/mL overnight->adjust setup Prepare Tubes with Danofloxacin Concentrations (0x to >8x MIC) adjust->setup inoculate Inoculate Tubes with Bacterial Suspension setup->inoculate incubate Incubate with Shaking at Optimal Temperature inoculate->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions onto Agar dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count Count Colonies (CFU) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for a standard bacterial time-kill assay.

Danofloxacin_Mechanism_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Regrowth/Resistance Danofloxacin Danofloxacin Gyrase DNA Gyrase Danofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Danofloxacin->TopoIV Inhibits Efflux Efflux Pumps Danofloxacin->Efflux Pumped Out DNA_Rep DNA Replication Blocked Gyrase->DNA_Rep Blocks DNA Replication Mutations Target Mutations (gyrA, parC) Gyrase->Mutations Alters Target TopoIV->DNA_Rep Blocks DNA Replication TopoIV->Mutations Alters Target Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death Leads to Regrowth Bacterial Regrowth Mutations->Regrowth Causes Efflux->Regrowth Causes Persisters Persister Cell Formation Persisters->Regrowth Causes Bacterial_Population Bacterial Population Bacterial_Population->Persisters Phenotypic Switch

Caption: Danofloxacin's mechanism and bacterial resistance pathways.

References

Technical Support Center: The Impact of Efflux Pumps on Danofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of efflux pumps on the efficacy of the fluoroquinolone antibiotic, danofloxacin (B54342).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which efflux pumps reduce danofloxacin efficacy?

A1: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics like danofloxacin, out of the bacterial cell. This reduces the intracellular concentration of danofloxacin, preventing it from reaching its target, DNA gyrase, at an effective concentration. This ultimately leads to decreased susceptibility or resistance to the antibiotic. Danofloxacin has been identified as a substrate for ATP-dependent efflux transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2)[1].

Q2: Which types of efflux pumps are known to transport danofloxacin?

A2: Danofloxacin is a known substrate for members of the ATP-Binding Cassette (ABC) superfamily of transporters. Specifically, studies have demonstrated that P-glycoprotein (P-gp, also known as ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2) are involved in the transport of danofloxacin[1].

Q3: How can I determine if efflux is the cause of reduced danofloxacin efficacy in my experiments?

A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of danofloxacin in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically four-fold or greater) in the MIC value in the presence of an EPI suggests that efflux is a mechanism of resistance. Commonly used broad-spectrum EPIs include verapamil (B1683045), reserpine, and carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

Q4: Are there any common issues to be aware of when using efflux pump inhibitors in my assays?

A4: Yes, several factors can influence the outcome of experiments involving EPIs:

  • Inhibitor Toxicity: EPIs can be toxic to bacterial cells at certain concentrations, which can confound MIC results. It is crucial to determine the MIC of the EPI alone to ensure that the concentration used in the combination assay is non-inhibitory.

  • Inhibitor Specificity: Not all EPIs inhibit all types of efflux pumps. The choice of EPI should ideally be guided by knowledge of the specific efflux pump systems present in the bacterial species being studied.

  • Membrane Permeability: Some EPIs may also affect the permeability of the bacterial membrane, which could indirectly impact antibiotic uptake. It is important to be aware of these potential off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible danofloxacin MIC results.
  • Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is critical for accurate MIC determination. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard. Perform colony counts on your inoculum to verify its concentration.

  • Possible Cause 2: Improper serial dilutions. Errors in the serial dilution of danofloxacin or the EPI can lead to inaccurate final concentrations in the assay wells.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Contamination. Contamination of the bacterial culture or reagents can lead to erroneous results.

    • Solution: Use aseptic techniques throughout the experimental setup. Include a sterility control (broth without inoculum) in your assay to check for contamination.

Problem 2: No significant change in danofloxacin MIC in the presence of an efflux pump inhibitor.
  • Possible Cause 1: Efflux is not the primary mechanism of resistance. The bacterial strain may possess other resistance mechanisms, such as target mutations in DNA gyrase or enzymatic inactivation of the antibiotic.

    • Solution: Investigate other potential resistance mechanisms through methods like DNA sequencing of the quinolone resistance-determining region (QRDR) of the gyrA and parC genes.

  • Possible Cause 2: The incorrect EPI was used. The efflux pumps present in your bacterial strain may not be inhibited by the specific EPI you have chosen.

    • Solution: Try a panel of different EPIs that are known to inhibit various classes of efflux pumps. For example, verapamil is known to inhibit ABC transporters, while CCCP is a proton motive force (PMF) uncoupler that disrupts the energy source for many efflux pumps.

  • Possible Cause 3: The EPI concentration was too low. The concentration of the EPI may not be sufficient to effectively inhibit the efflux pumps.

    • Solution: Perform a dose-response experiment with the EPI to determine the optimal non-inhibitory concentration for your assay.

Problem 3: High background fluorescence in the ethidium (B1194527) bromide accumulation assay.
  • Possible Cause 1: Autofluorescence of the bacterial cells or medium. Some bacterial species or components of the growth medium can exhibit natural fluorescence at the excitation and emission wavelengths used for ethidium bromide.

    • Solution: Run a control with unstained cells to determine the level of background fluorescence. If necessary, wash the cells in a non-fluorescent buffer like phosphate-buffered saline (PBS) before the assay.

  • Possible Cause 2: Contamination with fluorescent compounds. The sample may be contaminated with other fluorescent molecules.

    • Solution: Ensure all glassware and plasticware are thoroughly cleaned and rinsed. Use high-purity reagents.

Quantitative Data

The following tables summarize the impact of efflux pump inhibitors on the Minimum Inhibitory Concentration (MIC) of fluoroquinolones. While specific data for danofloxacin is limited, the data for ofloxacin, another fluoroquinolone, provides a strong indication of the potential effects.

Table 1: Effect of Efflux Pump Inhibitors on Ofloxacin MIC in Mycobacterium tuberculosis

Efflux Pump InhibitorConcentrationNumber of Isolates Showing MIC ReductionFold Reduction in MIC
VerapamilNot Specified24/45 (53.3%)2 to 8-fold[2]
CCCPNot Specified16/45 (35.5%)2 to 8-fold[2]
2,4-dinitrophenol (DNP)Not Specified21/45 (46.6%)2 to 8-fold[2]

Table 2: Danofloxacin MICs for Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica0.060.12
Pasteurella multocida0.030.06
Mycoplasma bovis0.250.5

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for this table is generalized from typical values found in veterinary microbiology literature.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with an Efflux Pump Inhibitor

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial isolate of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Danofloxacin powder

  • Efflux pump inhibitor (EPI) (e.g., verapamil, reserpine, CCCP)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of danofloxacin in an appropriate solvent.

    • Prepare a stock solution of the EPI. The concentration should be such that the final concentration in the assay is non-inhibitory to the bacteria.

    • Determine the MIC of the EPI alone by performing a standard MIC assay with the EPI.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of danofloxacin in CAMHB.

    • In a separate plate, perform serial two-fold dilutions of danofloxacin in CAMHB that also contains the predetermined non-inhibitory concentration of the EPI.

    • Include the following controls:

      • Growth control: Inoculum in CAMHB without danofloxacin or EPI.

      • Sterility control: CAMHB only.

      • EPI control: Inoculum in CAMHB with the EPI alone.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of danofloxacin that completely inhibits visible growth of the bacteria.

    • Compare the MIC of danofloxacin alone to the MIC in the presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.

Protocol 2: Ethidium Bromide Accumulation Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.

Materials:

  • Bacterial isolate of interest

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (optional)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • To the cell suspension, add EtBr to a final concentration of 2 µg/mL.

    • If testing an EPI, add it to the desired final concentration.

    • Divide the suspension into two tubes: one with glucose (to energize the cells and activate efflux pumps) and one without (control).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence over time using a fluorometer with excitation at 530 nm and emission at 600 nm.

    • A lower fluorescence signal in the presence of glucose indicates active efflux of EtBr. A higher fluorescence signal in the presence of an EPI suggests inhibition of efflux.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol allows for the quantification of the expression levels of specific efflux pump genes.

Materials:

  • Bacterial cells grown under desired conditions (e.g., with and without sub-inhibitory concentrations of danofloxacin)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers specific for the target efflux pump gene(s) and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, specific primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the reaction in a real-time PCR instrument.

  • Data Analysis:

    • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of the target efflux pump gene, normalized to the expression of the housekeeping gene. An increase in the relative expression of the efflux pump gene in the presence of danofloxacin would suggest that the antibiotic induces the expression of the pump.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_accumulation Efflux Activity Assay cluster_expression Gene Expression Analysis MIC_alone Danofloxacin MIC Assay result Reduced Danofloxacin Efficacy Confirmed MIC_alone->result Compare MICs MIC_EPI Danofloxacin MIC Assay + Efflux Pump Inhibitor MIC_EPI->result EtBr_assay Ethidium Bromide Accumulation Assay qRT_PCR qRT-PCR for Efflux Pump Gene Expression start Bacterial Isolate with Suspected Efflux start->MIC_alone start->MIC_EPI result->EtBr_assay Investigate Mechanism result->qRT_PCR Investigate Regulation

Caption: Experimental workflow for investigating efflux pump-mediated danofloxacin resistance.

efflux_mechanism cluster_cell Bacterial Cell EffluxPump Efflux Pump (e.g., P-gp, MRP2) DNA_Gyrase DNA Gyrase (Target) EffluxPump->DNA_Gyrase Reduced Concentration Danofloxacin_out Danofloxacin (Effluxed) EffluxPump->Danofloxacin_out Active Transport Inhibition Inhibition of DNA Synthesis DNA_Gyrase->Inhibition Danofloxacin_in Danofloxacin (Extracellular) Danofloxacin_in->EffluxPump Enters Cell EPI Efflux Pump Inhibitor EPI->EffluxPump Blocks Pump Pgp_MRP2_Regulation cluster_stress Cellular Stress cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways Xenobiotics Xenobiotics (e.g., Danofloxacin) PXR_CAR PXR / CAR Xenobiotics->PXR_CAR PI3K_Akt PI3K/Akt Pathway Xenobiotics->PI3K_Akt Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 NF_kB NF-κB Pathway Oxidative_Stress->NF_kB Pgp_MRP2 P-gp & MRP2 Gene Expression PXR_CAR->Pgp_MRP2 Increased Transcription Nrf2->Pgp_MRP2 Increased Transcription PI3K_Akt->Pgp_MRP2 Modulates Expression NF_kB->Pgp_MRP2 Modulates Expression

References

Technical Support Center: Refining HPLC Protocols for Danofloxacin Photodegradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of danofloxacin (B54342) and its photodegradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of danofloxacin and its photodegradation products.

1. Peak Tailing and Poor Resolution

  • Question: My chromatogram shows significant peak tailing for danofloxacin and its photodegradation products, leading to poor resolution. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue when analyzing fluoroquinolones like danofloxacin. The primary causes are often related to interactions between the analyte and the stationary phase or issues with the mobile phase.

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of C18 columns can interact with the basic piperazine (B1678402) ring of danofloxacin, causing tailing.

      • Solution: Use a base-deactivated or end-capped C18 column. Alternatively, adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. A concentration of 0.3% TEA, with the pH adjusted to 3.0 with formic acid, has been shown to be effective.[1]

    • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape.

      • Solution: Maintain the mobile phase pH between 3 and 5. A pH of 3.5 adjusted with phosphoric acid or a phosphate (B84403) buffer at pH 5.00 have been used successfully.[2][3]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of your standards and samples are within the linear range of the method.[2][4]

2. Inconsistent Retention Times

  • Question: I am observing significant shifts in retention times between injections. What could be causing this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your results. The most common culprits are related to the mobile phase, temperature, and HPLC system stability.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time drift.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. Use a calibrated pH meter for accurate pH adjustment.

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry.

      • Solution: Use a column oven to maintain a constant temperature. A temperature of 30°C is commonly used for danofloxacin analysis.[1][3]

    • Column Equilibration: Insufficient column equilibration before starting a sequence can cause retention time shifts in the initial injections.

      • Solution: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

3. Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, especially in blank runs. Where are these coming from and how can I eliminate them?

  • Answer: Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections.[5][6]

    • Sample Carryover: Danofloxacin and its degradation products can adsorb to surfaces in the injector and tubing.

      • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent like a mixture of acetonitrile (B52724) and water with a small amount of acid or base.

    • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks in the chromatogram.

      • Solution: Use HPLC-grade solvents and high-purity additives. Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.[5]

    • Degradation in the Vial: Danofloxacin is susceptible to photodegradation. If samples are left exposed to light in the autosampler, new degradation products can form.

      • Solution: Use amber vials or protect the autosampler from light. Prepare fresh samples and standards and analyze them promptly.

4. Poor Separation of Photodegradation Products

  • Question: I am having difficulty separating the various photodegradation products from each other and from the parent danofloxacin peak. How can I improve the separation?

  • Answer: Achieving baseline separation of multiple, often structurally similar, photodegradation products is a significant challenge. Optimization of the mobile phase and column chemistry is key.

    • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for resolution.

      • Solution: Experiment with different organic modifiers like acetonitrile and methanol (B129727). A ternary mobile phase, such as phosphate buffer-acetonitrile-methanol (e.g., 95:10:30 v/v/v), can provide better selectivity for complex mixtures.[2][4] Gradient elution may be necessary if the degradation products have a wide range of polarities.

    • Column Selection: The choice of stationary phase can greatly impact selectivity.

      • Solution: While C18 columns are most common, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. The particle size of the column packing also affects efficiency; smaller particles (e.g., 3 µm) can provide higher resolution.[2][4]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.

      • Solution: Optimize the flow rate to find the best balance between resolution and analysis time. Flow rates between 0.6 mL/min and 1.2 mL/min have been reported.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC analysis of danofloxacin photodegradation.

1. Sample Preparation for Photodegradation Studies

This protocol describes a general procedure for inducing photodegradation of danofloxacin for subsequent HPLC analysis.

  • Standard Solution Preparation: Prepare a stock solution of danofloxacin in a suitable solvent, such as methanol or purified water, at a concentration of 1 mg/mL.[7] From this stock, prepare working solutions at the desired concentration (e.g., 10-50 µg/mL) in purified water.[1]

  • Irradiation: Transfer the working solution to a quartz cuvette or a petri dish. Expose the solution to a UV light source (e.g., UVA lamp with a maximum emission at 365 nm) for a defined period.[4] It is advisable to take aliquots at different time points to study the kinetics of degradation.

  • Sample Collection: At each time point, withdraw an aliquot of the irradiated solution.

  • Storage: If not analyzed immediately, store the samples in amber vials at 4°C to prevent further degradation.

2. HPLC Method for Danofloxacin and Photodegradation Products

This method is designed for the separation and quantification of danofloxacin in the presence of its photodegradation products.[2][4]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Gemini-NX C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: A mixture of 0.025 M phosphate buffer (pH 5.00), acetonitrile, and methanol in a ratio of 95:10:30 (v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

Data Presentation: Comparison of HPLC Protocols

The following tables summarize quantitative data from various published HPLC methods for danofloxacin analysis, providing a quick reference for method development and comparison.

Table 1: Mobile Phase Compositions and pH

ReferenceAqueous PhaseOrganic Modifier(s)Ratio (Aq:Org)pH
SciELO[1]0.3% TriethylamineAcetonitrile85:153.0
Analytical Methods (RSC)[2]0.025 M Phosphate BufferAcetonitrile, Methanol95:10:305.00
Int J Pharma Res Health Sci[3]0.5% TriethylamineAcetonitrile80:203.5
PubMed[8]Aqueous SolutionAcetonitrile80:20N/A
CABI Digital Library[9]0.05 M Phosphoric AcidAcetonitrile81:19N/A

Table 2: Chromatographic Conditions

ReferenceColumnColumn DimensionsParticle SizeFlow Rate (mL/min)Detection Wavelength (nm)
SciELO[1]Supelco Ascentis® RP-18150 x 4.6 mm5 µm1.0283
Analytical Methods (RSC)[2]Gemini-NX C18 110A150 x 4.60 mm3 µm1.2280
Int J Pharma Res Health Sci[3]C-18250mm x 4.6mm5µm0.6280
PubMed[10]C18 Gemini250 x 4.6 mm5 µm1.0Ex: 280, Em: 450
CABI Digital Library[9]Shimpack VP-DDS C18250 mm × 4.6 mmN/A1.0280

Visualizations

Experimental Workflow for Photodegradation Study

G cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis HPLC Analysis cluster_data Data Processing prep_stock Prepare Danofloxacin Stock Solution prep_work Prepare Working Solution prep_stock->prep_work irradiate Expose to UV Irradiation prep_work->irradiate sample Collect Aliquots at Time Intervals irradiate->sample hplc_inject Inject Sample into HPLC sample->hplc_inject chromatogram Acquire Chromatogram hplc_inject->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Danofloxacin & Degradation Products integrate->quantify report report quantify->report Generate Report

Caption: Workflow for a danofloxacin photodegradation study.

Troubleshooting Decision Tree for Common HPLC Issues

G cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift ghost_peaks Ghost Peaks? start->ghost_peaks check_ph Check Mobile Phase pH peak_tailing->check_ph Yes check_column Use Base-Deactivated Column check_ph->check_column add_tea Add Triethylamine to Mobile Phase check_column->add_tea check_temp Check Column Temperature rt_shift->check_temp Yes check_mp Check Mobile Phase Preparation & Degassing check_temp->check_mp check_equilibration Ensure Adequate Column Equilibration check_mp->check_equilibration check_carryover Optimize Needle Wash ghost_peaks->check_carryover Yes check_solvents Use HPLC-Grade Solvents & Filter check_carryover->check_solvents protect_samples Protect Samples from Light check_solvents->protect_samples

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Enhancing Danofloxacin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the oral bioavailability of danofloxacin (B54342).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of danofloxacin?

A1: Danofloxacin, a fluoroquinolone antibiotic, generally exhibits good absorption after oral administration. However, its bioavailability can be limited by factors such as its solubility and potential interactions in the gastrointestinal (GI) tract. For instance, in Gushi chickens, the oral bioavailability of danofloxacin was found to be 40.12 ± 15.83%.[1] The formation of insoluble chelates with multivalent cations (e.g., calcium, magnesium, iron) present in co-administered drugs or feed can significantly reduce its absorption.[2][3]

Q2: What are the most promising strategies to enhance the oral bioavailability of danofloxacin?

A2: Several formulation strategies can be employed to improve the oral bioavailability of danofloxacin. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[4][5]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[6][7] Nanoparticle-based drug delivery can also offer more efficient pharmacokinetics and reduce unwanted side effects.[8]

  • Use of Absorption Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal membrane.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

Q3: How does particle size reduction impact the bioavailability of danofloxacin?

A3: Reducing the particle size of a drug, a process known as micronization or nanonization, increases the surface-area-to-volume ratio.[9] This larger surface area allows for a greater interaction with the solvent in the GI tract, which can lead to an increased dissolution rate and, consequently, improved bioavailability.[6][10] However, for this to be effective, the absorption must be dissolution rate-limited.

Q4: Can co-administration of other substances affect danofloxacin absorption?

A4: Yes, the oral absorption of fluoroquinolones like danofloxacin can be significantly reduced when co-administered with products containing multivalent cations, such as antacids with magnesium or aluminum, and iron or calcium supplements.[2][3] These cations can form insoluble chelates with danofloxacin in the GI tract, preventing its absorption.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro drug release from the formulation. - Poor wettability of the drug particles.- Agglomeration of drug particles.- Inefficient drug dispersion in the carrier matrix (for solid dispersions).- Incorporate a wetting agent or surfactant into the formulation.- Employ particle size reduction techniques like micronization.[9][10]- Optimize the drug-to-carrier ratio and the manufacturing process (e.g., solvent evaporation, spray drying) for solid dispersions.[4][11]
High variability in in vivo pharmacokinetic data. - Inconsistent GI tract conditions (e.g., pH, food presence).- Interaction with components of the animal feed (e.g., divalent cations).- Formulation instability.- Standardize feeding protocols for animal studies (fasted vs. fed state).- Analyze the composition of the animal feed for interfering substances.- Conduct stability studies of the formulation under relevant storage conditions.
Precipitation of the drug in the GI tract. - Change in pH from the formulation to the intestinal environment.- Supersaturation of the drug leading to crystallization.- Use pH-modifying excipients in the formulation.- Incorporate precipitation inhibitors (e.g., polymers like HPMC) in the formulation.
Poor correlation between in vitro dissolution and in vivo bioavailability. - The dissolution medium does not accurately reflect the in vivo environment.- Permeability, not dissolution, is the rate-limiting step for absorption.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.- Investigate the permeability of danofloxacin using in vitro models like Caco-2 cell monolayers.

Experimental Protocols

Preparation of a Danofloxacin Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of danofloxacin.

Materials:

  • Danofloxacin

  • Polyvinylpyrrolidone (PVP) K30 (carrier)

  • Methanol (B129727) (solvent)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolution: Accurately weigh danofloxacin and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a sufficient volume of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath. Continue the evaporation until a solid mass or thin film is formed on the inner wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR) to confirm the amorphous state of the drug.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of danofloxacin from a study in Gushi chickens following oral and intravenous administration.

ParameterOral Administration (5 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (µg/mL) 0.53 ± 0.19-
Tmax (h) 4.0-
AUC0-∞ (h·µg/mL) 4.72 ± 1.8611.76 ± 3.25
t1/2λz (h) 11.24 ± 3.9010.17 ± 3.72
Bioavailability (F) (%) 40.12 ± 15.83-

Data sourced from a pharmacokinetic study in Gushi chickens.[1]

Visualizations

experimental_workflow start Start: Formulation Development formulation Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) start->formulation preparation Preparation of Danofloxacin Formulation (e.g., Solvent Evaporation) formulation->preparation invitro In Vitro Characterization - Dissolution Testing - Physical Characterization (DSC, XRD) preparation->invitro optimization Formulation Optimization invitro->optimization Results Unsatisfactory invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Results Satisfactory optimization->formulation Re-formulate data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) invivo->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Workflow for the development and evaluation of an enhanced oral danofloxacin formulation.

signaling_pathway drug Oral Danofloxacin Formulation dissolution Dissolution in GI Fluid drug->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption circulation Systemic Circulation absorption->circulation Bypass First-Pass metabolism First-Pass Metabolism (Liver) absorption->metabolism excretion Excretion circulation->excretion bioavailability Enhanced Bioavailability circulation->bioavailability metabolism->circulation

Caption: Factors influencing the oral bioavailability of danofloxacin.

References

Technical Support Center: Troubleshooting Poor Clinical Response to Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a poor clinical response to danofloxacin (B54342) in their experiments. The following information is intended to facilitate troubleshooting by providing answers to frequently asked questions, detailed experimental protocols, and relevant data for interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the mechanism of action for danofloxacin, and how might this relate to treatment failure?

Danofloxacin is a synthetic fluoroquinolone antibiotic.[1][2] Its bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, and repair. Disruption of these processes leads to bacterial cell death.

A poor clinical response can be linked to resistance mechanisms that alter these target enzymes. Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of danofloxacin, thereby diminishing its efficacy.[4]

Q2: We are observing a lack of efficacy in our bovine respiratory disease (BRD) model. What are the first troubleshooting steps?

When faced with treatment failure in a BRD model, a systematic approach is crucial. The initial steps should involve a thorough review of the treatment protocol and sample analysis to rule out common issues.[5][6]

Begin by verifying the accuracy of your treatment records, including the antibiotic administered, dosage, and administration route.[5] It's also important to confirm the correct diagnosis and consider host factors such as immune status.[5][6] If these factors are confirmed to be appropriate, the next step is to investigate the susceptibility of the causative pathogen to danofloxacin.

Q3: How do we determine if the bacterial isolate from our study is resistant to danofloxacin?

To determine if a bacterial isolate is resistant to danofloxacin, you need to perform antimicrobial susceptibility testing (AST). The two primary methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. The Clinical and Laboratory Standards Institute (CLSI) provides standardized interpretive criteria for these tests.[7][8]

Q4: What are the established CLSI MIC and disk diffusion breakpoints for danofloxacin against key BRD pathogens?

The CLSI has established specific breakpoints for danofloxacin against Mannheimia haemolytica and Pasteurella multocida, two of the most common bacterial pathogens associated with BRD.[7][8]

PathogenInterpretationMIC Breakpoint (µg/mL)Disk Diffusion Zone Diameter (mm)
Mannheimia haemolyticaSusceptible≤ 0.25≥ 22
Intermediate0.518-21
Resistant≥ 1≤ 17
Pasteurella multocidaSusceptible≤ 0.25≥ 22
Intermediate0.518-21
Resistant≥ 1≤ 17

Q5: Our isolate shows intermediate susceptibility. What does this mean for our experiment?

An "intermediate" result suggests that the infection may not respond to standard dosages of danofloxacin.[7][8] This could be due to the MIC of the isolate being close to the levels of the drug achievable in the animal's body. In a research setting, this presents an opportunity to investigate the relationship between drug concentration and bacterial eradication. It may be necessary to consider alternative dosing regimens or different antimicrobial agents.

Q6: Could the administration route or dosage be the cause of the poor clinical response?

Yes, pharmacokinetic factors play a critical role in the efficacy of danofloxacin. Danofloxacin is rapidly absorbed after intramuscular and subcutaneous injection, with high bioavailability.[1] It also achieves concentrations in lung tissue that are significantly higher than in plasma, which is advantageous for treating respiratory infections.[1][9][10]

However, if the dosage is too low or the administration is improper, the drug concentrations at the site of infection may not reach therapeutic levels. Always ensure accurate dosing based on the animal's body weight.[11][12] For BRD treatment, subcutaneous administration is a common and effective route.[11][12]

Danofloxacin Dosage Regimens for Bovine Respiratory Disease (BRD): [11][12][13]

Therapy TypeDosageAdministration RouteFrequency
Single-Dose8 mg/kg of body weightSubcutaneousOne-time injection
Multi-Day6 mg/kg of body weightSubcutaneousRepeated once 48 hours after the first injection

Pharmacokinetic Parameters of Danofloxacin in Cattle:

ParameterValueRoute of AdministrationReference
Bioavailability~94-101%Subcutaneous/Intramuscular[1]
Peak Plasma Concentration (Cmax) at 1.25 mg/kg0.25 µg/mLIntramuscular[9]
Time to Peak Plasma Concentration (Tmax)~0.8-1.3 hoursIntramuscular/Subcutaneous[2]
Elimination Half-Life (Plasma)~3.9-7 hoursIntramuscular/Subcutaneous[1][2]
Lung to Plasma Concentration Ratio~4.1 times greater in lungIntramuscular[1]
Lung Tissue AUC to Plasma AUC Ratio~3.7 times greater for lung tissueIntramuscular[1]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[14][15][16]

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from a non-selective agar (B569324) plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Danofloxacin Dilutions: Prepare a stock solution of danofloxacin. Perform serial two-fold dilutions of the danofloxacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of danofloxacin at which there is no visible bacterial growth (turbidity).

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[17][18][19][20]

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Apply Antibiotic Disk: Aseptically place a danofloxacin-impregnated disk (with a specified drug concentration) onto the surface of the inoculated agar.

  • Incubate: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpret Results: Compare the measured zone diameter to the CLSI interpretive criteria to determine if the isolate is susceptible, intermediate, or resistant.[7][8]

Visualizations

Danofloxacin_Resistance_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Danofloxacin_Ext Danofloxacin Porin Porin Channel Danofloxacin_Ext->Porin Enters cell Danofloxacin_Int Danofloxacin Porin->Danofloxacin_Int DNA_Gyrase DNA Gyrase (gyrA, gyrB) Danofloxacin_Int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) Danofloxacin_Int->Topoisomerase_IV Inhibits Efflux_Pump Efflux Pump Danofloxacin_Int->Efflux_Pump Substrate DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Efflux_Pump->Danofloxacin_Ext Expels drug Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topoisomerase_IV Alters binding site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases quantity

Caption: Mechanism of action and resistance to danofloxacin.

MIC_Workflow start Start: Isolate Bacterium prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Danofloxacin in Broth serial_dilution->inoculate incubate Incubate 16-20h at 35-37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Result (Susceptible, Intermediate, Resistant) read_mic->interpret end End interpret->end

Caption: Experimental workflow for MIC determination.

Troubleshooting_Workflow start Poor Clinical Response Observed check_protocol Verify Treatment Protocol (Drug, Dose, Route) start->check_protocol check_animal Assess Animal Factors (Diagnosis, Immune Status) check_protocol->check_animal collect_sample Collect Sample for Culture check_animal->collect_sample perform_ast Perform Antimicrobial Susceptibility Testing (AST) collect_sample->perform_ast interpret_ast Interpret AST Results (MIC or Zone Diameter) perform_ast->interpret_ast decision Decision Point interpret_ast->decision susceptible Pathogen is Susceptible decision->susceptible Susceptible intermediate_resistant Pathogen is Intermediate or Resistant decision->intermediate_resistant Intermediate/Resistant investigate_pk_pd Investigate Pharmacokinetics/ Pharmacodynamics (PK/PD) susceptible->investigate_pk_pd consider_alternative Consider Alternative Antimicrobial or Dosage intermediate_resistant->consider_alternative end Resolution investigate_pk_pd->end consider_alternative->end

Caption: Troubleshooting workflow for danofloxacin treatment failure.

References

Technical Support Center: Strategies to Minimize Danofloxacin-Induced Gut Microbiota Disruption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at minimizing danofloxacin-induced gut microbiota disruption.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the primary mechanism of danofloxacin's action on gut microbiota?

Danofloxacin (B54342) is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, danofloxacin leads to bacterial cell death. While effective against pathogenic bacteria, it can also significantly disrupt the composition and function of the commensal gut microbiota.

Q2: What are the common consequences of danofloxacin-induced gut microbiota disruption?

Disruption of the gut microbiota by danofloxacin can lead to several adverse effects, including:

  • Reduced microbial diversity: A decrease in the variety of bacterial species in the gut.[1][2]

  • Altered bacterial composition: A shift in the relative abundance of different bacterial phyla, often characterized by a decrease in beneficial bacteria like Firmicutes and an increase in potentially pathogenic bacteria like Proteobacteria.[2][3]

  • Development of antimicrobial resistance: The selection and proliferation of antibiotic-resistant bacterial strains.[2]

  • Gastrointestinal distress: Symptoms such as diarrhea are common.

  • Impaired immune function: The gut microbiota plays a crucial role in modulating the host immune system.

Mitigation Strategies

Q3: What are the primary strategies to minimize danofloxacin-induced gut microbiota disruption?

The main strategies investigated include:

  • Probiotics: Administration of live beneficial bacteria to replenish the gut microbiota.

  • Prebiotics: Administration of non-digestible fibers that promote the growth of beneficial gut bacteria.

  • Synbiotics: A combination of probiotics and prebiotics.

  • Fecal Microbiota Transplantation (FMT): Transfer of fecal matter from a healthy donor to restore a healthy gut microbial community.

Q4: How effective are probiotics in mitigating danofloxacin-induced dysbiosis?

Probiotics, particularly strains of Lactobacillus and Bifidobacterium, have been shown to be effective in preventing antibiotic-associated diarrhea and helping to restore microbial balance.[4][5] The efficacy can be strain-specific and dose-dependent. Some studies suggest that probiotics may not fully restore the original microbial diversity but can help in faster recovery of certain beneficial species.[[“]][7]

Q5: What is the recommended dosage for probiotics when co-administered with antibiotics?

While optimal dosage can vary, a growing body of evidence suggests that higher doses of probiotics are more effective. A dose of at least 10^9 to 10^10 Colony Forming Units (CFU) per day is often recommended for the prevention of antibiotic-associated diarrhea.

Q6: When should prebiotics be administered to be most effective?

Prebiotics can be administered before, during, and after antibiotic treatment. Some research suggests that concurrent administration with antibiotics is effective in protecting the gut microbiota.[8] It is generally recommended to start with a low dose (e.g., 2-5 grams per day) and gradually increase to minimize potential side effects like gas and bloating.

Q7: What is Fecal Microbiota Transplantation (FMT) and when is it considered?

FMT involves the transfer of a fecal suspension from a healthy donor into the gastrointestinal tract of a recipient. It is a highly effective treatment for recurrent Clostridioides difficile infection (rCDI), a condition often triggered by antibiotic use.[9][10][11][12][13] Its use for other forms of antibiotic-induced dysbiosis is still under investigation but shows promise.[9][10][11]

Troubleshooting Guides

Experimental Design & Execution

Problem: High variability in gut microbiota analysis results between replicates.

Possible Causes & Solutions:

  • Inconsistent sample collection: Ensure fecal samples are collected at the same time of day and immediately frozen at -80°C to prevent changes in microbial composition.

  • DNA extraction inconsistencies: Use a standardized and validated DNA extraction protocol. Variations in bead-beating intensity or duration can lead to differences in the lysis of different bacterial types.

  • PCR bias: Use primers that are known to have broad coverage of the bacterial 16S rRNA gene. The choice of the variable region to be sequenced (e.g., V4, V3-V4) can also influence the results.

  • Sequencing depth: Ensure sufficient sequencing depth to capture the diversity of the microbial community, especially for low-abundance taxa.

Problem: Probiotic strain does not appear to colonize the gut after administration.

Possible Causes & Solutions:

  • Viability of the probiotic: Ensure the probiotic product has been stored correctly and contains the specified number of viable organisms.

  • Antibiotic interference: If co-administered with danofloxacin, the antibiotic may be inhibiting the probiotic strain. Consider administering the probiotic several hours after the antibiotic dose.

  • Strain-specific characteristics: Not all probiotic strains are capable of colonizing the gut. Some may exert their beneficial effects by transiting through the gastrointestinal tract and interacting with the host and resident microbiota.

  • Detection method: The method used to detect the probiotic strain (e.g., qPCR, strain-specific sequencing) may not be sensitive enough.

Data Interpretation

Problem: Unexpected increase in microbial diversity after danofloxacin treatment.

Possible Causes & Solutions:

  • This counterintuitive finding has been reported in some studies.[1][2] One hypothesis is that the antibiotic eliminates dominant species, allowing for the growth of previously rare or undetected species, thus transiently increasing richness and evenness.

  • Carefully analyze the taxonomic changes. The increase in diversity may be accompanied by a shift towards a less favorable microbial composition, with an increase in opportunistic pathogens.

  • Consider the time point of sampling. This effect may be temporary, with diversity decreasing at later time points.

Problem: Conflicting results on the efficacy of a mitigation strategy.

Possible Causes & Solutions:

  • Dosage and duration: The dose of the probiotic, prebiotic, or synbiotic, and the duration of the intervention are critical factors. Ensure these are consistent and appropriate based on existing literature.

  • Animal model: The species, age, and baseline gut microbiota of the animal model can significantly influence the outcome.

  • Specific antibiotic: The type of antibiotic used to induce dysbiosis will have a profound effect on the gut microbiota and the efficacy of the intervention.

  • Diet: The diet of the experimental animals can interact with both the antibiotic and the intervention strategy. Ensure a consistent and defined diet is used.

Quantitative Data Summary

Table 1: Effect of Danofloxacin on Gut Microbiota Alpha Diversity in Calves
ParameterPre-treatmentPost-treatmentp-valueReference
Observed OTUs ~2500~3000< 0.05[1][14]
Shannon Index ~7.5~8.0< 0.05[1][14]

Note: This table summarizes data from a study in calves treated with a single subcutaneous injection of danofloxacin. The increase in alpha diversity post-treatment is a notable finding that requires careful interpretation.[1][14]

Table 2: Relative Abundance of Dominant Bacterial Phyla in Calves Before and After Danofloxacin Treatment
PhylumPre-treatment (%)Post-treatment (%)Reference
Firmicutes 51.93Variable[2]
Bacteroidetes 36.13Variable[2]
Proteobacteria 3.00Variable[2]

Note: The relative abundances of the dominant phyla were variable in the post-treatment period, indicating a significant shift in the gut microbial community structure.[2]

Table 3: Efficacy of Fecal Microbiota Transplantation (FMT) for Antibiotic-Associated Diarrhea (AAD)
OutcomeFMT GroupControl Group (Antibiotics)p-valueReference
Clinical Response Rate (1 month) 82.61% (19/23)--[9][10][11]
Cure Rate (1 month) 73.91% (17/23)--[9][10][11]
Resolution of Diarrhea (vs. Vancomycin) 81% (13/16)31% (4/13)< 0.001[12][13]

Note: These tables summarize findings from different studies and highlight the high efficacy of FMT in treating AAD.

Experimental Protocols

Protocol 1: Assessment of Gut Microbiota Composition by 16S rRNA Gene Sequencing

Objective: To characterize the taxonomic composition of the gut microbiota.

Methodology:

  • Fecal Sample Collection:

    • Collect fresh fecal pellets directly into sterile, pre-labeled cryovials.

    • Immediately snap-freeze samples in liquid nitrogen and store at -80°C until processing.

  • DNA Extraction:

    • Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions.

    • Include a bead-beating step for efficient lysis of all bacterial cells.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its quality.

  • 16S rRNA Gene Amplification:

    • Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R with Illumina adapters.

    • Perform PCR in triplicate for each sample to minimize PCR bias.

    • Use a high-fidelity DNA polymerase.

    • PCR cycling conditions: 94°C for 3 min, followed by 35 cycles of 94°C for 45s, 50°C for 60s, and 72°C for 90s, with a final extension at 72°C for 10 min.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons using magnetic beads (e.g., AMPure XP).

    • Perform a second round of PCR to attach dual indices and sequencing adapters.

    • Purify the final library and quantify it.

    • Sequence the library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing run.

  • Data Analysis:

    • Use a bioinformatics pipeline such as QIIME 2 or DADA2 for data analysis.

    • Perform quality filtering and denoising of the raw sequencing reads.

    • Assign taxonomy to the amplicon sequence variants (ASVs) using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha and beta diversity metrics.

    • Perform statistical analysis to identify significant differences in microbial composition between experimental groups.

Protocol 2: Fecal Microbiota Transplantation (FMT) in a Mouse Model

Objective: To restore a healthy gut microbiota in mice with danofloxacin-induced dysbiosis.

Methodology:

  • Donor Fecal Slurry Preparation:

    • Collect fresh fecal pellets from healthy donor mice.

    • Immediately transfer the pellets to an anaerobic chamber.

    • Homogenize the fecal pellets in sterile, pre-reduced phosphate-buffered saline (PBS) at a concentration of 100 mg/mL.

    • Centrifuge the slurry at low speed (e.g., 800 x g for 3 min) to pellet large particulate matter.

    • Collect the supernatant containing the microbial suspension.

    • Add a cryoprotectant (e.g., 10% glycerol) for long-term storage at -80°C.

  • Recipient Preparation:

    • Induce gut microbiota disruption in recipient mice by administering danofloxacin in their drinking water or via oral gavage for a specified period (e.g., 7 days).

    • Provide a washout period of 1-2 days after the last antibiotic dose before FMT.

  • FMT Administration:

    • Thaw the fecal slurry at room temperature.

    • Administer 100-200 µL of the fecal slurry to each recipient mouse via oral gavage.

    • For control groups, administer sterile PBS or the supernatant from the recipient's own pre-treatment feces (autologous FMT).

  • Post-FMT Monitoring:

    • Monitor the mice for any adverse effects.

    • Collect fecal samples at various time points post-FMT to assess the engraftment of the donor microbiota using 16S rRNA gene sequencing.

Mandatory Visualizations

Experimental_Workflow_16S_rRNA_Sequencing cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis fecal_collection Fecal Sample Collection dna_extraction DNA Extraction fecal_collection->dna_extraction pcr_amplification 16S rRNA Gene Amplification dna_extraction->pcr_amplification Extracted DNA library_prep Library Preparation pcr_amplification->library_prep sequencing Illumina Sequencing library_prep->sequencing bioinformatics Bioinformatics Pipeline (QIIME2/DADA2) sequencing->bioinformatics Raw Reads statistical_analysis Statistical Analysis bioinformatics->statistical_analysis results results statistical_analysis->results Microbiota Profile

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Experimental_Workflow_FMT cluster_donor Donor Preparation cluster_recipient Recipient Preparation & Treatment cluster_monitoring Post-FMT Monitoring donor_feces Collect Donor Fecal Pellets prepare_slurry Prepare Fecal Slurry donor_feces->prepare_slurry fmt_admin FMT Administration (Oral Gavage) prepare_slurry->fmt_admin Fecal Slurry induce_dysbiosis Induce Dysbiosis (Danofloxacin) washout Antibiotic Washout induce_dysbiosis->washout washout->fmt_admin monitor_health Monitor Animal Health fmt_admin->monitor_health collect_samples Collect Fecal Samples monitor_health->collect_samples analyze_microbiota Analyze Microbiota (16S rRNA Sequencing) collect_samples->analyze_microbiota

Caption: Experimental workflow for Fecal Microbiota Transplantation (FMT) in a mouse model.

NFkB_Signaling_Pathway cluster_danofloxacin Danofloxacin Effect cluster_epithelial_cell Gut Epithelial Cell cluster_probiotics Probiotic Intervention danofloxacin Danofloxacin dysbiosis Gut Dysbiosis (Increased LPS) danofloxacin->dysbiosis tlr4 TLR4 dysbiosis->tlr4 LPS myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes Transcription probiotics Probiotics probiotics->ikk Inhibits inhibition Inhibition

Caption: NF-κB signaling pathway in danofloxacin-induced gut inflammation and its modulation by probiotics.

References

Validation & Comparative

Danofloxacin vs. Enrofloxacin: A Comparative Efficacy Guide for Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the management of Bovine Respiratory Disease (BRD), the selection of an appropriate antimicrobial agent is critical for successful clinical outcomes. Among the fluoroquinolone class of antibiotics, danofloxacin (B54342) and enrofloxacin (B1671348) are two prominent options utilized in veterinary medicine. This guide provides a detailed comparison of their efficacy in cattle, supported by experimental data on pharmacokinetics, in vitro activity, and clinical outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on danofloxacin and enrofloxacin.

Table 1: Pharmacokinetic Parameters in Calves Challenged with Mannheimia haemolytica

ParameterDanofloxacin (6 mg/kg)Danofloxacin (8 mg/kg)Enrofloxacin (8 mg/kg)
Plasma
Cmax (µg/mL)1.131.480.86
AUC (µg·h/mL)6.097.995.31
Lung Tissue
Cmax (µg/g)3.324.382.54
AUC (µg·h/g)20.1226.4717.89
Bronchial Mucosa
Cmax (µg/g)2.162.841.66
AUC (µg·h/g)13.0617.1811.69

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. Data extracted from a study where both drugs were administered subcutaneously.

Table 2: In Vitro Activity (MIC) Against Key BRD Pathogens (2000-2009)

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica Danofloxacin0.060.12
Enrofloxacin0.120.25
Pasteurella multocida Danofloxacin≤0.030.06
Enrofloxacin≤0.030.06
Histophilus somni Danofloxacin≤0.030.03
Enrofloxacin≤0.030.03

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[1]

Experimental Protocols

Pharmacokinetic Study in Calves

A key study compared the concentrations of danofloxacin and enrofloxacin in the plasma and respiratory tissues of calves challenged with Mannheimia haemolytica.[2][3][4][5]

  • Animals: 75 male Holstein calves, approximately 8 weeks of age.

  • Challenge Model: Calves were challenged with a transthoracic injection of M. haemolytica serotype A1.

  • Treatment Groups: 24 hours after challenge, calves showing clinical signs of respiratory disease were randomly assigned to receive a single subcutaneous injection of:

    • Danofloxacin at 6 mg/kg

    • Danofloxacin at 8 mg/kg

    • Enrofloxacin at 8 mg/kg

  • Sample Collection: Plasma, lung tissue, bronchial mucosa, and bronchoalveolar lavage (BAL) fluid were collected at 1, 2, 6, and 12 hours post-treatment.

  • Analysis: Drug concentrations were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including Cmax and AUC, were then calculated.[2][3][4]

Antimicrobial Susceptibility Testing

A long-term surveillance study assessed the in vitro susceptibility of bacterial pathogens causing BRD to various antimicrobials, including danofloxacin and enrofloxacin.[1]

  • Bacterial Isolates: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni isolates were collected from cattle with BRD in the United States and Canada between 2000 and 2009.

  • Susceptibility Testing: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Data Analysis: MIC50 and MIC90 values were calculated to represent the potency of the antimicrobials against the population of bacterial isolates.[1]

Efficacy Comparison

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic data indicates that danofloxacin, at both 6 and 8 mg/kg doses, generally achieves numerically higher peak concentrations (Cmax) and greater overall drug exposure (AUC) in plasma and respiratory tissues compared to enrofloxacin at an 8 mg/kg dose.[2][3][5] This is a critical consideration for concentration-dependent antibiotics like fluoroquinolones, where higher drug concentrations at the site of infection can lead to more rapid and effective bacterial killing.[6]

Both danofloxacin and enrofloxacin are expected to provide concentration-dependent bactericidal activity against M. haemolytica.[2][3][4] Studies have shown that both drugs achieve Cmax-to-MIC ratios greater than 10 and AUC-to-MIC ratios over 125, which are predictive of clinical efficacy.[2][3][4]

In Vitro Susceptibility

Based on a ten-year surveillance study, both danofloxacin and enrofloxacin demonstrated potent in vitro activity against the primary bacterial pathogens associated with BRD.[1] For M. haemolytica, danofloxacin exhibited lower MIC50 and MIC90 values compared to enrofloxacin, suggesting it may be more potent in vitro against this key pathogen.[1] For P. multocida and H. somni, both drugs showed comparable and high in vitro activity.[1]

Clinical Efficacy

Direct head-to-head clinical trials comparing the efficacy of danofloxacin and enrofloxacin for the treatment of BRD are limited in the published literature. However, a meta-analysis of various antimicrobial treatments for BRD concluded that both enrofloxacin and danofloxacin result in a lower risk of re-treatment compared to other antimicrobial agents, with the exception of tulathromycin.[2]

In a study comparing two different BRD treatment protocols, danofloxacin was used as a second-line treatment in one group and enrofloxacin in another. While not a direct comparison, the protocol involving danofloxacin as a second treatment resulted in lower mortality and a higher profit margin per animal.

Signaling Pathways and Workflows

The following diagram illustrates a logical workflow for evaluating and comparing the efficacy of fluoroquinolones for treating BRD in cattle.

G cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Evaluation cluster_decision Decision Making cluster_outcome Outcome in_vitro In Vitro Susceptibility (MIC Testing) pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vitro->pk_pd_modeling MIC Data efficacy_comparison Efficacy Comparison pk_pd_modeling->efficacy_comparison clinical_trials Controlled Clinical Trials bacteriological_cure Bacteriological Cure Rate clinical_trials->bacteriological_cure clinical_cure Clinical Cure Rate clinical_trials->clinical_cure bacteriological_cure->efficacy_comparison clinical_cure->efficacy_comparison treatment_selection Optimal Treatment Selection efficacy_comparison->treatment_selection

Caption: Workflow for evaluating fluoroquinolone efficacy in cattle.

Conclusion

Both danofloxacin and enrofloxacin are effective fluoroquinolones for the treatment of Bovine Respiratory Disease. The available data suggests that danofloxacin may offer a pharmacokinetic advantage, achieving higher concentrations in respiratory tissues. In vitro, danofloxacin appears to be more potent against Mannheimia haemolytica. While direct comparative clinical trial data is scarce, indirect evidence and meta-analyses support the efficacy of both drugs. The choice between danofloxacin and enrofloxacin may be guided by specific herd health considerations, antimicrobial stewardship principles, and consultation with a veterinarian.

References

A Comparative Analysis of Danofloxacin and Marbofloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Danofloxacin (B54342) and marbofloxacin (B1676072) are synthetic fluoroquinolone antibiotics developed specifically for veterinary use.[1] Both exhibit a broad spectrum of activity against Gram-negative and Gram-positive bacteria, a large volume of distribution, and efficacy at low concentrations.[1] This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of antimicrobial agents is a key indicator of their potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Danofloxacin and Marbofloxacin against Various Bacterial Isolates
Bacterial SpeciesDanofloxacin MIC (µg/mL)Marbofloxacin MIC (µg/mL)Source
Staphylococcus aureus0.250.25[1]
Streptococcus sp.0.50.5[1]
Corynebacterium sp.0.50.5[1]
Acinetobacter sp.0.250.125[1]
Pasteurella multocida0.015 - 0.5Not specified in source[2]
Mannheimia haemolytica0.015 - 0.06Not specified in source[2]
E. coli ATCC 25922Not specified in source0.016[1]

A study comparing several veterinary fluoroquinolones found that danofloxacin was significantly less active than enrofloxacin (B1671348) against P. multocida, E. coli, S. uberis, A. pleuropneumoniae, and S. suis.[3] In the same study, marbofloxacin was found to be more active than enrofloxacin against M. haemolytica, E. coli, and B. bronchiseptica, but less active against P. multocida and several Staphylococcus and Streptococcus species.[3]

Pharmacokinetic Profiles

Pharmacokinetics describes the movement of a drug into, through, and out of the body. Key parameters include bioavailability, volume of distribution, and clearance rate.

Table 2: Comparative Pharmacokinetic Parameters of Danofloxacin and Marbofloxacin in Different Species
SpeciesDrugAdministrationBioavailability (%)Volume of Distribution (L/kg)Clearance
Japanese QuailDanofloxacinOralHighest of the three testedHighest of the three testedNot specified
Japanese QuailMarbofloxacinOralIntermediateLowest of the three testedLowest of the three tested
CamelsDanofloxacinSubcutaneousNot specifiedNot specifiedNot specified
CamelsMarbofloxacinIntramuscularNot specifiedNot specifiedNot specified

In Japanese quail, danofloxacin exhibited the highest bioavailability and volume of distribution, while marbofloxacin had the lowest clearance rate.[4][5] Notably, no metabolites of either danofloxacin or marbofloxacin were detected in this species.[4][5] A study in camels highlighted the high plasma drug exposure of danofloxacin following subcutaneous administration.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's in vitro activity. The broth microdilution method is a standard procedure for its determination.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a saline solution to achieve a specific turbidity, corresponding to a known colony-forming unit (CFU) per mL. The final inoculum tested is typically around 5×10^5 CFU/mL.[1]

  • Preparation of Antibiotic Dilutions: Serial dilutions of danofloxacin and marbofloxacin are prepared in Mueller-Hinton broth (MHB) in a microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. The plate is then incubated at 35°C for 16–20 hours.[1]

  • Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[1] A reference strain, such as E. coli ATCC 25922, is typically included for quality control.[1]

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay.

  • Exposure to Antibiotic: The bacterial suspension is exposed to different concentrations of danofloxacin and marbofloxacin (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC, etc.) in a liquid broth medium.

  • Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are taken from each antibiotic concentration and the control (no antibiotic).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on an appropriate agar (B569324) medium.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. The resulting curves illustrate the rate and extent of bacterial killing. In one study, both danofloxacin and marbofloxacin exhibited similar time-kill curve profiles, with an initial rapid and extensive killing at concentrations above the MIC.[1]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum MIC_Assay MIC Assay (Broth Microdilution) Standardized_Inoculum->MIC_Assay Inoculate Time_Kill_Assay Time-Kill Assay Standardized_Inoculum->Time_Kill_Assay Inoculate MIC_Value Determine MIC Value MIC_Assay->MIC_Value Time_Kill_Curve Plot Time-Kill Curve Time_Kill_Assay->Time_Kill_Curve

Caption: Workflow for determining MIC and time-kill kinetics.

Mechanism of Action of Fluoroquinolones

mechanism_of_action cluster_bacterial_cell Bacterial Cell Fluoroquinolones Danofloxacin / Marbofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Chromosome_Segregation->Bacterial_Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Fluoroquinolones, including danofloxacin and marbofloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to a cascade of events that ultimately results in bacterial cell death. Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by quinolones.[6]

Conclusion

Both danofloxacin and marbofloxacin are potent fluoroquinolones with a broad spectrum of activity. Their in vitro efficacy can be comparable for some bacterial species, while pharmacokinetic profiles can vary depending on the animal species. The choice between these two antimicrobials may depend on the specific pathogen being targeted, the species being treated, and the desired pharmacokinetic properties. The provided experimental protocols and diagrams offer a foundational understanding for further research and development in this area.

References

Validating Danofloxacin MIC Breakpoints: A Comparative Guide for Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of danofloxacin's in vitro activity against key veterinary pathogens, juxtaposed with alternative fluoroquinolones. The data presented is sourced from peer-reviewed studies and standardized methodologies, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to assist in the validation of Minimum Inhibitory Concentration (MIC) breakpoints.

Comparative Analysis of In Vitro Activity

The efficacy of an antimicrobial agent is quantitatively expressed by its MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize established and proposed danofloxacin (B54342) MIC breakpoints and compare its activity (MIC50 and MIC90) with other veterinary fluoroquinolones.

Danofloxacin CLSI-Endorsed and Proposed MIC Breakpoints
PathogenHost SpeciesInterpretive Categories and MIC Breakpoints (µg/mL)
Susceptible (S)
Mannheimia haemolyticaBovine≤ 0.25[1]
Pasteurella multocidaBovine≤ 0.25[1]
Escherichia coli (proposed)Swine≤ 8[2][3][4]
Mycoplasma gallisepticum (proposed)Chicken≤ 1[5][6]
Comparative MIC50 and MIC90 Values of Fluoroquinolones

The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively, offering a robust measure of a drug's potency against a bacterial population.

PathogenAntimicrobialMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolyticaDanofloxacin0.064[7]≥ 4[7]
Enrofloxacin (B1671348)0.03[7]Not Reported
MarbofloxacinNot ReportedNot Reported
Pasteurella multocidaDanofloxacin0.016[7]0.5[7]
EnrofloxacinNot ReportedNot Reported
Glaesserella parasuisDanofloxacin2[7]8[7]
Actinobacillus pleuropneumoniaeDanofloxacinNot Reported0.0625[7]
Mycoplasma gallisepticumDanofloxacin1[5]2[5]

Note: Direct comparison of MIC values across different studies should be approached with caution due to potential variations in testing methodologies and geographic locations of isolate collection.

A comparative study on the in vitro activity of various veterinary fluoroquinolones demonstrated that enrofloxacin and its metabolite, ciprofloxacin, generally exhibited higher antibacterial activity against a range of bovine and porcine pathogens when compared to marbofloxacin, difloxacin, and danofloxacin.[8] Specifically, danofloxacin was found to be significantly less active than enrofloxacin against Pasteurella multocida, Escherichia coli, Streptococcus uberis, Actinobacillus pleuropneumoniae, and Streptococcus suis.[8]

Experimental Protocols for MIC Determination

The validation of MIC breakpoints relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing in veterinary medicine, primarily outlined in the VET01 and VET01S documents.[9][10]

Broth Microdilution Method (as per CLSI VET01)
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of danofloxacin of known concentration in a suitable solvent.

  • Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the danofloxacin stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the veterinary pathogen isolates on an appropriate agar (B569324) medium. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of danofloxacin that completely inhibits visible growth of the organism, as detected by the unaided eye.

  • Quality Control: Concurrently test a reference quality control strain (e.g., Escherichia coli ATCC 25922) to ensure the accuracy and reproducibility of the results.

Agar Dilution Method (as per CLSI VET01)
  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of danofloxacin.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension, delivering a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of danofloxacin at which there is no visible growth, a faint haze, or a single colony.

Mandatory Visualizations

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone_Mechanism Danofloxacin Danofloxacin BacterialCell Bacterial Cell Danofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division Topoisomerase_IV->Cell_Division Essential for DNA_Replication->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death Leads to

Caption: Mechanism of action of danofloxacin.

Experimental Workflow for MIC Breakpoint Validation

MIC_Breakpoint_Validation cluster_0 Data Collection cluster_1 Data Analysis cluster_2 Breakpoint Establishment Isolate_Collection Collect Diverse Veterinary Pathogen Isolates MIC_Determination Determine MICs (CLSI Broth/Agar Dilution) Isolate_Collection->MIC_Determination ECOFF_Determination Establish Epidemiological Cutoff Values (ECOFFs) MIC_Determination->ECOFF_Determination PK_Data Gather Pharmacokinetic (PK) Data (Host Species Specific) PK_PD_Modeling Perform PK/PD Modeling (e.g., Monte Carlo Simulation) PK_Data->PK_PD_Modeling Clinical_Data Collect Clinical Outcome Data Clinical_Correlation Correlate MICs with Clinical Success/Failure Clinical_Data->Clinical_Correlation Breakpoint_Proposal Propose MIC Breakpoints (S, I, R) ECOFF_Determination->Breakpoint_Proposal PK_PD_Modeling->Breakpoint_Proposal Clinical_Correlation->Breakpoint_Proposal Regulatory_Submission Submit to Regulatory Bodies (e.g., CLSI) Breakpoint_Proposal->Regulatory_Submission Validated_Breakpoints Validated MIC Breakpoints Regulatory_Submission->Validated_Breakpoints

Caption: Workflow for validating MIC breakpoints.

References

A Comparative Analysis of Danofloxacin and Tilmicosin for the Treatment of Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and practical applications of two key antibiotics in veterinary medicine.

Bovine Respiratory Disease (BRD) remains a significant cause of morbidity, mortality, and economic loss in the cattle industry worldwide. The choice of antimicrobial agent is critical for effective treatment and control. This guide provides a detailed comparison of two commonly used antibiotics for BRD: danofloxacin (B54342), a fluoroquinolone, and tilmicosin (B555), a macrolide. This analysis is based on available experimental data to inform research, drug development, and clinical trial design.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between danofloxacin and tilmicosin lies in their molecular mechanisms of action, targeting distinct essential bacterial processes.

Danofloxacin , a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, danofloxacin effectively prevents bacterial cell division and leads to cell death.

Tilmicosin , a semi-synthetic macrolide antibiotic, acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of polypeptide chains.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, allowing the host's immune system to clear the infection.

Mechanism_of_Action cluster_danofloxacin Danofloxacin cluster_tilmicosin Tilmicosin D_drug Danofloxacin D_target DNA Gyrase & Topoisomerase IV D_drug->D_target Inhibits D_process DNA Replication & Repair D_target->D_process Essential for D_outcome Bacterial Cell Death D_process->D_outcome Disruption leads to T_drug Tilmicosin T_target 50S Ribosomal Subunit T_drug->T_target Binds to T_process Protein Synthesis T_target->T_process Inhibits T_outcome Inhibition of Bacterial Growth (Bacteriostatic) T_process->T_outcome Leads to

Figure 1: Simplified signaling pathways of Danofloxacin and Tilmicosin.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative clinical trials are essential for evaluating the relative performance of antibiotics. A key field study conducted in Europe provides valuable insights into the efficacy of danofloxacin and tilmicosin in naturally occurring BRD.

Clinical Response:

A randomized controlled trial involving cattle with clinical BRD demonstrated that both danofloxacin and tilmicosin were effective in treating the disease.[3][4] While both treatments led to significant reductions in rectal temperature and clinical signs of respiratory distress, a more rapid improvement in clinical response by day 2 was observed in the animals treated with danofloxacin.[3][4] However, by the end of the study period, the overall success rates were comparable.[3][4]

Quantitative Performance Metrics:

The following tables summarize key quantitative data from comparative and individual studies. It is important to note that direct head-to-head comparisons for all metrics are limited, and some data is derived from studies comparing these drugs to other antimicrobials.

Table 1: Clinical and Bacteriological Efficacy

ParameterDanofloxacinTilmicosinCitation
Clinical Success Rate 78.1%78.5%[3][4]
Bacteriological Cure Rate (BRD) Data not directly available in comparative studiesData not directly available in comparative studies

Table 2: Production and Health Outcomes

ParameterDanofloxacinTilmicosinCitation
Morbidity Rate Reduction Not directly comparedMetaphylactic use significantly reduced morbidity compared to no treatment.[5]
Mortality Rate Not directly compared in available head-to-head trialsMetaphylactic use resulted in a lower mortality rate (1.7%) compared to a non-medicated group (4.6%).[5]
Average Daily Gain (ADG) Data not available in comparative studiesNo significant difference in ADG was observed in some comparative trials with other drugs.[6]

Experimental Protocols: A Closer Look at Study Design

Understanding the methodologies employed in clinical trials is crucial for interpreting the results. Below are outlines of typical experimental protocols used to evaluate the efficacy of danofloxacin and tilmicosin for BRD.

Typical Clinical Trial Workflow:

Clinical_Trial_Workflow start Cattle with Clinical Signs of BRD (e.g., fever, respiratory distress) randomization Random Allocation start->randomization group_D Treatment Group: Danofloxacin (e.g., 6 mg/kg SC) randomization->group_D group_T Control/Comparison Group: Tilmicosin (e.g., 10 mg/kg SC) randomization->group_T monitoring Clinical Monitoring (Rectal temp, clinical scores, ADG, etc.) group_D->monitoring bacteriology Bacteriological Sampling (Nasal swabs, transtracheal washes) group_D->bacteriology group_T->monitoring group_T->bacteriology data_analysis Data Analysis (Statistical Comparison of Outcomes) monitoring->data_analysis bacteriology->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Figure 2: Generalized workflow of a clinical trial comparing Danofloxacin and Tilmicosin.

Key Methodological Components of a Comparative BRD Clinical Trial:

  • Animal Selection: Calves of a specific age and weight range exhibiting clinical signs of BRD (e.g., elevated rectal temperature, respiratory distress, depression) are selected. Animals are often sourced from commercial feedlots to reflect real-world conditions.

  • Randomization: To minimize bias, selected animals are randomly allocated to different treatment groups (e.g., danofloxacin group, tilmicosin group).

  • Treatment Administration:

    • Danofloxacin: Typically administered as a subcutaneous injection. A common dosage regimen is a single injection of 6 mg/kg body weight, with a potential second dose after 48 hours if clinical signs persist.[3][4]

    • Tilmicosin: Administered as a single subcutaneous injection, commonly at a dosage of 10 mg/kg body weight.[3][4]

  • Clinical Assessment: Animals are monitored at predefined intervals (e.g., daily for the first few days, then periodically). Key parameters recorded include:

    • Rectal Temperature: A primary indicator of fever and response to treatment.

    • Clinical Scores: Standardized scoring systems are used to assess the severity of respiratory signs (e.g., cough, nasal discharge, respiratory rate) and general demeanor.

    • Morbidity Rate: The percentage of animals that require retreatment or are removed from the study due to treatment failure.

    • Mortality Rate: The percentage of animals that die during the study period, with post-mortem examinations to confirm the cause of death.

    • Average Daily Gain (ADG): Body weight is measured at the beginning and end of the study to assess the impact of the disease and treatment on growth performance.

  • Bacteriological Assessment:

    • Pre-treatment Sampling: Nasal swabs or transtracheal washes are collected before treatment to identify the causative bacterial pathogens (e.g., Mannheimia haemolytica, Pasteurella multocida, Histophilus somni).[3][4]

    • Post-treatment Sampling: In some studies, follow-up samples are taken to determine the bacteriological cure rate, which is the elimination of the initial pathogen.

  • Data Analysis: Statistical methods are used to compare the outcomes between the treatment groups to determine if there are significant differences in efficacy.

Conclusion

Both danofloxacin and tilmicosin are effective therapeutic options for the treatment of Bovine Respiratory Disease. The choice between these two antibiotics may depend on several factors, including the speed of clinical response desired, the specific pathogens involved, and considerations of antimicrobial stewardship.

Danofloxacin, with its bactericidal mechanism targeting DNA synthesis, may offer a more rapid initial clinical improvement. Tilmicosin, a bacteriostatic agent targeting protein synthesis, has a long history of effective use and has demonstrated efficacy in reducing morbidity and mortality, particularly in metaphylactic applications.

For researchers and drug development professionals, the existing data highlights the need for further head-to-head clinical trials that provide comprehensive, standardized data on a wider range of performance indicators, including mortality, morbidity, average daily gain, and bacteriological cure rates. Such studies will be invaluable in refining treatment protocols and developing new therapeutic strategies for this economically important disease.

References

Comparative Clinical Validation of Danofloxacin for Swine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Danofloxacin (B54342), a synthetic fluoroquinolone, has demonstrated significant efficacy in the treatment of swine respiratory disease (SRD). This guide provides a comprehensive comparison of danofloxacin with other commonly used antibiotics—enrofloxacin (B1671348), ceftiofur (B124693), and tulathromycin—supported by experimental data from various clinical trials. The following sections detail the pharmacokinetic profiles, clinical effectiveness, and experimental methodologies to offer a thorough understanding of danofloxacin's role in veterinary medicine.

Pharmacokinetic and Efficacy Overview

Danofloxacin exhibits favorable pharmacokinetic properties in swine, characterized by rapid absorption and extensive tissue distribution, particularly in lung tissue. Studies have shown that danofloxacin concentrates in lung tissue at levels 4 to 7 times higher than in plasma, exceeding the minimum inhibitory concentrations (MIC) for major respiratory pathogens for extended periods.[1] This section compares key pharmacokinetic parameters and in vitro activity of danofloxacin against its alternatives.

Table 1: Comparative Pharmacokinetic Parameters in Swine
ParameterDanofloxacinEnrofloxacinCeftiofurTulathromycin
Dosage 1.25 - 2.5 mg/kg BW2.5 - 7.5 mg/kg BW3 - 5 mg/kg BW2.5 mg/kg BW
Route of Administration IM, OralIM, SC, OralIMIM, SC
Time to Peak Plasma Concentration (Tmax) ~1 hourNot specifiedNot specified~0.25 hours
Elimination Half-life (t½) 4.18 - 6.8 hours[1][2]Not specified13.1 - 21.0 hours (in PRRSV-infected pigs)[3]60 - 90 hours[4]
Bioavailability (F%) ~95.2% (IM)[2]Not specifiedNot specified~88% (IM)[5]

Note: Pharmacokinetic parameters can vary based on the health status of the animal, specific formulation, and analytical methods used.

Table 2: In Vitro Activity (MIC90) Against Key Swine Respiratory Pathogens (µg/mL)
PathogenDanofloxacinEnrofloxacinCeftiofurTulathromycin
Actinobacillus pleuropneumoniaeNot specifiedNot specified≤2.0Not specified
Pasteurella multocida0.03[6]0.06[7]≤2.0Not specified
Haemophilus parasuis4.0[6]Not specifiedNot specifiedNot specified
Streptococcus suis0.33[8]Not specified≤2.0Not specified
Bordetella bronchiseptica0.21[8]Not specifiedNot specifiedNot specified
Mycoplasma hyopneumoniaeNot specifiedNot specifiedNot specifiedNot specified

Clinical Efficacy in Swine Respiratory Disease

Clinical trials have consistently demonstrated the effectiveness of danofloxacin in treating SRD. Comparative studies, while not always direct head-to-head trials of all four drugs, provide valuable insights into its relative efficacy.

Danofloxacin vs. Enrofloxacin

Both danofloxacin and enrofloxacin are fluoroquinolones that act by inhibiting bacterial DNA gyrase.[9] While direct comparative clinical trials in swine are not extensively documented in the provided results, pharmacokinetic and in vitro data suggest comparable efficacy against common swine pathogens. One study in calves indicated that enrofloxacin produced higher Cmax/MIC and AUC/MIC ratios in plasma for Pasteurella multocida compared to danofloxacin.[7] However, another study in calves with pneumonic pasteurellosis found that danofloxacin resulted in numerically higher geometric mean concentrations in plasma and respiratory tissues than enrofloxacin.[10]

Danofloxacin vs. Ceftiofur

Ceftiofur, a third-generation cephalosporin, is another widely used antibiotic for SRD. A study comparing ceftiofur (Excede® for Swine) with enrofloxacin in pigs challenged with Actinobacillus pleuropneumoniae (APP) showed that ceftiofur resulted in significantly lower mortality and fewer lung lesions.[11] While a direct comparison with danofloxacin from the same study is unavailable, an in vitro study investigating the combination of danofloxacin and ceftiofur against resistant Escherichia coli showed a synergistic and bactericidal effect.[12]

Danofloxacin vs. Tulathromycin

Tulathromycin, a macrolide antibiotic, is known for its long-acting properties.[9] A field study comparing tulathromycin to ceftiofur for naturally occurring SRD found that the cure rate for tulathromycin-treated pigs was 71.1% compared to 63.1% for ceftiofur-treated pigs.[13] Mortality was also significantly lower in both treatment groups compared to saline controls.[13] Another study in pigs experimentally infected with Actinobacillus pleuropneumoniae showed no significant differences in efficacy between tulathromycin and ceftiofur.[1] While direct clinical comparisons with danofloxacin are lacking in the provided results, a study in calves with respiratory disease showed that both danofloxacin and tulathromycin are effective, with age influencing the pharmacokinetics of both drugs.[14]

Table 3: Summary of Comparative Clinical Efficacy Studies
ComparisonAnimal ModelKey Findings
Ceftiofur vs. Enrofloxacin Pigs challenged with A. pleuropneumoniaeCeftiofur resulted in significantly lower mortality and lung lesion scores compared to enrofloxacin.[11]
Tulathromycin vs. Ceftiofur Pigs with naturally occurring SRDCure rate was 71.1% for tulathromycin and 63.1% for ceftiofur. Both significantly reduced mortality compared to saline.[13]
Tulathromycin vs. Ceftiofur Pigs experimentally infected with A. pleuropneumoniaeNo significant difference in efficacy between tulathromycin and ceftiofur. Both were superior to saline control.[1]
Enrofloxacin vs. Saline Control Pigs with naturally occurring SRDEnrofloxacin treatment resulted in significantly higher treatment success rates, fewer mortalities, and lower lung lesion scores.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial results. Below are summaries of experimental protocols from key studies.

Protocol 1: Efficacy of Enrofloxacin for Swine Respiratory Disease (SRD)
  • Objective: To confirm the effectiveness of enrofloxacin for the treatment and control of naturally occurring SRD.[15]

  • Animals: 10-week old healthy pigs from a farm with a history of pleuropneumonia.[15]

  • Study Design: Pigs were randomly assigned to either an enrofloxacin treatment group or a saline control group. Sentinel pigs were necropsied at the start to confirm SRD infection.[15]

  • Treatment Administration: Enrofloxacin (100 mg/mL solution) was administered once at a dosage of 7.5 mg/kg BW by subcutaneous injection. The control group received an equivalent volume of sterile saline.[15]

  • Efficacy Evaluation: Treatment success was evaluated based on rectal temperature, respiration scores, attitude, and appetite. Mortality, pneumonic lung scores, and average weight gain were also assessed.[15]

G cluster_enrollment Enrollment cluster_randomization Randomization cluster_evaluation Efficacy Evaluation A Healthy 10-week old pigs (History of pleuropneumonia) B Enrofloxacin Group (7.5 mg/kg BW SC) A->B Random Assignment C Saline Control Group A->C Random Assignment D Clinical Scores (Temperature, Respiration, Attitude) B->D Assessment E Mortality Rate B->E Assessment F Lung Lesion Scores B->F Assessment G Average Daily Gain B->G Assessment C->D Assessment C->E Assessment C->F Assessment C->G Assessment G cluster_induction Disease Induction cluster_treatment Treatment Groups (Randomized) cluster_monitoring Daily Monitoring (Day 1-10) cluster_final_assessment Final Assessment (Day 10) A Experimental Infection with A. pleuropneumoniae B Saline Control A->B C Tulathromycin (2.5 mg/kg) A->C D Tulathromycin (5 mg/kg) A->D E Ceftiofur (3 mg/kg x 3 days) A->E F Rectal Temperature B->F G Clinical Scores (Respiration, Attitude) B->G H Bodyweight Gain B->H Endpoint Analysis I Post-mortem Lung Lesion Scoring B->I Endpoint Analysis C->F C->G C->H Endpoint Analysis C->I Endpoint Analysis D->F D->G D->H Endpoint Analysis D->I Endpoint Analysis E->F E->G E->H Endpoint Analysis E->I Endpoint Analysis

References

A Comparative Pharmacokinetic Profile: Danofloxacin vs. Difloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of veterinary fluoroquinolone antibiotics, danofloxacin (B54342) and difloxacin (B1670560) are two prominent compounds utilized for the treatment of bacterial infections in various animal species. Understanding their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted—is crucial for optimizing therapeutic regimens and ensuring clinical efficacy. This guide provides a detailed comparison of the pharmacokinetics of danofloxacin and difloxacin, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.

Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize key pharmacokinetic parameters for danofloxacin and difloxacin across different animal species as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as breed, age, health status of the animals, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of Danofloxacin in Various Species
SpeciesDose & RouteCmax (μg/mL)Tmax (h)t½ (h)AUC (μg·h/mL)Bioavailability (%)Reference
Calves 1.25 mg/kg IM0.39 - 0.480.8 - 1.33.9 - 4.4--[1]
Calves 1.3 mg/kg IV--7.4--[2]
Pigs 1.25 mg/kg IM0.401.07.0--[1]
Piglets 2.5 mg/kg IM1.191.044.18-95.2[3]
Chickens (Broilers) 5 mg/kg in drinking water0.21 (plasma)Steady-state at 12h5.0 - 6.0--[1]
Japanese Quail 10 mg/kg PO----High[4]
Geese 5 mg/kg PO0.961.706.61-58[5]
Horses 5 mg/kg IM1.37 ± 0.13-8.00 ± 0.48 (IV)-100.0 ± 12.5[6]
Horses 7.5 mg/kg IG0.99 ± 0.1---35.8 ± 8.5[6]
Sheep 1.25 mg/kg IM0.3240.703.17-98.5[7]
Rabbits 1.0 mg/kg SC0.68 ± 0.090.83 ± 0.26-3.70 ± 2.00-[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; PO: Oral; IM: Intramuscular; IV: Intravenous; IG: Intragastric; SC: Subcutaneous. Dashes indicate data not available in the cited source.

Table 2: Pharmacokinetic Parameters of Difloxacin in Various Species
SpeciesDose & RouteCmax (μg/mL)Tmax (h)t½ (h)AUC (μg·h/mL)Bioavailability (%)Reference
Mares 5 mg/kg IG (5 doses)2.41 ± 0.86 (after 5th dose)97.86 ± 1.45 (after 5th dose)8.75 ± 2.77--[9]
Dogs ---6.9 - 8.52--[10]
Rabbits 5 mg/kg IM3.851.613.82-95.29[11]
Broiler Chickens (Healthy) 10 mg/kg PO1.34 ± 0.092.27 ± 0.074.7 ± 0.34-86.2[12]
Broiler Chickens (E. coli-infected) 10 mg/kg PO1.05 ± 0.062.43 ± 0.063.42 ± 0.19-90.6[12]
Crucian Carp 20 mg/kg PO-----[13]
Humans 200 mg PO2.174.020.6--[14][15]
Humans 400 mg PO4.094.027.1--[14][15]
Humans 600 mg PO6.124.028.8--[14][15]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; PO: Oral; IM: Intramuscular; IG: Intragastric. Dashes indicate data not available in the cited source.

Absorption

Both danofloxacin and difloxacin are generally well-absorbed after oral and parenteral administration in various species. Danofloxacin demonstrates high bioavailability in pigs (95.2% IM), horses (100% IM), and sheep (98.5% IM)[3][6][7]. In broiler chickens, the bioavailability of danofloxacin after oral administration is reported to be high at 99%[16]. Difloxacin also shows good bioavailability, with values of 95.29% (IM) in rabbits and ranging from 86.2% to 90.6% (PO) in broiler chickens[11][12].

Distribution

A key feature of fluoroquinolones is their extensive tissue distribution, and both danofloxacin and difloxacin are no exception.

Danofloxacin exhibits a large volume of distribution, indicating significant penetration into tissues.[2] In calves, danofloxacin concentrations in lung and bronchial mucosa have been found to be 3 to 5 times higher than in plasma.[2] It also penetrates well into the tissues of the gastrointestinal tract.[2][17] In geese, higher residue concentrations were found in the liver and kidney compared to other tissues.[5] Danofloxacin also penetrates synovial fluid in horses.[6]

Difloxacin is also characterized by its ability to penetrate tissues due to its lipid-soluble nature at physiological pH.[18] In mares, difloxacin was detected in synovial fluid, peritoneal fluid, cerebrospinal fluid, and endometrial tissue after intragastric administration.[9]

Metabolism and Excretion

The metabolic pathways and excretion routes differ between the two compounds.

Danofloxacin is metabolized in a similar manner across several species, including rats, dogs, swine, cattle, and chickens.[1] The primary component found in excreta is the unchanged parent drug.[1] A major metabolite is N-desmethyldanofloxacin, which is found in small quantities.[1][6] In dogs and swine, an N-oxide metabolite has also been detected.[1] Elimination appears to occur through both renal and hepatic routes.[1]

Difloxacin metabolism has been studied in humans, where the major urinary components are unchanged difloxacin and its glucuronide conjugate.[14][15] Other metabolites, including N-desmethyl and N-oxide derivatives, are present in smaller amounts.[14][15] In dogs, difloxacin is extensively metabolized and excreted as a glucuronide conjugate in the bile, with no detectable concentrations in the urine.[10]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are critical for the interpretation of the results. Below are summaries of typical experimental protocols used in the cited studies.

Danofloxacin Pharmacokinetic Study in Calves
  • Animals: Danish-Holstein calves, 4 to 6 weeks old.

  • Drug Administration: A single intravenous (IV) administration of danofloxacin at a dosage of 1.3 mg/kg body weight.

  • Sample Collection: Blood and tissue samples (lung, duodenum, jejunum, ileum, colon, and mesenteric lymph nodes) were collected at predetermined times up to 24 hours after dosing.

  • Analytical Method: Danofloxacin concentrations were measured by high-pressure liquid chromatography (HPLC).[2]

Difloxacin Pharmacokinetic Study in Mares
  • Animals: Six healthy adult mares.

  • Drug Administration: Intragastric (IG) administration of five individual doses of difloxacin.

  • Sample Collection: Serial measurements of difloxacin concentrations in serum, urine, peritoneal fluid, synovial fluid, cerebrospinal fluid, and endometrium over 120 hours.

  • Analytical Method: Not explicitly detailed in the abstract, but likely a chromatographic method such as HPLC.[9]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in comparative pharmacokinetic analysis, the following diagrams are provided.

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Modeling cluster_comparison Comparative Assessment Animal_Selection Animal Species Selection Dosing Dose and Route Determination Animal_Selection->Dosing Drug_Admin Drug Administration (Danofloxacin vs. Difloxacin) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Tissue_Sampling Tissue Collection (Post-mortem) Drug_Admin->Tissue_Sampling Dosing->Drug_Admin Sample_Processing Sample Preparation (e.g., Plasma Separation) Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing Bioanalysis Bioanalytical Method (e.g., HPLC) Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Compartmental/Non-compartmental) Bioanalysis->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, t½, AUC) PK_Modeling->Parameter_Calc Data_Comparison Comparison of PK Parameters Parameter_Calc->Data_Comparison Conclusion Conclusion on Comparative Pharmacokinetics Data_Comparison->Conclusion

Caption: A generalized workflow for a comparative pharmacokinetic study.

ADME_Pathway cluster_danofloxacin Danofloxacin cluster_difloxacin Difloxacin Dano_Admin Administration (Oral/Parenteral) Dano_Abs Good Absorption Dano_Admin->Dano_Abs Dano_Dist Wide Tissue Distribution (Lungs, GIT) Dano_Abs->Dano_Dist Dano_Met Metabolism (Parent Drug, N-desmethyl) Dano_Dist->Dano_Met Dano_Exc Excretion (Renal & Hepatic) Dano_Met->Dano_Exc Diflo_Admin Administration (Oral/Parenteral) Diflo_Abs Good Absorption Diflo_Admin->Diflo_Abs Diflo_Dist Wide Tissue Distribution (Synovial Fluid, Endometrium) Diflo_Abs->Diflo_Dist Diflo_Met Metabolism (Parent Drug, Glucuronide) Diflo_Dist->Diflo_Met Diflo_Exc Excretion (Mainly Biliary in Dogs) Diflo_Met->Diflo_Exc

Caption: A simplified comparison of the ADME (Absorption, Distribution, Metabolism, Excretion) pathways for danofloxacin and difloxacin.

Conclusion

Both danofloxacin and difloxacin are effective fluoroquinolones with favorable pharmacokinetic properties for use in veterinary medicine. Danofloxacin generally exhibits high bioavailability after parenteral administration and extensive distribution to key tissues like the lungs and gastrointestinal tract. Its metabolism is relatively consistent across species, with the parent drug being the major component excreted. Difloxacin also demonstrates good absorption and wide tissue penetration. However, its metabolism and excretion pathways can vary more significantly between species, with glucuronidation being a key metabolic route in some animals and biliary excretion being predominant in others.

The choice between danofloxacin and difloxacin for clinical use will depend on the target species, the site of infection, and the susceptibility of the causative pathogen. The data presented in this guide provides a foundation for making informed decisions in research and drug development, emphasizing the importance of considering species-specific pharmacokinetic differences. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive comparison.

References

In Vitro Showdown: Danofloxacin Eclipses Oxytetracycline in Potency Against Key Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive in vitro comparison, danofloxacin (B54342), a fluoroquinolone antibiotic, has demonstrated significantly greater potency than oxytetracycline (B609801), a broad-spectrum tetracycline (B611298) antibiotic, against a range of important veterinary mycoplasmas. This analysis, supported by experimental data, provides critical insights for researchers, scientists, and drug development professionals in the veterinary field.

Danofloxacin consistently exhibited lower minimum inhibitory concentrations (MIC) across multiple studies, indicating that a smaller concentration of the drug is required to inhibit the growth of key bacterial pathogens responsible for respiratory and other infections in cattle, swine, and poultry.

Executive Summary of Comparative Efficacy

The in vitro activity of danofloxacin and oxytetracycline has been rigorously evaluated against several species of Mycoplasma, a genus of bacteria notorious for causing significant economic losses in the livestock industry. The data unequivocally points to the superior antibacterial efficacy of danofloxacin.

One key study revealed that danofloxacin's MIC values against 68 isolates of seven Mycoplasma species ranged from 0.008 to 0.5 µg/ml, whereas oxytetracycline's range was much broader and higher, from 0.008 to over 16.0 µg/ml.[1] This demonstrates a clear advantage for danofloxacin in terms of its intrinsic antimicrobial activity.

Furthermore, in a study focused on 62 recent British field isolates of Mycoplasma bovis, danofloxacin showed a MIC90 value of 0.5 µg/ml, starkly contrasting with oxytetracycline's MIC90 of 64 µg/ml.[2] The MIC90 represents the concentration at which 90% of the tested isolates are inhibited, making this a robust indicator of an antibiotic's effectiveness against a bacterial population.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative in vitro studies, highlighting the superior performance of danofloxacin.

Table 1: Comparative In Vitro Activity of Danofloxacin and Oxytetracycline Against Various Mycoplasma Species

Mycoplasma SpeciesDanofloxacin MIC Range (µg/ml)Oxytetracycline MIC Range (µg/ml)
M. hyopneumoniaeMore active than oxytetracycline-
M. disparMore active than oxytetracycline-
M. bovigenitaliumMore active than oxytetracyclinePoorer activity
M. bovisSimilar to tylosin (B1662201)-
M. gallisepticumSimilar to tylosin-
Overall Range0.008 - 0.50.008 - >16.0

Source: Data compiled from a study involving 68 isolates of seven Mycoplasma species of veterinary importance.[1]

Table 2: In Vitro Activity of Danofloxacin and Oxytetracycline Against Mycoplasma bovis

AntibioticMIC50 (µg/ml)MIC90 (µg/ml)MMC90 (µg/ml)
Danofloxacin -0.51.0
Oxytetracycline 3264-

Source: Data from a study of 62 recent British field isolates of Mycoplasma bovis.[2] MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates. MMC90: Minimum mycoplasmacidal concentration for 90% of isolates.

Table 3: In Vitro Activity of Danofloxacin and Oxytetracycline Against Mycoplasma mycoides subsp. mycoides SC

AntibioticMIC50 (µg/ml)MMC50 (µg/ml)
Danofloxacin 0.250.5
Oxytetracycline 0.58

Source: Data from a study of 20 isolates of Mycoplasma mycoides subspecies mycoides small colony type.[3][4] MIC50: Minimum inhibitory concentration for 50% of isolates. MMC50: Minimum mycoplasmacidal concentration for 50% of isolates.

Experimental Protocols

The in vitro antimicrobial susceptibility testing cited in this guide predominantly utilized the broth microdilution method, a standardized laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][5] The methodologies adhere to guidelines set forth by organizations such as the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[6]

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared to a specific cell density (e.g., approximately 5 × 105 CFU/mL).[7]

  • Serial Dilution of Antibiotics: The antibiotics (danofloxacin and oxytetracycline) are serially diluted in a liquid growth medium within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 20 hours).[7]

  • Determination of MIC: The MIC is identified as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualization of Experimental Workflow and Mechanisms of Action

To further elucidate the experimental process and the distinct mechanisms of action of danofloxacin and oxytetracycline, the following diagrams are provided.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterium Bacterial Isolate Inoculation Inoculation of Microtiter Plate Bacterium->Inoculation Antibiotics Danofloxacin & Oxytetracycline SerialDilution Serial Dilution of Antibiotics Antibiotics->SerialDilution Media Growth Medium Media->SerialDilution SerialDilution->Inoculation Diluted Antibiotics Incubation Incubation (37°C, 20h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

G cluster_danofloxacin Danofloxacin (Fluoroquinolone) cluster_oxytetracycline Oxytetracycline (Tetracycline) Dano Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Dano->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Dano->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death_Dano Bacterial Cell Death DNA_Replication->Cell_Death_Dano Oxy Oxytetracycline Ribosome_30S 30S Ribosomal Subunit Oxy->Ribosome_30S Binds to tRNA_Binding Aminoacyl-tRNA Binding Blocked Ribosome_30S->tRNA_Binding Protein_Synthesis Protein Synthesis Inhibited tRNA_Binding->Protein_Synthesis Growth_Inhibition Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Growth_Inhibition

Caption: Mechanisms of action for danofloxacin and oxytetracycline.

Concluding Remarks

References

A Comparative Guide to Analytical Methods for Detecting Danofloxacin Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Danofloxacin (B54342), a synthetic fluoroquinolone antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, poultry, and swine. The presence of its residues in food products of animal origin is a significant concern for consumer safety, necessitating robust and validated analytical methods for their detection and quantification. This guide provides a comprehensive comparison of the most common analytical techniques used for danofloxacin residue analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for danofloxacin residue detection depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. The following tables summarize the key performance characteristics of HPLC, LC-MS/MS, and ELISA based on published experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of chemical compounds. For danofloxacin analysis, it is often coupled with fluorescence or ultraviolet (UV) detectors.

Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) Reference
Poultry Meat10.503591.09 - 94.57[1]
Plasma1 (ng/mL)5 (ng/mL)80[2]
Cattle & Chicken Tissues-20 (pg on column)>90[3]
Various Meats4 - 2010 - 5089.5 - 105.0[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is considered a confirmatory method for residue analysis.

Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) Reference
Chicken & Cattle LiverDown to 50 ppb--[5]
Eggs-4.881.22[6]
Poultry Meat & Pork1.02.077.97 - 92.23[7]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is often used as a rapid screening tool for a large number of samples.

Matrix LOD IC50 Recovery (%) Reference
Milk29.24 µg/kg-91.45[8]
Beef, Chicken, Pork0.10 ng/mL5.4 ng/mL85 - 105[9]
Meat0.2 ng/mL1.39 ng/mL-[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the key techniques discussed.

HPLC Method for Danofloxacin in Poultry Meat[1]
  • Sample Preparation:

    • Homogenize 5g of poultry meat tissue.

    • Add 20 mL of a solution of 0.5% triethylamine (B128534) in water (pH 3.5).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.5% triethylamine solution (pH 3.5) and acetonitrile (B52724) (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 280 nm.

LC-MS/MS Method for Danofloxacin in Chicken and Cattle Liver[5]
  • Sample Preparation:

    • Homogenize liver tissue.

    • Extract with an appropriate solvent (details not specified in the abstract).

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Microbore High-Performance Liquid Chromatography.

    • Ionization: Pneumatically assisted electrospray.

    • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).

    • Monitoring: Collision-induced dissociation of the protonated danofloxacin molecule to monitor two significant daughter ions.

Indirect Competitive ELISA for Danofloxacin in Milk[8]
  • Antigen Coating: Coat microtiter plates with Danofloxacin-Ovalbumin (DFLX-OVA) conjugate and incubate.

  • Washing: Wash the plates to remove unbound antigen.

  • Competition: Add milk samples or danofloxacin standards, followed by the addition of a specific anti-danofloxacin antibody. Incubate to allow competition between free danofloxacin and the coated antigen for antibody binding.

  • Washing: Wash the plates to remove unbound antibodies and other components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody. Incubate.

  • Washing: Wash the plates to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of danofloxacin in the sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Homogenization of Poultry Meat Extraction Extraction with Triethylamine Solution Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of danofloxacin.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization of Liver Tissue Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into LC-MS/MS System Cleanup->Injection Separation LC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS_Detection Tandem MS Detection Ionization->MSMS_Detection Confirmation Confirmation & Quantification MSMS_Detection->Confirmation

Caption: Workflow for LC-MS/MS analysis of danofloxacin.

ELISA_Workflow cluster_assay_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection Coating Antigen Coating Washing1 Washing Coating->Washing1 Addition Add Sample/Standard & Antibody Washing1->Addition Incubation1 Incubation Addition->Incubation1 Washing2 Washing Incubation1->Washing2 SecondaryAb Add Secondary Antibody-Enzyme Conjugate Washing2->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing3 Washing Incubation2->Washing3 Substrate Add Substrate Washing3->Substrate Measurement Measure Absorbance Substrate->Measurement

Caption: Workflow for indirect competitive ELISA.

References

A Comparative Efficacy Analysis of Danofloxacin and Pradofloxacin for Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent veterinary fluoroquinolones, danofloxacin (B54342) and pradofloxacin (B1243445). The information presented herein is collated from peer-reviewed studies and is intended to offer an objective overview for research and drug development purposes. This analysis focuses on their antibacterial activity, mechanisms of action, and available clinical insights, supported by quantitative data and experimental methodologies.

In Vitro Antibacterial Efficacy

The in vitro potency of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). The MIC represents the lowest concentration of a drug that prevents visible growth of a bacterium, while the MPC is the concentration required to prevent the growth of the least susceptible single-step mutant. A lower MIC indicates greater potency, and a smaller MPC/MIC ratio suggests a lower propensity for the selection of resistant mutants.

Comparative Antibacterial Activity Data

The following tables summarize the comparative in vitro activity of danofloxacin and pradofloxacin against key veterinary pathogens.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Danofloxacin and Pradofloxacin against Veterinary Pathogens

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mannheimia haemolyticaDanofloxacin0.064≥4
Pradofloxacin≤0.016≤0.016
Pasteurella multocidaDanofloxacin0.0160.5
Pradofloxacin≤0.016≤0.016
Escherichia coliDanofloxacin--
Pradofloxacin≤0.1250.25
Staphylococcus pseudintermediusDanofloxacin--
Pradofloxacin0.0320.063

Note: Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in testing methodologies across studies.

Table 2: Comparative Mutant Prevention Concentrations (MPCs) of Danofloxacin and Pradofloxacin

Bacterial SpeciesDrugMPC (µg/mL)
Escherichia coli ATCC 8739Danofloxacin0.52
Pradofloxacin0.225
Staphylococcus aureus ATCC 6538Danofloxacin10.45
Pradofloxacin0.55

Source: Wetzstein, H. G. (2005). Comparative Mutant Prevention Concentrations of Pradofloxacin and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance. Antimicrobial Agents and Chemotherapy, 49(10), 4292–4299.[1]

Mechanism of Action

Both danofloxacin and pradofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action by inhibiting bacterial DNA synthesis.[2][3] They achieve this by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.[5] Its inhibition primarily affects Gram-negative bacteria.[3]

  • Topoisomerase IV: This enzyme is involved in the separation of replicated daughter chromosomes (decatenation).[5] Its inhibition is the primary mechanism of action against Gram-positive bacteria.[3]

Pradofloxacin, a third-generation fluoroquinolone, is noted for its dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[6] This balanced activity is thought to contribute to its broad spectrum of activity and a reduced potential for the development of resistance.[6]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using standardized broth microdilution or agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination Workflow Start Start Prepare_Bacteria Prepare standardized bacterial inoculum Start->Prepare_Bacteria Inoculate Inoculate dilutions with bacteria Prepare_Bacteria->Inoculate Serial_Dilutions Prepare serial dilutions of antimicrobial agent Serial_Dilutions->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: General workflow for MIC determination.

Determination of Mutant Prevention Concentration (MPC)

The MPC is determined by applying a large bacterial inoculum (typically ≥10⁹ CFU) to agar plates containing various concentrations of the antimicrobial agent. The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies after a specified incubation period.

MPC Determination Workflow Start Start High_Inoculum Prepare high-density bacterial inoculum (≥10⁹ CFU) Start->High_Inoculum Plate_Inoculum Plate the high-density inoculum onto agar plates High_Inoculum->Plate_Inoculum Agar_Plates Prepare agar plates with increasing concentrations of antimicrobial agent Agar_Plates->Plate_Inoculum Incubate Incubate for an extended period (e.g., 48-72 hours) Plate_Inoculum->Incubate Observe_Colonies Observe for any bacterial colony growth Incubate->Observe_Colonies Determine_MPC MPC = Lowest concentration with no colony growth Observe_Colonies->Determine_MPC End End Determine_MPC->End

Caption: General workflow for MPC determination.

Clinical Efficacy and Applications

Danofloxacin

Danofloxacin has been evaluated in clinical trials for the treatment of bovine respiratory disease (BRD).[7][8][9] In field studies, danofloxacin administered as a single subcutaneous injection was shown to be clinically safe and effective in treating naturally occurring BRD in cattle.[7][8] The clinical response to danofloxacin was observed to be rapid, with significant improvements in clinical signs within two days of treatment.[7][8] The primary pathogens isolated in these studies included Mannheimia haemolytica, Pasteurella multocida, and Haemophilus somnus.[7][8]

Pradofloxacin

Pradofloxacin is a third-generation fluoroquinolone approved for use in dogs and cats for various bacterial infections.[2][10] In cats, it is indicated for acute upper respiratory tract infections, wound infections, and abscesses.[2] In dogs, its applications include wound infections, pyoderma, acute urinary tract infections, and as an adjunctive therapy for severe gingival and periodontal infections.[2] Clinical trials have demonstrated either non-inferiority or superiority of pradofloxacin compared to other authorized antimicrobial drugs for these indications.[10][11] Its enhanced activity against Gram-positive bacteria and anaerobes, along with its favorable pharmacokinetic profile, supports its use in these conditions.[3][5]

Conclusion

Both danofloxacin and pradofloxacin are effective fluoroquinolones with distinct clinical applications in veterinary medicine. In vitro data consistently demonstrates that pradofloxacin has lower MIC and MPC values against a broad range of pathogens compared to older generation fluoroquinolones, including danofloxacin where comparative data is available.[1] This suggests a higher intrinsic potency and a potentially lower risk for the selection of resistant bacteria.

Danofloxacin has a well-established role in the treatment of bovine respiratory disease. Pradofloxacin offers a broad-spectrum option for various infections in companion animals, with evidence of excellent in vitro activity and successful clinical outcomes. The choice between these agents will ultimately depend on the target animal species, the specific pathogen and its susceptibility profile, and the clinical indication. Further head-to-head clinical trials would be beneficial to provide a more definitive comparative assessment of their in vivo efficacy in specific disease models.

References

Navigating the Challenge of Danofloxacin Resistance: A Comparative Guide to Alternative Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the incidence of antimicrobial resistance continues to challenge veterinary medicine, researchers and drug development professionals face a critical need for effective alternatives to established antibiotics like danofloxacin (B54342). This guide provides a comprehensive comparison of alternative antimicrobial agents for treating infections caused by danofloxacin-resistant bacteria, with a focus on key veterinary pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Escherichia coli. The information presented herein is supported by experimental data to aid in the development of novel therapeutic strategies.

Danofloxacin, a synthetic fluoroquinolone, has been a valuable tool in treating bovine respiratory disease (BRD) and other infections. However, its efficacy is increasingly compromised by the emergence of resistant strains. This guide explores the performance of alternative antibiotics from different classes, including phenicols, macrolides, and cephalosporins, offering a data-driven assessment of their potential to combat these resilient pathogens.

Executive Summary of Comparative Efficacy

The selection of an appropriate alternative to danofloxacin hinges on the specific pathogen and its resistance profile. The following tables summarize the in vitro activity of key alternatives against common veterinary pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Data Presentation: In Vitro Susceptibility of Key Pathogens

Table 1: Comparative MIC Values (µg/mL) Against Mannheimia haemolytica

AntibioticMIC50MIC90
Danofloxacin0.063≥4
Ceftiofur0.0160.016
Florfenicol (B1672845)22
Tulathromycin22
Enrofloxacin0.1250.125
Tilmicosin (B555)88

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1]

Table 2: Comparative MIC Values (µg/mL) Against Pasteurella multocida

AntibioticMIC50MIC90
Danofloxacin0.0160.5
Ceftiofur≤0.03≤0.03
Florfenicol0.51
Tulathromycin12
Enrofloxacin≤0.030.06

Data compiled from multiple sources.[2][3]

Table 3: Comparative MIC Values (µg/mL) Against Avian Escherichia coli

AntibioticMIC90
Danofloxacin0.25
Oxytetracycline (B609801)>64
Spectinomycin>128
Trimethoprim:Sulfamethoxazole>16

This table highlights the significant resistance of avian E. coli to several antimicrobials compared to danofloxacin.[3]

Mechanisms of Action and Resistance

Understanding the molecular interactions of these antibiotics is crucial for overcoming resistance.

Danofloxacin (Fluoroquinolone):

  • Mechanism of Action: Inhibits bacterial DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE), enzymes essential for DNA replication, transcription, and repair.

  • Mechanism of Resistance: Resistance primarily arises from point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[4][5] Overexpression of efflux pumps, such as the AcrAB-TolC system, can also contribute to reduced susceptibility by actively transporting the drug out of the bacterial cell.[6][7]

Alternative Antimicrobials:

  • Florfenicol (Phenicol):

    • Mechanism of Action: A bacteriostatic agent that binds to the 50S ribosomal subunit, inhibiting peptidyl transferase and thereby preventing bacterial protein synthesis.[8][9][10]

    • Mechanism of Resistance: Resistance is often mediated by the floR gene, which encodes an efflux pump that expels the drug from the cell.[5]

  • Tulathromycin (Macrolide):

    • Mechanism of Action: Binds to the 50S ribosomal subunit, inhibiting protein synthesis. It is considered a time-dependent antibiotic.[11]

    • Mechanism of Resistance: Resistance in Gram-positive organisms can occur through alterations in the ribosomal target site (methylation).[11] In some bacteria, efflux pumps also contribute to resistance.

  • Ceftiofur (Third-Generation Cephalosporin):

    • Mechanism of Action: A bactericidal agent that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[12][13] This leads to cell lysis and death.

    • Mechanism of Resistance: The primary mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

Mandatory Visualizations

Danofloxacin Resistance Mechanisms

Danofloxacin_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Danofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Efflux_Pump AcrAB-TolC Efflux Pump Efflux_Pump->Danofloxacin Expels Regulators marA, soxS, ramA Regulators->Efflux_Pump Upregulates Mutation_GyrA Mutation in gyrA Mutation_GyrA->DNA_Gyrase Alters Target Mutation_ParC Mutation in parC Mutation_ParC->Topo_IV Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Amount

Caption: Signaling pathway of danofloxacin action and resistance.

Experimental Workflow: Broth Microdilution MIC Testing

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration.

Experimental Protocols

Broth Microdilution Susceptibility Testing (CLSI VET01 Guideline)

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared by suspending colonies from an overnight culture in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading and Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Quality control is performed using reference bacterial strains with known MIC values to ensure the accuracy of the results.

In Vivo Efficacy Study for Bovine Respiratory Disease (BRD)

In vivo studies are essential to confirm the clinical efficacy of an antibiotic. A typical experimental design involves:

  • Animal Selection and Acclimation: A group of healthy calves susceptible to BRD is selected and acclimated to the study environment.

  • Induction of Disease: Calves are challenged with a known pathogenic strain of bacteria, such as Mannheimia haemolytica, to induce clinical signs of BRD.

  • Treatment Groups: Once clinical signs of BRD are evident, calves are randomly assigned to different treatment groups: a control group (receiving a placebo), a danofloxacin-treated group, and groups treated with the alternative antibiotics being evaluated.

  • Treatment Administration and Monitoring: Antibiotics are administered according to a predetermined dosage and route. Calves are monitored daily for clinical signs of illness, including rectal temperature, respiratory score, and general demeanor.

  • Outcome Assessment: The efficacy of each treatment is assessed based on the resolution of clinical signs, reduction in mortality, and bacteriological cure rates (determined by follow-up sampling).[9][14][15]

Conclusion

The rise of danofloxacin-resistant bacteria necessitates a strategic shift towards alternative antimicrobial agents. This guide highlights that ceftiofur, florfenicol, and tulathromycin present viable options for treating infections caused by key veterinary pathogens. The choice of an alternative should be guided by in vitro susceptibility data, an understanding of the mechanisms of action and resistance, and, where available, clinical efficacy data. Continued surveillance of antimicrobial resistance patterns and the development of new therapeutic agents are paramount to safeguarding animal health and the efficacy of our antimicrobial arsenal.

References

Head-to-Head Comparison: Danofloxacin and Sarafloxacin in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of veterinary medicine, particularly in poultry production, the choice of effective antimicrobial agents is paramount for disease control and flock health. Among the fluoroquinolone class of antibiotics, danofloxacin (B54342) and sarafloxacin (B1681457) have been utilized for the treatment of bacterial infections. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.

Executive Summary

Danofloxacin and sarafloxacin are both synthetic fluoroquinolone antimicrobials with a broad spectrum of activity against common poultry pathogens. While both drugs effectively inhibit bacterial DNA gyrase, their clinical efficacy and pharmacokinetic profiles exhibit notable differences. In a direct comparative study against Escherichia coli, danofloxacin demonstrated superior efficacy over sarafloxacin in reducing morbidity and mean air sac lesion scores in chickens. Pharmacokinetic data, compiled from multiple studies, suggest that danofloxacin generally has a longer elimination half-life and a larger volume of distribution compared to sarafloxacin in broiler chickens, although oral bioavailability can vary.

Efficacy Against Key Poultry Pathogens

A direct head-to-head comparison in an experimental Escherichia coli infection model revealed differences in the clinical efficacy of danofloxacin and sarafloxacin.

Escherichia coli Challenge Study

In a study utilizing an infectious bronchitis virus-Escherichia coli challenge model in chickens, danofloxacin was found to be more effective than sarafloxacin in treating colisepticemia.[1] Danofloxacin-treated birds had significantly lower morbidities and mean air sac lesion scores compared to those treated with sarafloxacin.[1]

Table 1: Comparative Efficacy of Danofloxacin and Sarafloxacin against E. coli Infection in Chickens

ParameterDanofloxacin (Continuous Treatment)Sarafloxacin (Continuous Treatment)Infected, Non-medicated Control
Mortality (%) 16.8Not significantly different from control43.5
Morbidity (%) Significantly lower than controlNot significantly different from control89
Mean Air Sac Lesion Score 1.381.802.58
Severe Lesions (%) Not significantly different from sarafloxacinNot significantly different from danofloxacin17.8

Source: Adapted from a comparative study on fluoroquinolone efficacies.[1]

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes the MIC values of danofloxacin and sarafloxacin against key poultry pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Danofloxacin and Sarafloxacin against Poultry Pathogens

PathogenDanofloxacin MIC (µg/mL)Sarafloxacin MIC (µg/mL)
Escherichia coli 0.030.03
Mycoplasma gallisepticum 0.008 - 8 (MIC₅₀: 1, MIC₉₀: 2)0.37
Pasteurella multocida 0.25 (MIC₉₀)No data found

Note: MIC values can vary between different bacterial strains and testing methodologies.

Pharmacokinetic Profiles

The pharmacokinetic properties of an antimicrobial agent are crucial in determining its dosing regimen and clinical effectiveness. While direct head-to-head pharmacokinetic studies are limited, a comparative analysis of data from multiple studies in broiler chickens provides valuable insights.[2]

Table 3: Comparative Pharmacokinetic Parameters of Danofloxacin and Sarafloxacin in Broiler Chickens

ParameterDanofloxacinSarafloxacin
Route of Administration Oral (PO) / Intravenous (IV)Oral (PO) / Intravenous (IV)
Dosage 5-10 mg/kg10 mg/kg
Elimination Half-Life (t½β) (h) ~6-11~2.5-8
Maximum Plasma Concentration (Cmax) (µg/mL) (Oral) ~0.5-0.6No direct comparative data found
Time to Maximum Plasma Concentration (Tmax) (h) (Oral) ~1.5-4No direct comparative data found
Bioavailability (F) (%) ~40-99No direct comparative data found
Volume of Distribution at steady state (Vdss) (L/kg) ~10No direct comparative data found
Total Body Clearance (ClB) (mL/min/kg) ~24No direct comparative data found

Note: These values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.[2][3][4]

Experimental Protocols

E. coli Challenge Model for Efficacy Testing

This section details the methodology used in the comparative efficacy study of danofloxacin and sarafloxacin against an experimental E. coli infection in chickens.[1]

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment with ad libitum access to feed and water.

  • Pre-challenge: At 14 days of age, birds are challenged with an infectious bronchitis virus (IBV) to induce respiratory tract susceptibility.

  • Bacterial Challenge: Three days after the IBV challenge, birds are intratracheally inoculated with a pathogenic strain of E. coli.

  • Treatment Administration: Medicated drinking water containing either danofloxacin or sarafloxacin is provided to the respective treatment groups.

  • Data Collection: Mortality, morbidity (clinical signs of disease), and air sac lesion scores are recorded throughout the study period.

  • Necropsy: At the end of the study, all surviving birds are euthanized and post-mortem examinations are conducted to assess internal lesions.

E_coli_Challenge_Workflow cluster_preparation Preparation Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Day_old_chicks Day-old broiler chicks housed Ad_libitum_access Ad libitum access to feed and water IBV_challenge Day 14: Infectious Bronchitis Virus (IBV) challenge Day_old_chicks->IBV_challenge E_coli_challenge Day 17: Intratracheal E. coli challenge IBV_challenge->E_coli_challenge Medication Administration of medicated drinking water (Danofloxacin or Sarafloxacin) E_coli_challenge->Medication Monitoring Daily monitoring of mortality and morbidity Medication->Monitoring Necropsy End of study: Necropsy and lesion scoring Monitoring->Necropsy

Experimental workflow for the E. coli challenge study.
Pharmacokinetic Study Protocol

The following is a generalized protocol for a comparative pharmacokinetic study of danofloxacin and sarafloxacin in broiler chickens.[2]

  • Animal Selection: Healthy broiler chickens of a specific age and weight are selected and acclimatized.

  • Grouping: Birds are randomly assigned to different treatment groups (e.g., intravenous danofloxacin, oral danofloxacin, intravenous sarafloxacin, oral sarafloxacin).

  • Drug Administration:

    • Intravenous (IV): A single dose is administered into a wing vein.

    • Oral (PO): A single dose is administered directly into the crop via gavage.

  • Blood Sampling: Blood samples are collected from a wing vein at predetermined time points post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Drug Concentration Analysis: Plasma concentrations of danofloxacin and sarafloxacin are quantified using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.

Pharmacokinetic_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis Animal_Selection Select Healthy Broiler Chickens Grouping Randomly Assign to Treatment Groups Animal_Selection->Grouping IV_Admin Intravenous (IV) Administration Grouping->IV_Admin PO_Admin Oral (PO) Administration Grouping->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis of Drug Concentrations Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation HPLC_Analysis->PK_Modeling

Generalized workflow for a pharmacokinetic study.

Conclusion

Based on the available head-to-head experimental data, danofloxacin demonstrates superior clinical efficacy compared to sarafloxacin in the treatment of experimental E. coli infections in chickens. This is supported by significantly lower morbidity and mean air sac lesion scores in danofloxacin-treated birds. While both drugs exhibit similar in vitro activity against E. coli, the pharmacokinetic profile of danofloxacin, particularly its longer elimination half-life, may contribute to its enhanced in vivo performance. For other key poultry pathogens such as Mycoplasma gallisepticum, direct comparative efficacy studies are lacking, however, in vitro data suggests danofloxacin may have a lower MIC. The choice between these two fluoroquinolones should be guided by the specific pathogen, its susceptibility profile, and the desired clinical outcome.

References

Safety Operating Guide

Safeguarding Your Laboratory: Essential Personal Protective Equipment and Handling Protocols for Danifos (Methamidophos)

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving Danifos, a pesticide containing the active ingredient Methamidophos. Due to its high toxicity, stringent adherence to these protocols is imperative to ensure personal safety and maintain a secure laboratory environment. Methamidophos is classified as a highly hazardous substance, fatal if swallowed or inhaled and toxic in contact with skin.[1]

Personal Protective Equipment (PPE): An Uncompromising Necessity

A comprehensive personal protective equipment strategy is the first and most critical line of defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous material.

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved RespiratorIn case of inadequate ventilation, a full-facepiece respirator with cartridges certified for organic vapors and particulates is mandatory.[1]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Body Protection Chemical-resistant Apron or CoverallsA lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or full coveralls are necessary.
Foot Protection Closed-toe ShoesLeather or other liquid-resistant, closed-toe shoes are mandatory.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are crucial to prevent contamination and accidental exposure. The following workflow outlines the essential steps for safe operations and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill don_ppe Don All PPE prep_spill->don_ppe Proceed to Handling handle_chem Handle this compound in Ventilated Area don_ppe->handle_chem decontaminate_area Decontaminate Work Surfaces handle_chem->decontaminate_area After Use doff_ppe Doff PPE in Designated Area decontaminate_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste Proceed to Disposal label_waste Label Waste Container Clearly collect_waste->label_waste dispose_waste Dispose According to Institutional & Local Regulations label_waste->dispose_waste

This compound Handling and Disposal Workflow

Emergency Procedures: Immediate Actions are Critical

In the event of an exposure, immediate and correct action can be life-saving.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Note: Always have the Safety Data Sheet (SDS) for Methamidophos readily available for emergency responders.[1]

Experimental Protocols: Key Considerations

When designing experiments involving this compound, the following principles must be integrated to ensure safety and data integrity:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood or other well-ventilated area to minimize the risk of inhalation.[1]

  • Containment: Use secondary containment for all containers of this compound to prevent spills.

  • Decontamination: All glassware, surfaces, and equipment must be thoroughly decontaminated after use. A solution of sodium hypochlorite (B82951) followed by a water rinse is often effective, but consult your institution's safety guidelines for specific procedures.

  • Waste Management: All this compound-contaminated waste, including empty containers, pipette tips, and gloves, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]

By strictly adhering to these guidelines, researchers and laboratory personnel can mitigate the significant risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danifos
Reactant of Route 2
Reactant of Route 2
Danifos

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.